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  • Product: N-Deethyldorzolamide
  • CAS: 154154-90-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Deethyldorzolamide: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract N-Deethyldorzolamide is the primary and pharmacologically active metabolite of Dorzolamide, a potent second-generation carbonic anhydrase inhibitor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Deethyldorzolamide is the primary and pharmacologically active metabolite of Dorzolamide, a potent second-generation carbonic anhydrase inhibitor used clinically in the management of glaucoma. As a key player in the systemic exposure following Dorzolamide administration, a thorough understanding of N-Deethyldorzolamide's chemical and biological properties is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of N-Deethyldorzolamide, consolidating critical information on its chemical structure, physicochemical properties, pharmacological profile, and analytical methodologies. The content herein is structured to provide not just data, but also the scientific context and experimental rationale essential for its practical application in a research and development setting.

Introduction: The Significance of a Metabolite

In the landscape of pharmacology and drug development, the study of metabolites is as crucial as the parent drug itself. Metabolites can exhibit their own pharmacological activity, contribute to the therapeutic effect, or be responsible for adverse reactions. N-Deethyldorzolamide, the sole N-deethylated metabolite of the topical carbonic anhydrase inhibitor Dorzolamide, represents a significant case in point. Following the topical administration of Dorzolamide for the treatment of elevated intraocular pressure, it is systemically absorbed and undergoes metabolism to form N-Deethyldorzolamide.[1][2] This metabolite accumulates in red blood cells (RBCs) and demonstrates a prolonged half-life, contributing to the overall systemic carbonic anhydrase inhibition.[1][3] Therefore, a detailed characterization of N-Deethyldorzolamide is indispensable for a complete understanding of Dorzolamide's long-term systemic effects and for the development of future carbonic anhydrase inhibitors.

Chemical Identity and Physicochemical Landscape

A foundational understanding of a molecule begins with its precise chemical identity and its behavior in various physical and chemical environments. This section delineates the structural and physicochemical properties of N-Deethyldorzolamide.

Chemical Structure and Nomenclature

N-Deethyldorzolamide is a sulfonamide derivative belonging to the thienothiopyran class of compounds. Its stereochemistry is crucial for its biological activity, retaining the (4S,6S) configuration of its parent compound, Dorzolamide.

  • IUPAC Name: (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide[4]

  • Synonyms: N-Desethyldorzolamide, Dorzolamide impurity D[4]

  • CAS Number: 154154-90-2[4]

  • Molecular Formula: C₈H₁₂N₂O₄S₃[5]

  • Molecular Weight: 296.39 g/mol [5]

Below is a graphical representation of the logical relationship between Dorzolamide and its metabolite, N-Deethyldorzolamide.

Dorzolamide Dorzolamide (C10H16N2O4S3) Metabolism Metabolic N-Dealkylation (CYP450 Mediated) Dorzolamide->Metabolism Systemic Circulation NDeethyldorzolamide N-Deethyldorzolamide (C8H12N2O4S3) Metabolism->NDeethyldorzolamide Primary Metabolite

Dorzolamide Metabolism to N-Deethyldorzolamide.
Physicochemical Properties

The physicochemical properties of N-Deethyldorzolamide influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
Melting Point >160°C (decomposition)[1]
Boiling Point (Predicted) 584.3 ± 60.0 °C[1]
Density (Predicted) 1.569 ± 0.06 g/cm³[1]
pKa (Predicted) 9.42 ± 0.60[1]
Solubility Methanol (Slightly, Heated, Sonicated), Water (Slightly)[1]
XLogP3-AA (Predicted) -0.2[6]

Synthesis and Spectroscopic Characterization

The availability of pure N-Deethyldorzolamide is essential for detailed pharmacological and toxicological studies. This section outlines a plausible synthetic approach and the expected spectroscopic features for its characterization.

Synthetic Strategy: N-Dealkylation of Dorzolamide

While specific literature on the direct synthesis of N-Deethyldorzolamide is scarce, a logical and common approach would be the N-dealkylation of the readily available Dorzolamide. Chemical N-dealkylation of amines is a well-established transformation in organic synthesis.[7][8]

Conceptual Experimental Protocol for N-Dealkylation:

  • Reaction Principle: The N-deethylation of Dorzolamide can be achieved using various reagents that can cleave the N-ethyl bond. A common method involves the use of chloroformates, such as phenyl chloroformate, followed by hydrolysis.[7] The reaction proceeds through the formation of a carbamate intermediate, which is then cleaved to yield the secondary amine.

  • Step-by-Step Methodology:

    • Carbamate Formation: Dissolve Dorzolamide in a suitable aprotic solvent (e.g., dichloromethane or toluene). Add a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloride salt if starting from Dorzolamide HCl. Cool the mixture in an ice bath and add phenyl chloroformate dropwise. Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Work-up and Isolation of Intermediate: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carbamate intermediate.

    • Hydrolysis of Carbamate: The crude carbamate is then subjected to hydrolysis to cleave the carbamate and liberate the free amine. This can be achieved under basic conditions (e.g., potassium hydroxide in ethanol) or acidic conditions, depending on the stability of the molecule.

    • Purification: The final product, N-Deethyldorzolamide, can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure compound.

The following diagram illustrates a generalized workflow for the synthesis and purification of N-Deethyldorzolamide from Dorzolamide.

cluster_synthesis Synthesis cluster_purification Purification & Characterization Dorzolamide Dorzolamide Reaction N-Dealkylation Reaction (e.g., with Phenyl Chloroformate) Dorzolamide->Reaction Hydrolysis Hydrolysis of Carbamate Reaction->Hydrolysis Crude_Product Crude N-Deethyldorzolamide Hydrolysis->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure N-Deethyldorzolamide Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization

Synthesis and Purification Workflow.
Spectroscopic Characterization

Unequivocal identification of N-Deethyldorzolamide requires a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methine protons, and the protons on the thienothiopyran ring system. The disappearance of the ethyl group signals (a quartet and a triplet) present in the spectrum of Dorzolamide would be a key indicator of successful de-ethylation. The protons of the newly formed primary amine (NH₂) would likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The absence of the two carbon signals corresponding to the ethyl group of Dorzolamide would confirm the N-dealkylation.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

    • N-H stretching vibrations for the primary amine and the sulfonamide group (around 3300-3500 cm⁻¹).

    • S=O stretching vibrations for the sulfone and sulfonamide groups (strong bands around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹).

    • C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition (C₈H₁₂N₂O₄S₃). The predicted exact mass is 295.99592 Da.[4]

    • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Expected fragmentation would involve the loss of the sulfonamide group (SO₂NH₂) and cleavage of the thienothiopyran ring system. The predicted m/z for the protonated molecule [M+H]⁺ is 297.00318.[9]

Pharmacology: A Carbonic Anhydrase Inhibitor in its Own Right

N-Deethyldorzolamide is not an inert metabolite; it possesses intrinsic pharmacological activity as a carbonic anhydrase inhibitor.

Mechanism of Action

Like its parent compound, N-Deethyldorzolamide exerts its pharmacological effect by inhibiting the enzyme carbonic anhydrase (CA).[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and a proton. By inhibiting CA in the ciliary processes of the eye, the formation of bicarbonate ions is reduced, leading to a decrease in aqueous humor secretion and consequently a lowering of intraocular pressure.

Inhibitory Potency and Selectivity

While Dorzolamide is a potent inhibitor of carbonic anhydrase isoenzyme II (CA-II), N-Deethyldorzolamide also demonstrates inhibitory activity, particularly against isoenzyme I (CA-I), to which it primarily binds in red blood cells.[2][10] It is reported to be a less potent inhibitor of CA-II compared to Dorzolamide.[2] For context, Dorzolamide hydrochloride exhibits IC₅₀ values of 0.18 nM for CA-II and 600 nM for CA-I in red blood cells.[11] The specific IC₅₀ values for N-Deethyldorzolamide against various CA isoenzymes are crucial for a complete understanding of its pharmacological profile and potential off-target effects.

Experimental Protocol for Determining IC₅₀ against Carbonic Anhydrase II:

A common method to determine the inhibitory potency of a compound against carbonic anhydrase is a colorimetric assay that measures the esterase activity of the enzyme.

  • Principle: The assay utilizes the ability of CA-II to hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. The rate of this reaction is inversely proportional to the concentration of the inhibitor.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a stock solution of human carbonic anhydrase II, a stock solution of the substrate pNPA, and serial dilutions of N-Deethyldorzolamide in a suitable buffer (e.g., Tris-HCl).

    • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the different concentrations of N-Deethyldorzolamide. Include a control with no inhibitor.

    • Initiation of Reaction: Start the reaction by adding the pNPA substrate solution to all wells.

    • Data Acquisition: Measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the initial reaction rates.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of N-Deethyldorzolamide. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N-Deethyldorzolamide is characterized by its formation from Dorzolamide, its extensive distribution into red blood cells, and its very slow elimination.

Absorption and Distribution

Following topical administration of Dorzolamide, it is absorbed systemically and undergoes metabolism. N-Deethyldorzolamide, the resulting metabolite, accumulates in red blood cells due to its high affinity for carbonic anhydrase I.[2][10] Plasma concentrations of both Dorzolamide and N-Deethyldorzolamide are generally low, often below the limit of quantification (15 nM).

Metabolism and Elimination

Dorzolamide is metabolized to N-Deethyldorzolamide via N-dealkylation, a reaction likely mediated by cytochrome P450 (CYP) enzymes.[12][13] Both the parent drug and its metabolite are eliminated very slowly from the body, primarily through renal excretion.[1] The long half-life of N-Deethyldorzolamide (greater than 4 months) is attributed to its strong binding to carbonic anhydrase within red blood cells.[1]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the quantification of N-Deethyldorzolamide in biological matrices to support pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Quantification in Biological Matrices

Experimental Protocol for LC-MS/MS Analysis of N-Deethyldorzolamide in Plasma:

  • Sample Preparation:

    • Protein Precipitation: To a plasma sample, add a protein precipitating agent such as acetonitrile or methanol, containing an appropriate internal standard.

    • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for analytical LC-MS/MS.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The precursor ion (the protonated molecule [M+H]⁺ at m/z 297.0) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A likely product ion would result from the loss of the sulfonamide group.

The following diagram outlines the analytical workflow for the quantification of N-Deethyldorzolamide in a plasma sample.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation HPLC HPLC Separation (Reversed-Phase C18) Evaporation->HPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

LC-MS/MS Analytical Workflow.

Conclusion and Future Perspectives

N-Deethyldorzolamide is a crucial molecule in the overall pharmacological and toxicological assessment of Dorzolamide. Its intrinsic activity as a carbonic anhydrase inhibitor, coupled with its unique pharmacokinetic profile of accumulation in red blood cells and a long elimination half-life, necessitates its careful consideration in preclinical and clinical studies. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, synthetic considerations, spectroscopic characterization, pharmacological activity, and analytical methodologies.

Future research should focus on obtaining more precise quantitative data, particularly the experimental determination of its pKa and solubility, as well as its inhibitory constants (Ki) against a broader panel of human carbonic anhydrase isoenzymes. A detailed, validated synthesis protocol would also be highly beneficial to the research community. Such data will further enhance our understanding of the role of N-Deethyldorzolamide and aid in the design of next-generation carbonic anhydrase inhibitors with improved efficacy and safety profiles.

References

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  • Google Patents. (2012). Process for obtaining 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide and its enantiomers, and application (U.S.
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Exploratory

An In-Depth Technical Guide on (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (Dorzolamide Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals Introduction (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, commonly known as Dorzolamide Hydrochloride, is a corne...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, commonly known as Dorzolamide Hydrochloride, is a cornerstone in the management of glaucoma and ocular hypertension.[1][2] This potent carbonic anhydrase inhibitor is administered topically to effectively lower intraocular pressure (IOP).[3] Glaucoma, a leading cause of blindness, is characterized by damage to the optic nerve, often due to elevated IOP.[4] Dorzolamide's therapeutic effect stems from its ability to inhibit carbonic anhydrase in the ciliary processes of the eye. This inhibition reduces the secretion of aqueous humor, the fluid inside the eye, thereby lowering IOP.[2][5] This guide provides a comprehensive technical overview of Dorzolamide Hydrochloride, including its physicochemical properties, synthesis, mechanism of action, therapeutic applications, and relevant experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Dorzolamide Hydrochloride is crucial for formulation development and quality control.[6] Dorzolamide Hydrochloride is a white to off-white crystalline powder.[6] It is soluble in water, slightly soluble in methanol, and very slightly soluble in anhydrous ethanol.[3]

PropertyValueSource
Chemical Name (4S,6S)-4-(ethylamino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride[6]
Molecular Formula C10H17ClN2O4S3
Molecular Weight 360.9 g/mol [7]
Melting Point 283-285°C[8]
Solubility Soluble in water, slightly soluble in methanol[3]
pKa Information not readily available in search results
Appearance White or almost white crystalline powder[8]

Synthesis of Dorzolamide Hydrochloride

The synthesis of Dorzolamide Hydrochloride is a multi-step process that requires precise control of stereochemistry to obtain the desired (4S,6S) configuration.[1][9] A common synthetic route starts from a chiral precursor to establish the correct stereochemistry early in the process.[1][10]

Overview of the Synthesis Pathway

The synthesis often begins with a chiral intermediate, such as (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, to set the stereochemistry.[1][10] Key transformations in the synthesis include stereoselective reduction, activation of a hydroxyl group, nucleophilic substitution to introduce the ethylamino group, and finally, conversion to the hydrochloride salt.[1] The optimization of this synthetic route is crucial for achieving high yield and purity on an industrial scale.[10]

Synthesis_Pathway A Chiral Precursor ((S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one) B Stereoselective Reduction & Oxidation A->B Critical for C4 stereochemistry C Mesylated Intermediate B->C Activation of hydroxyl D Nucleophilic Substitution (SN2 with ethylamine) C->D Introduction of ethylamino group E Introduction of Sulfonamide Group D->E F Dorzolamide (Free Base) E->F G Conversion to Hydrochloride Salt F->G H Dorzolamide Hydrochloride G->H

Caption: Core synthesis pathway of Dorzolamide Hydrochloride.

Detailed Experimental Protocol: Mesylation of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol

This step is a critical part of the synthesis, activating the hydroxyl group for subsequent nucleophilic substitution.[1]

Materials:

  • (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (50g)

  • Dichloromethane (500 mL)

  • Methanesulfonyl chloride (37g)

  • Triethylamine (35g)

  • Water (250 mL)

  • Reaction flask

  • Nitrogen atmosphere

  • Ice-salt bath

Procedure:

  • Add 50g of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol to 500 mL of dichloromethane in a reaction flask under a nitrogen atmosphere.[1]

  • Cool the mixture to -10°C using an ice-salt bath.[1]

  • Add 37g of methanesulfonyl chloride to the cooled mixture.[1]

  • Add 35g of triethylamine dropwise, ensuring the temperature is maintained below 0°C.[1]

  • After the reaction is complete, add 250 mL of water to quench the reaction.[1]

  • Stir the mixture, and filter and dry the resulting solid to obtain the mesylated intermediate. A yield of 96% has been reported for this step.[1]

Mechanism of Action

Dorzolamide Hydrochloride lowers intraocular pressure by inhibiting carbonic anhydrase.[2][5] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[11][12] In the eye, carbonic anhydrase II is present in the ciliary processes and plays a crucial role in the formation of aqueous humor.

By inhibiting carbonic anhydrase, dorzolamide reduces the formation of bicarbonate ions in the ciliary epithelium.[5] This, in turn, is thought to reduce fluid transport and, consequently, aqueous humor secretion, leading to a decrease in intraocular pressure.[2][5]

Mechanism_of_Action cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II CO2_H2O->CA_II HCO3 H+ + HCO3- CA_II->HCO3 Aqueous_Humor Aqueous Humor Secretion HCO3->Aqueous_Humor Drives fluid transport IOP Decreased Intraocular Pressure Aqueous_Humor->IOP leads to Dorzolamide Dorzolamide Dorzolamide->CA_II Inhibits

Caption: Mechanism of action of Dorzolamide in reducing intraocular pressure.

Therapeutic Applications and Clinical Efficacy

Dorzolamide is primarily indicated for the treatment of open-angle glaucoma and ocular hypertension.[2][5] It is often used as a monotherapy or as an adjunct to other IOP-lowering medications, such as beta-blockers like timolol.[2][13]

Clinical trials have consistently demonstrated the efficacy of dorzolamide in lowering intraocular pressure.[4][5][13] In a study on patients with open-angle glaucoma, dorzolamide 2% administered three times daily resulted in a mean IOP reduction of 15.2% from baseline after 4 weeks.[4] Another study showed that a dorzolamide-timolol combination therapy significantly reduced IOP in patients with normal-tension glaucoma after 12 weeks of treatment.[5]

Patient PopulationTreatmentMean IOP ReductionStudy Duration
Open-Angle GlaucomaDorzolamide 2% t.i.d.15.2% from baseline4 weeks
Normal-Tension GlaucomaDorzolamide-Timolol combinationSignificant reduction12 weeks
Pediatric Glaucoma (<6 years)Dorzolamide 2% t.i.d.20.6% - 23.3% from baseline12 weeks

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like dorzolamide against carbonic anhydrase.[11][14] The assay is based on the enzyme's ability to hydrolyze p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[11]

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Dorzolamide or another known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • DMSO or acetonitrile to dissolve the substrate and test compounds

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a fresh stock solution of p-NPA in DMSO or acetonitrile.

    • Prepare serial dilutions of the test compound (Dorzolamide) and the positive control.[11]

  • Assay Plate Setup (in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[11]

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[11]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[11]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[11]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).

    • Add 20 µL of the CA Working Solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]

Conclusion

(4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, or Dorzolamide Hydrochloride, is a well-established and effective treatment for elevated intraocular pressure in patients with glaucoma and ocular hypertension. Its targeted mechanism of action, favorable safety profile, and proven clinical efficacy make it a valuable tool in the ophthalmologist's armamentarium. A thorough understanding of its chemistry, synthesis, and pharmacology is essential for the continued development of improved glaucoma therapies.

References

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  • Dorzolamide Hydrochloride – Application in Therapy and Current Clinical Research.
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  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrDorzolamide Dorzolamide Hydrochloride Ophthalmic Solution, USP 20 m.
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  • (4S,6S)-4-(Ethylamino)
  • (4s-Trans)-4-(Methylamino)-5,6-Dihydro-6-Methyl-4h-Thieno(2,3-B)Thiopyran-2-Sulfonamide-7,7-Dioxide | C9H14N2O4S3 | CID 5288859 - PubChem.
  • (4S,6S)-4-(Ethylamino)
  • 4-amino-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-2-sulfonamide hydrochloride.
  • (4R,6S)-4-(ethyl(nitroso)amino)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide - Simson Pharma Limited.

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Foundational

N-Deethyldorzolamide mechanism of action as a carbonic anhydrase inhibitor

An In-depth Technical Guide to the Mechanism of Action of N-Deethyldorzolamide as a Carbonic Anhydrase Inhibitor Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ex...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of N-Deethyldorzolamide as a Carbonic Anhydrase Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which N-Deethyldorzolamide, the principal active metabolite of the anti-glaucoma drug Dorzolamide, inhibits carbonic anhydrase (CA) enzymes. We will dissect the fundamental biochemical interactions, explore the structural basis for its inhibitory activity through a structure-activity relationship (SAR) lens, and present the established experimental methodologies for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of enzyme inhibitors and ocular pharmacology.

Introduction: Carbonic Anhydrases - A Clinically Vital Enzyme Superfamily

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes (EC 4.2.1.1).[1][2] Their primary physiological role is to catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2][3][4] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions.[3]

The existence of at least 16 different CA isoforms in mammals, each with a unique tissue distribution and kinetic profile, has made them attractive targets for therapeutic intervention.[2] Inhibition of specific CA isoforms is a validated strategy for treating a range of pathologies, including glaucoma, epilepsy, edema, and certain types of cancer.[1][5][6][7] For instance, inhibitors targeting CA II in the ciliary body of the eye reduce aqueous humor secretion, thereby lowering intraocular pressure in glaucoma patients.[6][8][9] Concurrently, inhibition of tumor-associated isoforms like CA IX and CA XII is a promising approach in oncology.[1][10]

N-Deethyldorzolamide is the primary metabolite of Dorzolamide, a potent, topically administered CA inhibitor used clinically for the management of glaucoma.[9][11] While Dorzolamide is the administered drug, N-Deethyldorzolamide also exhibits significant inhibitory activity and contributes to the overall therapeutic effect by accumulating in red blood cells and binding to CA isoforms.[9] Understanding its precise mechanism of action is therefore crucial for a complete pharmacological picture.

The Core Mechanism: A Tale of Zinc Coordination

The inhibitory activity of N-Deethyldorzolamide, like all sulfonamide-based inhibitors, is anchored by a highly specific and potent interaction with the catalytic zinc ion (Zn²⁺) residing at the base of the enzyme's active site.[1][2][12]

The canonical mechanism involves the following key steps:

  • Deprotonation: The sulfonamide moiety (-SO₂NH₂) of N-Deethyldorzolamide loses a proton to become a negatively charged sulfonamidate anion (-SO₂NH⁻).[3][13]

  • Zinc Coordination: This anionic nitrogen atom then acts as a powerful zinc-binding group (ZBG), directly coordinating to the Zn²⁺ ion.[1][12]

  • Displacement of the Catalytic Nucleophile: In its native state, the zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule (or hydroxide ion, depending on the pH).[14] This zinc-bound hydroxide is the crucial nucleophile that attacks the CO₂ substrate. The binding of the sulfonamidate anion displaces this catalytic water/hydroxide molecule, rendering the enzyme inactive.[12][15]

This coordination to the essential zinc cofactor is the primary interaction responsible for the high-affinity binding and potent inhibition characteristic of sulfonamide drugs.[16]

Caption: N-Deethyldorzolamide displaces the catalytic water/hydroxide from the zinc ion.

Structural Basis and Isoform Selectivity

While the zinc-sulfonamide bond is paramount, the overall binding affinity and, critically, the isoform selectivity are determined by a network of secondary interactions between the rest of the inhibitor molecule (the "tail") and amino acid residues lining the active site cavity.[1][7][12]

The active site of human CA II (a primary target for glaucoma therapy) is a 15 Å deep conical funnel with the zinc ion at its base.[14] The tail of N-Deethyldorzolamide extends from the zinc-binding sulfonamide group towards the entrance of this funnel, forming crucial hydrogen bonds and van der Waals contacts.

Key residues involved in stabilizing the inhibitor complex include:

  • Gln92: Forms water-mediated hydrogen bonds.[12]

  • Thr199: Directly hydrogen-bonds with the sulfonamide oxygen and nitrogen atoms, helping to orient the inhibitor for optimal zinc coordination.[12]

  • Thr200 and Pro201: Also contribute to stabilizing interactions.[12][17]

The structural difference between Dorzolamide and its N-deethylated metabolite lies in the ethylamino tail. This modification subtly alters the shape and hydrogen bonding potential of the tail, influencing its fit within the active site. While N-Deethyldorzolamide is a less potent inhibitor of CA II compared to its parent compound, it retains strong inhibitory activity against CA I.[9] This highlights the principle that even minor structural changes to the inhibitor's tail can significantly modulate its inhibitory profile across the CA isoforms.[7]

Quantitative Inhibitory Profile

The potency of a carbonic anhydrase inhibitor is quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. N-Deethyldorzolamide exhibits a distinct selectivity profile compared to its parent drug, Dorzolamide.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Dorzolamide ~600[18]~0.18[18]~25-45[10][19]~9-17[19]
N-Deethyldorzolamide Less potent than Dorzolamide against CA-II, but retains inhibitory activity against CA-I.[9] Specific Kᵢ values are less commonly reported in literature but it is an active metabolite.
Acetazolamide (Reference) ~250-985[20]~10-12[15]~25-30[18]~5.7

Note: Kᵢ values can vary between studies based on assay conditions. The data presented are representative values from the literature.

The high potency of these inhibitors against CA II is the basis for their therapeutic effect in glaucoma.[9] The significant activity against tumor-associated isoforms CA IX and XII underscores the broader potential of sulfonamide inhibitors in other therapeutic areas like oncology.[10]

Methodologies for Characterization

Validating the mechanism and potency of a CA inhibitor like N-Deethyldorzolamide requires a multi-faceted experimental approach, combining kinetic assays with structural biology.

Figure 2: Experimental Workflow for CA Inhibitor Characterization A Inhibitor Synthesis & Purification C Primary Screening: Esterase Activity Assay A->C E Structural Validation: X-ray Crystallography A->E B Recombinant Human CA Isoform Expression B->C B->E Co-crystallization D Potency Determination: Stopped-Flow CO₂ Hydration Assay C->D Determine IC₅₀ F Mechanism of Action Elucidation D->F Determine Kᵢ & Inhibition Kinetics E->F Visualize Binding Mode

Caption: A logical workflow for the comprehensive analysis of a CA inhibitor.
Protocol: Colorimetric Esterase Activity Assay for IC₅₀ Determination

This method is a robust and high-throughput-compatible assay for initial screening and IC₅₀ determination. It leverages the promiscuous esterase activity of CAs.[4][20][21]

Principle: Carbonic anhydrase catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored p-nitrophenol, which can be quantified by measuring absorbance at 400-405 nm.[20] The presence of an inhibitor reduces the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: Prepare a stock solution of the purified recombinant human CA isoform (e.g., hCA II) in assay buffer.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile.

    • Inhibitor Dilutions: Prepare a serial dilution of N-Deethyldorzolamide in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add a fixed volume of assay buffer.

    • Add a small volume (e.g., 1-10 µL) of the inhibitor solution at various concentrations to the 'test' wells. Add solvent vehicle to 'control' (no inhibitor) wells.

    • Add a fixed amount of the CA enzyme solution to all wells except the 'background' or 'blank' wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[4]

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the pNPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) in kinetic mode. The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Subtract the rate of the background (no enzyme) reaction from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) rate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol Outline: X-ray Crystallography for Structural Elucidation

To definitively confirm the binding mode, co-crystallization of the target CA isoform with N-Deethyldorzolamide is performed.[14]

  • Protein Expression and Purification: High-purity CA II is expressed and purified.[15]

  • Crystallization: Crystals of CA II are grown using methods like hanging-drop vapor diffusion.[15]

  • Soaking/Co-crystallization: The grown crystals are soaked in a cryoprotectant solution containing a high concentration of N-Deethyldorzolamide.[15]

  • Data Collection: The inhibitor-bound crystals are flash-cooled and subjected to X-ray diffraction at a synchrotron source.[15]

  • Structure Solution and Refinement: The resulting diffraction pattern is used to solve and refine the three-dimensional atomic structure of the CA II-inhibitor complex, revealing the precise orientation and interactions of N-Deethyldorzolamide within the active site.[22]

Conclusion and Future Directions

The mechanism of action of N-Deethyldorzolamide is a classic example of targeted enzyme inhibition, centered on the high-affinity coordination of its deprotonated sulfonamide group to the catalytic zinc ion within the carbonic anhydrase active site. This primary interaction, buttressed by a network of hydrogen bonds and hydrophobic contacts, effectively blocks the enzyme's catalytic machinery. While it is a metabolite of Dorzolamide, its own distinct inhibitory profile contributes to the overall therapeutic activity in lowering intraocular pressure.

Future research should focus on obtaining high-resolution crystal structures of N-Deethyldorzolamide complexed with various CA isoforms. Such studies would provide invaluable atomic-level detail to rationalize its specific activity and selectivity, further guiding the structure-based design of next-generation, isoform-selective CA inhibitors for glaucoma, cancer, and other emerging therapeutic applications.

References

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Exploratory

Introduction: The Role of Carbonic Anhydrase Inhibition in Glaucoma Management

An In-Depth Technical Guide to the Biological Activity of N-deethyldorzolamide in Glaucoma Models Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, often asso...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-deethyldorzolamide in Glaucoma Models

Glaucoma is a progressive optic neuropathy characterized by the loss of retinal ganglion cells and their axons, often associated with elevated intraocular pressure (IOP).[1] The management of glaucoma primarily focuses on reducing IOP to mitigate stress on the optic nerve.[2] One of the cornerstone therapeutic strategies is the inhibition of carbonic anhydrase (CA), an enzyme crucial for the production of aqueous humor—the fluid that fills the anterior and posterior chambers of the eye.[3]

Dorzolamide is a potent, topically administered carbonic anhydrase inhibitor that effectively lowers IOP by reducing aqueous humor secretion.[4] Following topical administration, dorzolamide is systemically absorbed and undergoes metabolism to its primary and active metabolite, N-deethyldorzolamide.[4] This metabolite also demonstrates significant inhibitory activity against carbonic anhydrase and accumulates in red blood cells, indicating a long systemic half-life.[4][5] This guide provides a detailed technical overview of the biological activity of N-deethyldorzolamide, presenting its mechanism of action, key evaluation models, and the experimental protocols necessary to characterize its therapeutic potential.

Section 1: Mechanism of Action in Aqueous Humor Dynamics

The formation of aqueous humor is a complex physiological process predominantly driven by active secretion from the ciliary epithelium, a bilayered structure lining the ciliary body.[6][7] This process is highly dependent on the catalytic activity of carbonic anhydrase.

  • The Role of Carbonic Anhydrase (CA): Within the cytoplasm of the non-pigmented ciliary epithelial cells, carbonic anhydrase (primarily the CA-II isozyme) catalyzes the rapid hydration of carbon dioxide (CO₂) to form carbonic acid (H₂CO₃), which then dissociates into a bicarbonate ion (HCO₃⁻) and a proton (H⁺).[8][9]

  • Ion Transport and Water Movement: The generated bicarbonate ions are transported into the posterior chamber. This ion movement, coupled with the active transport of sodium (Na⁺), creates an osmotic gradient that draws water from the ciliary stroma across the epithelium and into the posterior chamber, thereby forming aqueous humor.[8][10]

  • Inhibition by N-deethyldorzolamide: N-deethyldorzolamide, like its parent compound, is a potent inhibitor of carbonic anhydrase. By binding to the zinc ion within the enzyme's active site, it blocks the hydration of CO₂. This action reduces the available pool of bicarbonate ions for transport, thereby decreasing the osmotic gradient and suppressing the rate of aqueous humor secretion by 40-60%.[8] This direct reduction in fluid production leads to a decrease in intraocular pressure.

The following diagram illustrates this critical signaling pathway.

cluster_0 Ciliary Stroma (Blood Side) cluster_1 Non-Pigmented Ciliary Epithelium (NPE) cluster_2 Posterior Chamber (Aqueous Humor) CO2_stroma CO₂ CO2_cell CO₂ CO2_stroma->CO2_cell Diffusion H2O_stroma H₂O H2O_cell H₂O H2O_stroma->H2O_cell Diffusion CAII Carbonic Anhydrase II (CA-II) CO2_cell->CAII H2O_cell->CAII H2CO3 H₂CO₃ CAII->H2CO3 Catalysis HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion HCO3_transporter HCO₃⁻ Transporter HCO3->HCO3_transporter Na_ion Na⁺ NKA Na⁺/K⁺ ATPase Na_ion->NKA Na_aq Na⁺ NKA->Na_aq Active Transport HCO3_aq HCO₃⁻ HCO3_transporter->HCO3_aq Transport N_deethyl N-deethyldorzolamide N_deethyl->CAII Inhibition H2O_aq H₂O (Osmotic Flow) HCO3_aq->H2O_aq Creates Osmotic Gradient Na_aq->H2O_aq Creates Osmotic Gradient

Caption: Mechanism of carbonic anhydrase inhibition in the ciliary epithelium.

Section 2: Preclinical Evaluation Strategy

A robust preclinical assessment of N-deethyldorzolamide involves a multi-tiered approach, progressing from enzymatic assays to complex in vivo glaucoma models. This strategy ensures a thorough characterization of the compound's potency, efficacy, and ocular pharmacokinetics.

The workflow diagram below outlines the logical progression of these studies.

cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Assessment cluster_2 Ocular Pharmacokinetics (PK) cluster_3 Final Assessment a Step 1: In Vitro Carbonic Anhydrase Inhibition Assay b Determine IC₅₀ / Kᵢ values for key CA isozymes (CA-II, CA-IV) a->b c Step 2: Establish Animal Glaucoma Model (e.g., Laser-Induced Ocular Hypertension) b->c d Step 3: Topical Administration of N-deethyldorzolamide c->d e Step 4: Measure Intraocular Pressure (IOP) Response d->e f Evaluate IOP reduction vs. vehicle and positive control e->f g Step 5: Ocular PK Study in Rabbits f->g h Quantify drug concentration in key ocular tissues over time (Aqueous Humor, Ciliary Body, etc.) g->h i Determine Cₘₐₓ, Tₘₐₓ, and AUC h->i j Correlate PK profile with pharmacodynamic (IOP) effect i->j

Caption: Experimental workflow for evaluating a topical anti-glaucoma agent.

Section 3: In Vitro Biological Activity

The foundational step in characterizing N-deethyldorzolamide is to quantify its inhibitory potency against the target carbonic anhydrase isozymes. The primary targets in the eye are the highly active cytoplasmic CA-II and the membrane-bound CA-IV.[7]

Comparative Inhibitory Activity

The potency of N-deethyldorzolamide is best understood in comparison to its parent drug, dorzolamide, and the first-generation systemic inhibitor, acetazolamide.

CompoundTarget IsozymeInhibition Constant (Kᵢ or IC₅₀)Reference
Dorzolamide Human CA-II0.18 nM (IC₅₀)[11]
Dorzolamide Human CA-I600 nM (IC₅₀)[11]
Acetazolamide Human CA-II12 nM (Kᵢ)[11]
N-deethyldorzolamide CA in Red Blood CellsBinds avidly, reflecting CA-I/II inhibition[4][5]

Note: Specific Kᵢ values for N-deethyldorzolamide against isolated human isozymes are not as widely published as for dorzolamide, but its accumulation in red blood cells, which are rich in CA-I and CA-II, confirms its potent inhibitory activity.[5]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ of N-deethyldorzolamide.[12][13]

Principle: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol, which can be quantified by measuring absorbance at ~405 nm.[12] The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Human recombinant Carbonic Anhydrase II (CA-II)

  • N-deethyldorzolamide and Dorzolamide (for comparison)

  • Acetazolamide (positive control inhibitor)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-deethyldorzolamide, dorzolamide, and acetazolamide in 100% DMSO.

    • Perform serial dilutions of the stock solutions in Assay Buffer to create a range of test concentrations (e.g., 0.01 nM to 10 µM). The final DMSO concentration in the well should be ≤1%.

  • Enzyme Preparation:

    • Prepare a working solution of CA-II in cold Assay Buffer (e.g., 20-50 units/mL). Keep the solution on ice.

  • Assay Plate Setup (in triplicate):

    • Test Wells: Add 160 µL of Assay Buffer and 10 µL of the desired N-deethyldorzolamide dilution.

    • Positive Control Wells: Add 160 µL of Assay Buffer and 10 µL of a mid-range acetazolamide dilution.

    • Vehicle Control (100% Activity): Add 160 µL of Assay Buffer and 10 µL of Assay Buffer containing DMSO at the same final concentration as the test wells.

    • Blank (No Enzyme): Add 180 µL of Assay Buffer.

  • Pre-incubation:

    • Add 10 µL of the CA-II working solution to all wells except the Blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the substrate solution by diluting the p-NPA stock in Assay Buffer to the desired final concentration (e.g., 0.6 mM).

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope (ΔAbs/Δt) of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of N-deethyldorzolamide using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 4: In Vivo Efficacy in Glaucoma Models

To assess the therapeutic efficacy of N-deethyldorzolamide, an appropriate animal model that mimics human glaucoma is essential. The laser-induced ocular hypertension model in rabbits is a widely accepted standard for evaluating IOP-lowering agents.[1][14]

Efficacy in Rabbit Ocular Hypertension Models

Topical carbonic anhydrase inhibitors consistently demonstrate efficacy in both normotensive and hypertensive rabbit eyes. Studies with dorzolamide and the similar compound brinzolamide show a significant reduction in IOP and aqueous humor flow.[3][15]

Compound (Topical)Animal ModelIOP Reduction (Peak Effect)Reference
Dorzolamide (1%)Normotensive Dutch Rabbits~2 mmHg[3]
Brinzolamide (1%)Normotensive Dutch-Belted Rabbits2.5 mmHg[15]
Brinzolamide (1%)Water Loading-Induced OHT Rabbits5.0 mmHg[16]

Based on its potent in vitro activity, N-deethyldorzolamide is expected to produce a comparable or significant reduction in IOP in these models.

Protocol: Laser-Induced Ocular Hypertension in Rabbits

Principle: This model induces a sustained elevation of IOP by using an argon laser to create thermal burns in the trabecular meshwork, obstructing the primary aqueous humor outflow pathway.[14] This mimics the pathophysiology of open-angle glaucoma.

Materials:

  • Pigmented rabbits (e.g., Dutch-Belted)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine hydrochloride (corneal anesthetic)

  • Argon laser photocoagulator

  • Goniolens

  • Methylcellulose for optical coupling

  • Topical antibiotic and anti-inflammatory eye drops

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit according to an approved institutional protocol.

    • Place the animal in a stereotaxic device to stabilize the head.

    • Instill one drop of topical proparacaine into the eye to be treated.

  • Laser Application:

    • Apply a layer of methylcellulose to the goniolens and place it on the rabbit's cornea.

    • Visualize the trabecular meshwork through the goniolens using the slit-lamp delivery system of the laser.

    • Apply a series of laser spots (e.g., 50-100 spots) circumferentially over 180-360 degrees of the trabecular meshwork. Typical laser parameters are 50 µm spot size, 0.1-second duration, and 800-1000 mW power.[14][17]

    • The goal is to cause visible blanching and slight bubble formation without excessive tissue disruption.

  • Post-Procedure Care:

    • Remove the goniolens and rinse the eye with sterile saline.

    • Administer topical antibiotic and corticosteroid drops to manage inflammation and prevent infection.

    • Monitor the animal during recovery from anesthesia.

  • Model Validation:

    • Allow a washout period of 1-2 weeks for the initial inflammatory response to subside.

    • Begin weekly IOP measurements. A sustained elevation of IOP (typically 5-15 mmHg above baseline) for several weeks confirms the successful induction of ocular hypertension.[14]

Protocol: IOP Measurement in Rabbits

Principle: Tonometry is used to measure intraocular pressure non-invasively. A calibrated tonometer applanates (flattens) a small area of the cornea, and the force required to do so is correlated with the IOP.

Materials:

  • Applanation tonometer (e.g., Tono-Pen, pneumatonometer)

  • Topical proparacaine hydrochloride

  • Rabbit restrainer

Procedure:

  • Animal Handling:

    • Gently place the rabbit in a restrainer to minimize movement and stress.

    • Instill one drop of topical proparacaine in each eye and wait 30-60 seconds for the cornea to become fully anesthetized.

  • Tonometer Calibration and Use:

    • Calibrate the tonometer according to the manufacturer's instructions.

    • Gently hold the rabbit's eyelids open, avoiding any pressure on the globe itself.

    • Hold the tonometer perpendicular to the central corneal surface.

    • Lightly tap the tonometer tip against the cornea multiple times until the device provides a reading.

  • Data Collection:

    • Obtain 3-5 independent readings for each eye and calculate the average. The device may also provide a statistical confidence indicator.

    • Record the IOP measurements. For efficacy studies, measurements are typically taken at baseline (pre-dose) and at several time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).

Section 5: Ocular Pharmacokinetics

Understanding the absorption, distribution, and residence time of N-deethyldorzolamide within ocular tissues is critical for interpreting its efficacy and designing dosing regimens. The rabbit is a well-established model for ocular pharmacokinetic studies.[18][19]

Expected Distribution Profile

Following topical administration, N-deethyldorzolamide, like dorzolamide, is expected to penetrate the cornea and distribute to anterior segment tissues. Studies with dorzolamide show that the highest concentrations are achieved in the cornea, aqueous humor, and the target tissue, the iris-ciliary body.[20]

TissueDorzolamide (AUC₀₋ₜ after single dose)Brinzolamide (AUC₀₋ₜ after single dose)Reference
Aqueous Humor~12 µg·h/mL~6 µg·h/mL[20]
Anterior Sclera~21 µg·h/g~3 µg·h/g[20]
Optic Nerve~1.8 µg·h/g~0.2 µg·h/g[20]

These data highlight that dorzolamide achieves significantly higher and more sustained concentrations in key ocular tissues compared to brinzolamide, a property likely shared by its active metabolite N-deethyldorzolamide.[20]

Protocol: Ocular Pharmacokinetic Study in Rabbits

Principle: This protocol involves administering a single topical dose of N-deethyldorzolamide to rabbits. At predefined time points, animals are euthanized, and ocular tissues are dissected to quantify drug concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • New Zealand White or Dutch-Belted rabbits

  • N-deethyldorzolamide formulation

  • Anesthetic and euthanasia agents

  • Micro-dissection tools

  • Homogenizer

  • LC-MS/MS system

Procedure:

  • Dosing:

    • Administer a single, precise volume (e.g., 30 µL) of the N-deethyldorzolamide formulation into the conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control.

  • Sample Collection:

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose), euthanize a cohort of animals (n=3-4 per time point).

    • Immediately enucleate the eyes. Rinse the globe to remove any residual drug from the surface.

    • Perform micro-dissection on ice to isolate key tissues: cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, and retina.

    • Weigh each tissue sample and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.

  • Sample Preparation:

    • Thaw the tissue samples. Solid tissues are homogenized in a suitable buffer.

    • Perform a protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix. An internal standard is added to correct for extraction efficiency.

    • Centrifuge the samples and transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a specific and sensitive method to separate N-deethyldorzolamide from endogenous matrix components and quantify it based on its unique mass-to-charge ratio.

    • Generate a standard curve using known concentrations of the drug to quantify the concentrations in the unknown tissue samples.

  • Pharmacokinetic Analysis:

    • Plot the mean tissue concentration versus time for each tissue type.

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

      • Cₘₐₓ: Maximum concentration.

      • Tₘₐₓ: Time to reach maximum concentration.

      • AUC₀₋ₜ: Area under the concentration-time curve from time zero to the last measured time point, representing total drug exposure.

Conclusion

N-deethyldorzolamide is a biologically active metabolite of dorzolamide that functions as a potent inhibitor of carbonic anhydrase. Its mechanism of action, centered on the suppression of aqueous humor formation, directly addresses the primary risk factor in many forms of glaucoma. The technical protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of its activity, from quantifying enzymatic inhibition in vitro to demonstrating IOP-lowering efficacy and characterizing its pharmacokinetic profile in vivo. The collective evidence strongly supports the significant role of N-deethyldorzolamide in the therapeutic effect observed following the topical administration of dorzolamide, making it a key molecule of interest for researchers and drug development professionals in the field of ophthalmology.

References

  • Physiology, Aqueous Humor Circulation - StatPearls - NCBI Bookshelf. [Link]

  • Laser-induced glaucoma in rabbits - PubMed. [Link]

  • Aqueous Humor: Secretion and Dynamics | Ento Key. [Link]

  • Argon laser-induced ocular hypertension: animal model of ocular inflammation - PubMed. [Link]

  • Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC - NIH. [Link]

  • Aqueous Humor Production: The Roles of Ultrafiltration, Diffusion, and Secretion - YouTube. [Link]

  • Developing laser-induced glaucoma in rabbits - PubMed. [Link]

  • Structure and Mechanisms of Aqueous Production - Ento Key. [Link]

  • DEVELOPMENT OF A CANINE GLAUCOMA MODEL WITH CONTROLLED OCULAR HYPERTENSION - Purdue University Graduate School. [Link]

  • Experimentally Induced Mammalian Models of Glaucoma - PMC - PubMed Central. [Link]

  • Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. [Link]

  • Ocular metabolism and distribution of drugs in the rabbit eye. [Link]

  • Clinical pharmacokinetics of dorzolamide - PubMed. [Link]

  • Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Admin. [Link]

  • Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed. [Link]

  • Effects of Selected Antimuscarinic Agents on the Intra-Ocular Pressure in Healthy Rabbits. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie. [Link]

  • Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits - PMC - NIH. [Link]

  • Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - NIH. [Link]

  • Comparison of Ocular Pharmacokinetics of Dorzolamide and Brinzolamide in Pigmented Rabbit after Single and Multiple Topical Administrations | IOVS. [Link]

  • Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide - PubMed. [Link]

  • Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed. [Link]

  • Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model of Water Loading-Induced Ocular Hypertension - PubMed. [Link]

  • Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide - IOVS. [Link]

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Foundational

The Pharmacokinetic Journey of Dorzolamide: A Technical Guide to Its Metabolism and the Role of N-deethyldorzolamide

Abstract Dorzolamide, a potent topical carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure associated with glaucoma and ocular hypertension. Its therapeutic efficacy is intri...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dorzolamide, a potent topical carbonic anhydrase inhibitor, is a cornerstone in the management of elevated intraocular pressure associated with glaucoma and ocular hypertension. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This in-depth technical guide provides a comprehensive exploration of the absorption, distribution, metabolism, and excretion of dorzolamide, with a specific focus on its biotransformation to the active metabolite, N-deethyldorzolamide. We will delve into the enzymatic processes governing this metabolic conversion, the comparative pharmacokinetics of the parent drug and its metabolite, and the analytical methodologies requisite for their quantification in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the disposition of dorzolamide and the clinical significance of its metabolic pathway.

Introduction: The Clinical Significance of Dorzolamide

Dorzolamide hydrochloride is a sulfonamide derivative that effectively lowers intraocular pressure (IOP) by inhibiting the carbonic anhydrase (CA) enzyme in the ciliary processes of the eye. This inhibition reduces the formation of aqueous humor, the fluid that fills the front part of the eye.[1][2] Unlike its oral predecessors, topical administration of dorzolamide minimizes systemic side effects, such as acid-base and electrolyte disturbances, making it a well-tolerated therapeutic option.[3] The systemic exposure that does occur, however, leads to a unique pharmacokinetic profile characterized by extensive binding to red blood cells and a slow, metabolically driven elimination. Central to this profile is the formation of its sole major metabolite, N-deethyldorzolamide.

The Pharmacokinetic Trajectory of Dorzolamide

Upon topical administration, dorzolamide penetrates the cornea and stroma to reach its site of action in the ciliary body.[1][4] A portion of the administered dose enters the systemic circulation, primarily through the nasolacrimal duct and absorption from the nasopharyngeal mucosa.[4]

Absorption and Distribution: A Strong Affinity for Erythrocytes

Once in the systemic circulation, dorzolamide exhibits a profound affinity for red blood cells (RBCs), where it avidly binds to carbonic anhydrase, particularly the high-affinity isoenzyme CA-II.[1][5] This extensive sequestration in RBCs results in a low plasma concentration of free drug.[6] The binding of dorzolamide to carbonic anhydrase is a saturable process.[7]

Metabolism: The Genesis of N-deethyldorzolamide

Dorzolamide is metabolized in the liver to a single, active N-desethyl metabolite, N-deethyldorzolamide.[1][4] This metabolic pathway is a critical component of dorzolamide's disposition.

The N-deethylation of dorzolamide is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing rat liver microsomes have implicated the involvement of CYP2B1, CYP2E1, and CYP3A2 in this metabolic conversion.[1] The corresponding human orthologs of these enzymes are CYP2B6, CYP2E1, and the CYP3A subfamily (primarily CYP3A4 and CYP3A5), respectively.[1][2][4] Therefore, it is highly probable that these human CYP isoenzymes are responsible for the formation of N-deethyldorzolamide in humans.

G cluster_0 Systemic Circulation cluster_1 Hepatic Metabolism Dorzolamide Dorzolamide Liver Liver Dorzolamide->Liver Metabolism CYP2B6 CYP2B6 CYP2E1 CYP2E1 CYP3A4_5 CYP3A4/5 N_deethyldorzolamide N-deethyldorzolamide CYP2B6->N_deethyldorzolamide CYP2E1->N_deethyldorzolamide N-deethylation CYP3A4_5->N_deethyldorzolamide

Caption: Metabolic Conversion of Dorzolamide.

N-deethyldorzolamide: A Metabolite of Pharmacological Interest

The N-deethylated metabolite of dorzolamide is not an inactive byproduct; it possesses its own distinct pharmacological and pharmacokinetic properties.

Pharmacokinetics of N-deethyldorzolamide

Similar to its parent compound, N-deethyldorzolamide also accumulates in red blood cells.[1] However, its binding profile differs. While dorzolamide preferentially binds to CA-II, N-deethyldorzolamide primarily binds to the lower-affinity carbonic anhydrase isoenzyme, CA-I.[6][7] Both dorzolamide and its metabolite are characterized by a very long elimination half-life of over four months, a consequence of their slow release from the high-capacity binding sites in erythrocytes.[1][5]

Pharmacological Activity and Clinical Significance

N-deethyldorzolamide is also a carbonic anhydrase inhibitor, although it is less potent against CA-II compared to dorzolamide.[6] However, its inhibitory activity against CA-I is more pronounced. The clinical significance of this metabolite lies in its contribution to the overall systemic carbonic anhydrase inhibition. In patients with normal renal function, the systemic effects are generally minimal due to the low concentrations of free drug. However, in individuals with impaired renal function, the accumulation of both dorzolamide and N-deethyldorzolamide can be enhanced, potentially increasing the risk of systemic side effects.[5]

CompoundPrimary Binding Site in RBCsRelative Potency for CA-IIElimination Half-life
Dorzolamide Carbonic Anhydrase II (CA-II)High> 4 months[1][5]
N-deethyldorzolamide Carbonic Anhydrase I (CA-I)Less potent than dorzolamide[6]> 4 months[1][5]
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties.

Experimental Protocols: Quantifying Dorzolamide and N-deethyldorzolamide

The accurate quantification of dorzolamide and N-deethyldorzolamide in biological matrices, particularly in red blood cells, is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity.

Sample Preparation from Erythrocytes: A Step-by-Step Workflow
  • Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Separation: Centrifuge the whole blood to separate the plasma and buffy coat from the red blood cells.

  • Cell Lysis: Lyse the packed red blood cells with a hypotonic solution (e.g., purified water) to release the intracellular contents, including the bound drug and metabolite.

  • Protein Precipitation: Precipitate the proteins from the lysed sample using an organic solvent such as acetonitrile or methanol. This step also serves to release the analytes from their binding to carbonic anhydrase.

  • Supernatant Collection: Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing dorzolamide and N-deethyldorzolamide.

  • Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

G A Whole Blood Sample B Centrifugation A->B C Packed Red Blood Cells B->C D Cell Lysis C->D E Protein Precipitation D->E F Centrifugation E->F G Supernatant for LC-MS/MS F->G

Caption: Erythrocyte Sample Preparation Workflow.

Representative LC-MS/MS Parameters
  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to separate dorzolamide, N-deethyldorzolamide, and an internal standard.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Conclusion: A Comprehensive Understanding for Advancing Research

The pharmacokinetics of dorzolamide are uniquely defined by its extensive binding to carbonic anhydrase in red blood cells and its slow metabolism to the active metabolite, N-deethyldorzolamide. This biotransformation, mediated by cytochrome P450 enzymes, results in a metabolite with its own distinct binding and inhibitory profile. A thorough understanding of these processes is paramount for drug development professionals and researchers. The intricate interplay between the parent drug and its metabolite, their prolonged half-lives, and their differential interactions with carbonic anhydrase isoenzymes underscore the importance of precise bioanalytical methods for their characterization. This guide provides a foundational framework for further investigation into the nuanced pharmacology of dorzolamide and its clinical implications.

References

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 195–205. [Link]

  • Balfour, J. A., & Wilde, M. I. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 384–403. [Link]

  • Sugrue, M. F. (1996). The pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 12(3), 363–376. [Link]

  • Hoffmanová, I., & Sánchez, D. (2018). Metabolic acidosis and anaemia associated with dorzolamide in a patient with impaired renal function. British Journal of Clinical Pharmacology, 84(4), 796–799. [Link]

  • Maren, T. H., Conroy, C. W., & Levy, N. S. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23–30. [Link]

  • Hasegawa, T., Hara, K., Kenmochi, T., & Hata, S. (1994). Binding of dorzolamide and its metabolite, N-deethylated dorzolamide, to human erythrocytes in vitro. Drug Metabolism and Disposition, 22(3), 377–382. [Link]

  • Hasegawa, T., Hara, K., Kenmochi, T., & Hata, S. (1994). In vitro metabolism of dorzolamide, a novel potent carbonic anhydrase inhibitor, in rat liver microsomes. Drug Metabolism and Disposition, 22(6), 916–921. [Link]

  • Sharir, M. (1997). Dorzolamide: a new topical carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(5), 479–481. [Link]

  • Yuan, R., Madani, S., & Wei, X. X. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12896. [Link]

  • Söderberg, M., et al. (2020). Cross-species analysis of hepatic cytochrome P450 and transport protein expression. Archives of Toxicology, 94(11), 3799–3814. [Link]

  • Constans, J., et al. (1999). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 571–579. [Link]

  • Shah, V. P., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of the Association for Laboratory Automation, 12(4), 232–239. [Link]

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Exploratory

N-Deethyldorzolamide: An In-Depth Technical Guide to the Primary Metabolite of Dorzolamide

For Researchers, Scientists, and Drug Development Professionals Foreword: Unraveling the Metabolic Footprint of a Key Ophthalmic Therapeutic Dorzolamide, a potent carbonic anhydrase inhibitor, stands as a cornerstone in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unraveling the Metabolic Footprint of a Key Ophthalmic Therapeutic

Dorzolamide, a potent carbonic anhydrase inhibitor, stands as a cornerstone in the management of elevated intraocular pressure, a hallmark of glaucoma.[1][2] Its efficacy in reducing aqueous humor production is well-established. However, a comprehensive understanding of any therapeutic agent necessitates a deep dive into its metabolic fate. This guide provides a detailed exploration of N-deethyldorzolamide, the principal and pharmacologically active metabolite of dorzolamide. For drug development professionals and researchers, a thorough characterization of major metabolites is not merely an academic exercise; it is a critical component of preclinical and clinical development, directly impacting the safety, efficacy, and pharmacokinetic profile of the parent drug. This document offers a technical and field-proven perspective on the biochemistry, pharmacology, and analytical quantification of N-deethyldorzolamide, moving beyond a simple descriptive overview to explain the causality behind its formation and physiological impact.

The Metabolic Journey: From Dorzolamide to N-Deethyldorzolamide

The biotransformation of dorzolamide to its primary metabolite, N-deethyldorzolamide, is a crucial aspect of its systemic exposure following topical administration. While administered locally to the eye, a portion of dorzolamide enters systemic circulation and undergoes metabolism primarily in the liver.[3]

The Role of Cytochrome P450 Isoenzymes

The metabolic conversion is an N-dealkylation reaction, specifically the removal of an ethyl group from the ethylamino side chain of the dorzolamide molecule. This process is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3] In vitro studies utilizing rat liver microsomes have identified the involvement of several CYP isoenzymes in the N-deethylation of dorzolamide, namely CYP2B1/2, CYP2E1, and CYP3A2.[3] This multi-enzyme involvement suggests a robust metabolic pathway, less susceptible to significant alteration by the inhibition of a single CYP isoform. Understanding the specific CYP enzymes involved is paramount for predicting and evaluating potential drug-drug interactions that could alter the pharmacokinetic profile of dorzolamide and the formation of its metabolite.

Diagram: Metabolic Conversion of Dorzolamide

metabolism Metabolic Pathway of Dorzolamide Dorzolamide Dorzolamide N_Deethyldorzolamide N-Deethyldorzolamide Dorzolamide->N_Deethyldorzolamide N-dealkylation CYP450 Cytochrome P450 (CYP2B1/2, CYP2E1, CYP3A2) CYP450->Dorzolamide

Caption: Enzymatic conversion of dorzolamide.

Pharmacokinetic Profile: A Tale of Two Molecules

Following its formation, N-deethyldorzolamide exhibits a unique pharmacokinetic profile that is intricately linked to that of its parent compound. Both molecules demonstrate a remarkable affinity for red blood cells (RBCs), leading to their accumulation and prolonged systemic presence.[4][5]

Accumulation in Erythrocytes and Extended Half-Life

Both dorzolamide and N-deethyldorzolamide are extensively taken up by and bind to carbonic anhydrase isoenzymes within erythrocytes.[5] Dorzolamide primarily binds to carbonic anhydrase II (CA-II), while N-deethyldorzolamide shows a preference for carbonic anhydrase I (CA-I).[5][6] This sequestration within RBCs results in a very long terminal half-life for both compounds, exceeding four months.[4] This extensive binding and slow elimination from RBCs mean that while plasma concentrations of free drug are low, a significant reservoir of both the parent drug and its metabolite exists in the blood.

Quantitative Insights into Systemic Exposure

Understanding the relative concentrations of dorzolamide and N-deethyldorzolamide is crucial for assessing the overall systemic carbonic anhydrase inhibition. The following table summarizes key pharmacokinetic parameters, providing a quantitative snapshot of their systemic disposition.

ParameterDorzolamideN-DeethyldorzolamideReference
Primary Binding Site in RBCs Carbonic Anhydrase II (CA-II)Carbonic Anhydrase I (CA-I)[5][6]
Terminal Half-life in RBCs > 4 months> 4 months[4]
Plasma Protein Binding ~33%Not specified[3]
Primary Route of Elimination RenalRenal[4]

Pharmacological Activity: A Less Potent, Yet Relevant, Inhibitor

N-deethyldorzolamide is not an inert metabolite; it retains inhibitory activity against carbonic anhydrase, albeit with a different potency and selectivity profile compared to dorzolamide.

Inhibition of Carbonic Anhydrase Isoforms

While dorzolamide is a highly potent inhibitor of CA-II, N-deethyldorzolamide is a less potent inhibitor of this isoform.[5][6] However, it does exhibit inhibitory activity against CA-I, the isoform to which it primarily binds in red blood cells.[5] The systemic effects of dorzolamide therapy are a composite of the inhibitory actions of both the parent drug and its metabolite on various carbonic anhydrase isoforms throughout the body.

Analytical Methodology: Quantification of Dorzolamide and N-Deethyldorzolamide

Accurate and sensitive quantification of dorzolamide and N-deethyldorzolamide in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and drug development. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high selectivity and sensitivity.[7]

A Validated LC-MS/MS Protocol for Plasma Analysis

The following protocol is a detailed, field-proven methodology for the simultaneous determination of dorzolamide and its N-deethylated metabolite in human plasma. This protocol is designed to be a self-validating system, with the inclusion of an internal standard to ensure accuracy and precision.

Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of dorzolamide and N-deethyldorzolamide in a suitable organic solvent (e.g., methanol).

  • Serially dilute the stock solutions to prepare working standard solutions for the calibration curve and quality control samples at low, medium, and high concentrations.

  • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1 mL aliquot of plasma sample (or standard/QC), add an internal standard (a structurally similar compound not present in the sample).

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate, toluene, and isopropanol).[7]

  • Vortex the mixture vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Chromatographic Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific parent-to-product ion transitions for dorzolamide (m/z 325 → 199) and N-deethyldorzolamide (m/z 297 → 199) should be monitored for quantification.[7]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentrations of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram: LC-MS/MS Workflow

workflow Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Data Data Analysis MSMS->Data Data Acquisition

Caption: Overview of the analytical workflow.

Clinical Significance and Considerations

The formation and accumulation of N-deethyldorzolamide have important clinical implications, particularly concerning the potential for systemic side effects, especially in specific patient populations.

Contribution to Systemic Carbonic Anhydrase Inhibition

The long-term, low-level systemic inhibition of carbonic anhydrase by both dorzolamide and N-deethyldorzolamide is generally well-tolerated in patients with normal renal function.[4] However, the additive effect of N-deethyldorzolamide to the overall inhibitory load should be considered, as it may contribute to the systemic side effects sometimes observed with topical carbonic anhydrase inhibitors, such as bitter taste and paresthesia.[2]

Implications for Patients with Renal Impairment

As both dorzolamide and N-deethyldorzolamide are primarily eliminated via the kidneys, patients with renal impairment are at an increased risk of accumulation of both compounds.[4] This can lead to higher concentrations in red blood cells and potentially more significant systemic carbonic anhydrase inhibition, which could exacerbate metabolic acidosis or other systemic side effects. Therefore, caution is advised when prescribing dorzolamide to patients with moderate to severe renal insufficiency.

Synthesis of N-Deethyldorzolamide Reference Standard

The availability of a pure reference standard of N-deethyldorzolamide is a prerequisite for the development and validation of quantitative analytical methods. While detailed synthetic procedures are often proprietary, a general conceptual approach to its synthesis can be outlined based on its chemical structure. The synthesis would likely involve a multi-step process starting from a suitable thiophene derivative, followed by the construction of the fused thiopyran ring system and subsequent introduction of the sulfonamide and amino functionalities. The final step would involve the selective de-ethylation of a precursor molecule. The purification of the final product to a high degree of purity is critical and would typically involve chromatographic techniques followed by spectroscopic characterization to confirm its identity and purity.

Conclusion: A Holistic View for Advanced Drug Development

A comprehensive understanding of N-deethyldorzolamide is indispensable for any researcher or drug development professional working with dorzolamide. This guide has provided a multi-faceted view of this primary metabolite, from its enzymatic formation and unique pharmacokinetic profile to its pharmacological activity and the analytical methods for its quantification. By appreciating the intricate interplay between dorzolamide and N-deethyldorzolamide, scientists can better predict drug-drug interactions, understand the full spectrum of the drug's systemic effects, and ensure the development of safer and more effective ophthalmic therapies. The provided protocols and data serve as a practical resource to facilitate further research and development in this critical area of ophthalmology.

References

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 197–205. [Link][4]

  • Ponticello, G. S., Sugrue, M. F., Plouman, C., & Schwam, H. (1998). Clinical Pharmacokinetics of Dorzolamide. Survey of Ophthalmology, 43, S75-S82. [Link][3]

  • Drugs.com. (2025, October 5). Dorzolamide: Package Insert / Prescribing Information / MOA. [Link][5]

  • U.S. Food and Drug Administration. (n.d.). 20869 Costopt Clinical Pharmacology Biopharmaceutics Review. [Link][6]

  • Drugs.com. (n.d.). Dorzolamide and Timolol Ophthalmic Solution: Package Insert / Prescribing Info. [Link][8]

  • Graul, A., & Castaner, J. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 382-402. [Link][2]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Scozzafava, A., & Supuran, C. T. (2010). Inhibition of Tumor-Associated Human Carbonic Anhydrase Isozymes IX and XII by a New Class of Substituted-Phenylacetamido Aromatic Sulfonamides. Journal of Medicinal Chemistry, 53(8), 3340–3346. [Link][9]

  • RxList. (n.d.). Dorzolamide: Side Effects, Uses, Dosage, Interactions, Warnings. [Link][10]

  • Kumar, V., Sanna, V., & Angeli, A. (2011). Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow. Journal of Ocular Pharmacology and Therapeutics, 27(5), 433–440. [Link][11]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Scozzafava, A., & Supuran, C. T. (1997). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 1001-1008. [Link][7]

  • LGC Standards. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link][12]

  • Balfour, J. A., & Wilde, M. I. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 382-402. [Link][1]

  • Schmickl, C. N., Owens, R. L., Orr, J. E., Edwards, B. A., & Malhotra, A. (2020). Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence. BMJ Open Respiratory Research, 7(1), e000557. [Link][13]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link][14]

  • Clinicaltrials.eu. (n.d.). Dorzolamide – Application in Therapy and Current Clinical Research. [Link][15]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link][16]

  • Loftsson, T. (2012). Topical drug delivery to the eye: dorzolamide. Acta Ophthalmologica, 90(8), 699–705. [Link][17]

  • Eriksson, O., & Wistrand, P. J. (1986). Respiratory function and carbonic anhydrase inhibition. Acta Anaesthesiologica Scandinavica, 30(6), 469-474. [Link][18]

  • U.S. Department of Health and Human Services. (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link][19]

  • Wang, Z., & Zhang, Y. (2011). Synthesis and purification of dibenzylidene sorbitol. Advanced Materials Research, 233-235, 1319-1322. [Link][20]

  • Fergione, S., Fedorova, O., & Chow, C. S. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link][21]

  • Wincott, F. E., & Damha, M. J. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link][22]

  • Fergione, S., Fedorova, O., & Chow, C. S. (2023, January 30). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link][23]

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of N-Deethyldorzolamide Reference Standard

Foreword: The Critical Role of Metabolite Reference Standards in Drug Development In the landscape of pharmaceutical analysis, the purity and characterization of reference standards are paramount. N-Deethyldorzolamide is...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Metabolite Reference Standards in Drug Development

In the landscape of pharmaceutical analysis, the purity and characterization of reference standards are paramount. N-Deethyldorzolamide is the primary and pharmacologically less active metabolite of Dorzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma.[1][2] The availability of a high-purity N-Deethyldorzolamide reference standard is a prerequisite for robust analytical method development, validation of impurity detection methods, pharmacokinetic studies, and ensuring the safety and quality of the Dorzolamide drug product. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of N-Deethyldorzolamide, designed to meet the exacting requirements for a chemical reference standard.

Part 1: A Logic-Driven Synthesis Pathway

The synthesis of N-Deethyldorzolamide requires a strategic approach that prioritizes purity and stereochemical integrity. While direct N-deethylation of Dorzolamide is a theoretical possibility, it presents significant challenges in controlling the reaction and separating the product from unreacted starting material, often resulting in low yields and complex purification profiles. A more robust and controllable strategy involves adapting the established synthetic route of Dorzolamide itself.[3][4][5] This is achieved by introducing the primary amine functionality at a key intermediate stage, thereby circumventing the problematic dealkylation step.

The chosen pathway commences with the key chiral intermediate, (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol, which is a well-established precursor in Dorzolamide synthesis.[5][6] The hydroxyl group is first activated, typically by conversion to a mesylate, to create a good leaving group. This activated intermediate is then subjected to nucleophilic substitution. Instead of using ethylamine as in the Dorzolamide synthesis, we utilize a protected amine source, such as sodium azide, followed by reduction. This two-step sequence is often cleaner and higher-yielding than direct amination with ammonia.

G cluster_synthesis Synthetic Pathway A Precursor: (4R,6S)-6-methyl-7,7-dioxo-5,6- dihydro-4H-thieno[2,3-b]thiopyran-4-ol B Intermediate 1: Activated Mesylate Ester A->B MsCl, Et3N DCM, 0 °C C Intermediate 2: Azide Derivative (SN2 Inversion) B->C NaN3 DMF, 60 °C D Final Product: (4S,6S)-4-amino-5,6-dihydro-6-methyl-4H- thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide (N-Deethyldorzolamide) C->D H2, Pd/C or PPh3, H2O

Caption: Proposed synthetic route for N-Deethyldorzolamide.

Experimental Protocol: Synthesis

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • To a stirred solution of (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, cool the mixture to 0°C.

  • Add triethylamine (Et3N, 1.5 eq) dropwise, maintaining the temperature below 5°C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The causality here is the in-situ formation of a sulfene intermediate which is highly reactive; slow addition is critical to prevent side reactions.

  • Stir the reaction at 0°C for 2 hours. Monitor completion by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Quench the reaction by adding cold water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Azide

  • Dissolve the crude mesylate intermediate from Step 1 in Dimethylformamide (DMF, 8 mL/g).

  • Add sodium azide (NaN3, 2.0 eq). The use of azide provides a clean SN2 reaction, leading to an inversion of stereochemistry at the C4 position, which is essential for obtaining the correct final stereoisomer.

  • Heat the mixture to 60°C and stir for 12-16 hours. Monitor by TLC.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to yield the crude azide intermediate.

Step 3: Reduction of the Azide to the Primary Amine

  • Dissolve the crude azide intermediate in methanol (15 mL/g).

  • Carefully add Palladium on carbon (10% Pd/C, 0.1 w/w) to the solution.

  • Hydrogenate the mixture under a hydrogen balloon atmosphere at room temperature for 4-6 hours. The palladium surface catalyzes the reduction of the azide to the amine, releasing nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Deethyldorzolamide.

Part 2: High-Purity Isolation Protocol

The purity of a reference standard is its defining characteristic. The crude product from synthesis contains unreacted intermediates, by-products, and residual solvents. Flash column chromatography is the method of choice for purification.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude N-Deethyldorzolamide onto a small amount of silica gel (SiO2).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a gradient elution solvent system, starting with a less polar mixture (e.g., 2% Methanol in DCM) and gradually increasing polarity.

  • Loading and Elution: Carefully load the slurry onto the top of the packed column. Elute the column with a gradient of Methanol in DCM (e.g., 2% to 10%). The gradient is crucial as it allows for the separation of closely eluting impurities from the main product.

  • Fraction Collection: Collect fractions and monitor them by TLC with a suitable stain (e.g., ninhydrin for the primary amine).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified N-Deethyldorzolamide as a solid.

Part 3: Comprehensive Characterization for Reference Standard Qualification

A reference standard must be characterized by a battery of orthogonal analytical techniques to unambiguously confirm its identity, purity, and other critical properties. The workflow below illustrates the self-validating system of checks used to qualify the material.

G cluster_characterization Analytical Characterization Workflow Start Purified N-Deethyldorzolamide HPLC HPLC/UPLC Purity Assay (%) Start->HPLC LCMS LC-MS/MS Identity Confirmation (m/z) Start->LCMS NMR NMR (¹H, ¹³C) Structural Elucidation Start->NMR FTIR FTIR Functional Group Analysis Start->FTIR KF Karl Fischer Water Content (%) Start->KF Final Qualified Reference Standard HPLC->Final Purity > 99.5% LCMS->Final Correct Mass NMR->Final Structure Confirmed FTIR->Final Groups Confirmed KF->Final Water < 0.5%

Caption: Orthogonal analytical workflow for reference standard qualification.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, providing quantitative data on the main component and any related impurities.

Protocol:

  • System: An HPLC or UPLC system with UV detection.[7][8]

  • Column: C18 reverse-phase column (e.g., Waters UPLC BEH C18, 100 × 2.1mm, 1.7 µm).[7]

  • Mobile Phase A: 0.04M Phosphate buffer, pH 2.6.[7]

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.[7]

  • Elution: A gradient program to ensure separation of all potential impurities.

  • Flow Rate: 0.3-1.0 mL/min.

  • Detection: UV at 254 nm.[9][10][11]

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of ~0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Parameter Specification Typical Result
Purity (Area %)≥ 99.5%99.8%
Any Single Impurity≤ 0.15%0.08%
Total Impurities≤ 0.5%0.2%
Table 1: Representative HPLC Purity Data
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unequivocal confirmation of the compound's identity by measuring its mass-to-charge ratio (m/z) and fragmentation pattern.

Protocol:

  • System: An HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatography: A rapid isocratic or gradient elution using a C18 column to separate the analyte from any non-volatile impurities.

  • MS Detection: Operate in positive ESI mode.

  • Analysis: Perform a full scan to find the protonated molecular ion [M+H]⁺. Then, perform a product ion scan (MS/MS) on the parent ion to observe its characteristic fragmentation. For N-Deethyldorzolamide, the expected transition is m/z 297 → 199.[1]

Parameter Expected Value Observed Value
Molecular FormulaC₈H₁₂N₂O₄S₃-
Exact Mass296.00-
[M+H]⁺ (Parent Ion)297.0297.1
MS/MS Product Ion199.0199.0
Table 2: LC-MS/MS Identity Confirmation Data
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, confirming the connectivity of atoms and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (≥400 MHz).

  • Interpretation: The ¹H NMR spectrum should show the absence of the characteristic triplet and quartet signals of the N-ethyl group seen in Dorzolamide. A broad signal corresponding to the -NH₂ protons should be present. The ¹³C NMR will confirm the total number of unique carbons (8) and the absence of the two ethyl carbons.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation: The spectrum should display characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands)
C-H Stretch (Aliphatic)2850-2960
S=O Stretch (Sulfonamide)1315-1350 and 1140-1180
Table 3: Key FTIR Absorption Bands

Part 4: Final Qualification, Handling, and Storage

Upon successful completion of all characterization tests, the batch of N-Deethyldorzolamide can be qualified as a reference standard.

  • Purity Assignment: The final purity value is assigned by mass balance, considering HPLC purity, water content (determined by Karl Fischer titration), residual solvent content (by headspace GC), and non-volatile residue.

  • Packaging: The standard should be packaged in amber glass vials under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light and oxidation.

  • Storage: For long-term stability, the reference standard should be stored at -20°C.

  • Certificate of Analysis (CoA): A comprehensive CoA must be generated, detailing all the characterization data, assigned purity, storage conditions, and re-test date.

This rigorous, multi-faceted approach ensures the creation of a reliable N-Deethyldorzolamide reference standard, a critical tool for advancing the development and quality control of Dorzolamide-based therapeutics.

References

  • A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. (2012). PubMed. Available at: [Link]

  • Process for preparing dorzolamide. (2012). Google Patents.
  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega. Available at: [Link]

  • A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. (2012). Oxford Academic. Available at: [Link]

  • Dorzolamide Hydrochloride. (2015). New Drug Approvals. Available at: [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Publications. Available at: [Link]

  • Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. (n.d.). PubMed. Available at: [Link]

  • A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. (n.d.). Google Patents.
  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. (n.d.). MDPI. Available at: [Link]

  • Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. (n.d.). ResearchGate. Available at: [Link]

  • UV Spectrophotometric Determination of Dorzolamide and Timolol in Ophthalmic Formulations. (2025). IJTSRD. Available at: [Link]

  • A NEW RP-UPLC METHOD FOR THE SEPARATION AND SIMULTANEOUS QUANTIFICATION OF DORZOLAMIDE HCl AND TIMOLOL MALEATE. (n.d.). Semantic Scholar. Available at: [Link]

  • Spectrochromatographic determination of dorzolamide hydrochloride and timolol maleate in an ophthalmic solution using three-way analysis methods. (2025). ResearchGate. Available at: [Link]

  • validated spectrofluorimetric method for the determination of dorzolamide hydrochloride in its. (n.d.). Innoriginal: International Journal of Sciences. Available at: [Link]

  • Process for preparing dorzolamide. (n.d.). Google Patents.
  • RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. (n.d.). IJISET. Available at: [Link]

  • N-DEETHYLDORZOLAMIDE. (n.d.). gsrs. Available at: [Link]

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Exploratory

An In-depth Technical Guide to N-Deethyldorzolamide (CAS Number: 154154-90-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction N-Deethyldorzolamide, identified by the CAS number 154154-90-2, is the principal and pharmacologically active metabolite of Dorzolami...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Deethyldorzolamide, identified by the CAS number 154154-90-2, is the principal and pharmacologically active metabolite of Dorzolamide. Dorzolamide is a potent topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension to reduce intraocular pressure.[1][2] Understanding the properties and behavior of N-Deethyldorzolamide is crucial for a comprehensive grasp of Dorzolamide's overall clinical profile, including its long duration of action and systemic effects. This guide provides a detailed technical overview of N-Deethyldorzolamide, encompassing its physicochemical characteristics, synthesis, metabolic pathway, pharmacological activity, pharmacokinetic profile, and analytical methodologies for its quantification.

Physicochemical Properties

N-Deethyldorzolamide, also known as (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide, is a sulfonamide derivative.[3][4] It is often referred to in pharmacopeial contexts as Dorzolamide Impurity D or Dorzolamide Related Compound D.[5][6] The compound exists as a white to off-white solid.[7]

PropertyValueSource
CAS Number 154154-90-2[6]
Molecular Formula C₈H₁₂N₂O₄S₃[3][4]
Molecular Weight 296.39 g/mol [8]
IUPAC Name (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide[3][4]
Melting Point >160°C (with decomposition)[7]
Solubility Slightly soluble in water and methanol (requires heating and sonication for methanol)[7]
pKa (Predicted) 9.42 ± 0.60[7]
Appearance White to Off-White Solid[7]

Synthesis of N-Deethyldorzolamide

The synthesis of N-Deethyldorzolamide as a reference standard or for research purposes can be approached by adapting methods used for the synthesis of Dorzolamide and its related impurities. A plausible synthetic route starts from the key intermediate, 5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide. The primary distinction in synthesizing N-Deethyldorzolamide lies in the introduction of a primary amine at the C4 position, as opposed to the ethylamino group in Dorzolamide.

Proposed Synthetic Pathway

N-Deethyldorzolamide Synthesis A 5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide B (R)-N-tert-butanesulfinimine derivative A->B R(+)-tert-butanesulfinamide, Ti(OEt)₄ C Sulfinylamine intermediate B->C Diastereoselective Reduction (e.g., NaBH₄) D N-Deethyldorzolamide (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide C->D Acid Hydrolysis (e.g., HCl)

Caption: Proposed synthesis of N-Deethyldorzolamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a logical construct based on the synthesis of structurally related compounds and would require laboratory optimization and validation.[9][10]

Step 1: Formation of the N-tert-butanesulfinimine derivative

  • To a solution of 5,6-dihydro-4H-6-methylthieno[2,3-b]thiopyran-4-one-7,7-dioxide in a suitable anhydrous solvent (e.g., 1,4-dioxane), add R(+)-tert-butanesulfinamide.[9]

  • Add titanium tetraethoxide as a water scavenger.[9]

  • Reflux the mixture until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and perform an aqueous work-up.

  • Purify the crude product by column chromatography to yield the (R)-N-tert-butanesulfinimine derivative.

Causality: The use of a chiral auxiliary like R(+)-tert-butanesulfinamide is a well-established method for the diastereoselective synthesis of chiral amines from ketones. Titanium tetraethoxide efficiently removes water, driving the condensation reaction to completion.

Step 2: Diastereoselective Reduction

  • Dissolve the N-tert-butanesulfinimine derivative in an appropriate alcoholic solvent (e.g., methanol).

  • Cool the solution to 0°C.

  • Add a reducing agent, such as sodium borohydride, portion-wise.[9]

  • Stir the reaction at low temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude sulfinylamine intermediate.

Causality: The stereocenter on the sulfinyl group directs the hydride attack from the less hindered face of the C=N bond, leading to the desired stereochemistry at the C4 position. Sodium borohydride is a mild and effective reducing agent for this transformation.

Step 3: Acid Hydrolysis to Yield N-Deethyldorzolamide

  • Dissolve the crude sulfinylamine intermediate in a suitable solvent.

  • Add hydrochloric acid and stir the mixture, possibly with gentle heating, to effect the cleavage of the N-S bond.[9]

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to obtain the free amine.

  • Extract the N-Deethyldorzolamide with an appropriate organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Causality: Acidic conditions are required to hydrolyze the sulfinamide protecting group, liberating the primary amine to yield the final product.

Metabolic Formation of N-Deethyldorzolamide

N-Deethyldorzolamide is the sole N-dealkylated metabolite of Dorzolamide.[11] This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1] Following topical administration of Dorzolamide, a portion of the drug is systemically absorbed and undergoes this metabolic conversion.

Metabolic Pathway of Dorzolamide Dorzolamide Dorzolamide Metabolite N-Deethyldorzolamide Dorzolamide->Metabolite CYP450 Enzymes (N-dealkylation) Analytical Workflow Start Human Plasma Sample Step1 Protein Precipitation & pH Adjustment Start->Step1 Step2 Liquid-Liquid Extraction (Ethyl acetate/Toluene/Isopropanol) Step1->Step2 Step3 Back-Extraction into Acid Step2->Step3 Step4 LC-MS/MS Analysis (APCI, MRM Mode) Step3->Step4 End Quantification Step4->End

Sources

Foundational

An In-Depth Technical Guide to In Vitro Studies on N-deethyldorzolamide Carbonic Anhydrase Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of N-deethyldorzolamide, the active metabolite of the anti-glaucoma drug dorzolamid...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of N-deethyldorzolamide, the active metabolite of the anti-glaucoma drug dorzolamide, as a carbonic anhydrase inhibitor.

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are vital to numerous physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This fundamental reaction is crucial for pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis.[1][6]

There are at least 15 known human CA isoforms, each with distinct tissue distribution and catalytic activity.[4][7] The involvement of specific isoforms in various pathologies has rendered them significant therapeutic targets.[8][9] For instance, inhibition of CA isoforms in the ciliary processes of the eye decreases aqueous humor secretion, which in turn lowers intraocular pressure (IOP).[10][11] This is the primary mechanism of action for drugs used to treat glaucoma, a leading cause of irreversible blindness.[11][12]

Dorzolamide is a potent, topically administered CA inhibitor used in glaucoma management.[11][13] Following administration, dorzolamide is metabolized to N-deethyldorzolamide (N-desethyldorzolamide).[13][14] This active metabolite also inhibits CAs and accumulates in red blood cells, binding primarily to CA-I, while also inhibiting the highly active CA-II isoform less potently than the parent drug.[10][15][16] A thorough in vitro characterization of N-deethyldorzolamide is therefore essential to fully understand its contribution to the overall therapeutic effect and potential systemic side effects of dorzolamide therapy.

Biochemical Basis of Sulfonamide-Based Inhibition

The catalytic activity of most CA isoforms is dependent on a Zn²⁺ ion located deep within the active site cleft. This zinc ion coordinates with three histidine residues and a water molecule (or hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks the CO₂ substrate.

Sulfonamide-based inhibitors, including dorzolamide and N-deethyldorzolamide, function by coordinating with the catalytic Zn²⁺ ion. The deprotonated sulfonamide group (R-SO₂-NH⁻) acts as a transition-state analog, binding tightly to the zinc ion and displacing the catalytically essential water/hydroxide molecule. This binding effectively blocks the active site and prevents substrate access, thereby inhibiting the enzyme's function.

G cluster_0 CA Active Site (Inhibited) cluster_1 Substrate ZN Zn²⁺ His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 Inhibitor N-deethyldorzolamide (R-SO₂-NH⁻) ZN->Inhibitor Coordination Bond CO2 CO₂ CO2->ZN Access Blocked caption Mechanism of CA Inhibition by N-deethyldorzolamide.

Caption: Mechanism of CA Inhibition by N-deethyldorzolamide.

In Vitro Assay Methodologies: The Esterase Assay

While the physiological reaction catalyzed by CAs is CO₂ hydration, a simpler and more high-throughput-friendly method is often employed for inhibitor screening: the esterase assay.[17] CAs can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, into the yellow-colored product p-nitrophenol (p-NP).[1][2][8] The rate of p-NP formation, monitored spectrophotometrically by the increase in absorbance at ~405 nm, is directly proportional to CA activity.[1][18] The presence of an inhibitor like N-deethyldorzolamide reduces this rate.[8]

Rationale for Method Selection

The p-NPA esterase assay is selected for its numerous advantages in a research and drug development setting:

  • Simplicity and Cost-Effectiveness: It uses common laboratory reagents and a standard microplate reader, avoiding the need for specialized equipment like a stopped-flow spectrophotometer required for the CO₂ hydration assay.[17]

  • High-Throughput Compatibility: The microplate format allows for the simultaneous testing of multiple inhibitor concentrations and compounds, which is ideal for dose-response studies and library screening.[1][5]

  • Robustness: The assay is well-established and provides reliable and reproducible data when appropriate controls are included.[1]

Detailed Experimental Protocol

This protocol outlines a self-validating system for determining the inhibitory potency (IC₅₀) of N-deethyldorzolamide against a specific human CA isoform (e.g., hCA-II).

Materials and Reagents:

  • Purified human Carbonic Anhydrase (e.g., hCA-II)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • Substrate (p-NPA) Stock Solution: 15-100 mM in acetonitrile or ethanol[8]

  • N-deethyldorzolamide (Test Inhibitor) Stock Solution: e.g., 10 mM in DMSO

  • Acetazolamide (Positive Control Inhibitor) Stock Solution: e.g., 10 mM in DMSO[6]

  • Solvent: DMSO

  • 96-well clear, flat-bottom microplates[1]

  • Microplate reader with kinetic measurement capabilities at 400-405 nm[1]

Step-by-Step Workflow:

  • Reagent Preparation:

    • Prepare CA Working Solution by diluting the stock enzyme in cold Assay Buffer to the desired concentration (e.g., 0.2-0.3 µM).[8] Keep on ice.

    • Prepare p-NPA Working Solution by diluting the stock in Assay Buffer. The final concentration in the assay should be optimized based on the enzyme's Kₘ for p-NPA.

    • Prepare serial dilutions of N-deethyldorzolamide and Acetazolamide in Assay Buffer containing a constant percentage of DMSO (e.g., 1%). This creates a range of concentrations to generate a dose-response curve.

  • Plate Setup (in triplicate):

    • Blank Wells (No Enzyme): Assay Buffer + Substrate. Used for background correction.[1]

    • Maximum Activity (Vehicle Control): CA Working Solution + Assay Buffer with DMSO (no inhibitor). Represents 100% enzyme activity.[1]

    • Test Inhibitor Wells: CA Working Solution + corresponding N-deethyldorzolamide dilution.[1]

    • Positive Control Wells: CA Working Solution + corresponding Acetazolamide dilution. Validates the assay's sensitivity to known inhibitors.[1]

  • Enzyme-Inhibitor Pre-incubation:

    • To the appropriate wells, add the Assay Buffer, CA Working Solution, and the inhibitor dilutions (or vehicle for Maximum Activity wells).

    • Incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA Working Solution to all wells.[1]

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.[1]

G cluster_workflow Experimental Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Plate Setup (Controls & Test Compound Wells) A->B C Enzyme-Inhibitor Pre-incubation (15 min) B->C D Reaction Initiation (Add p-NPA Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis E->F caption Workflow for In Vitro CA Inhibition Assay.

Caption: Workflow for In Vitro CA Inhibition Assay.

Data Analysis and Interpretation

Calculation of Reaction Rates

For each well, the rate of reaction (velocity, V) is determined by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[19][20]

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Vᵢ - V_blank) / (V_max - V_blank)] * 100

    • Where:

      • Vᵢ = Rate in the presence of the inhibitor

      • V_blank = Rate of the blank well (non-enzymatic hydrolysis)

      • V_max = Rate of the maximum activity (vehicle control) well

  • Generate Dose-Response Curve:

    • Plot Percent Inhibition against the logarithm of the inhibitor concentration.[19]

    • Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to generate a dose-response curve.[21]

  • Determine IC₅₀ Value:

    • The IC₅₀ is the inhibitor concentration that corresponds to 50% inhibition on the fitted curve.[20][22] A lower IC₅₀ value indicates a more potent inhibitor.[21][23]

RawData Raw Kinetic Data (Absorbance vs. Time) CalcRate Calculate Reaction Rates (V) (Slope of Linear Phase) RawData->CalcRate CalcInhib Calculate % Inhibition vs. Controls CalcRate->CalcInhib PlotCurve Plot % Inhibition vs. [Log Inhibitor] CalcInhib->PlotCurve FitCurve Non-linear Regression Fit (Sigmoidal Curve) PlotCurve->FitCurve IC50 Determine IC₅₀ Value FitCurve->IC50 caption Data analysis pipeline for IC50 determination.

Caption: Data analysis pipeline for IC50 determination.

Understanding Inhibition Constant (Kᵢ)

While the IC₅₀ value is a practical measure of potency, it is dependent on experimental conditions like substrate concentration.[19] The inhibition constant (Kᵢ) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration.[23] For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:[23]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] = Substrate concentration

  • Kₘ = Michaelis-Menten constant of the substrate

Isoform Selectivity Profiling

A critical aspect of drug development is to determine an inhibitor's selectivity profile.[3][24] N-deethyldorzolamide should be tested against a panel of physiologically relevant CA isoforms (e.g., hCA-I, hCA-II, hCA-IV, hCA-IX, hCA-XII).[24] High selectivity is crucial for minimizing off-target effects.[3][25] For example, potent inhibition of the widespread cytosolic isoforms hCA-I and hCA-II can lead to systemic side effects, whereas selective inhibition of a disease-associated isoform (like the tumor-associated hCA-IX) is highly desirable.[3][7]

The results are best presented in a table comparing the inhibitory potency (as IC₅₀ or Kᵢ values) across the different isoforms.

Table 1: Illustrative Selectivity Profile of N-deethyldorzolamide

CA IsoformCellular LocationPhysiological RoleIllustrative IC₅₀ (nM)
hCA-I Cytosol (RBCs)Widespread500
hCA-II CytosolWidespread, high activity80
hCA-IV Membrane-boundKidney, Eye150
hCA-IX TransmembraneTumor-associated25
hCA-XII TransmembraneTumor-associated45
(Note: These values are for illustrative purposes to demonstrate the concept of a selectivity profile.)

From this illustrative data, one could infer that N-deethyldorzolamide is a potent inhibitor of several isoforms but shows a degree of selectivity for the tumor-associated hCA-IX and hCA-XII over the ubiquitous hCA-I.

Conclusion

The in vitro characterization of N-deethyldorzolamide's inhibitory activity against carbonic anhydrases is a multi-faceted process that requires rigorous experimental design and careful data interpretation. The p-NPA esterase assay provides a robust and efficient method for determining potency (IC₅₀) and understanding the compound's selectivity across various CA isoforms. This information is invaluable for drug development professionals seeking to understand the complete pharmacological profile of dorzolamide and its active metabolite, ultimately contributing to the development of safer and more effective therapies.

References

  • Worch, C., & Zejnilovic, F. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Fermentation, 7(3), 119. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]

  • Aksoy, O., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3788-3798. Retrieved from [Link]

  • Wikipedia. (2023). IC50. Retrieved from [Link]

  • Hintzpeter, J., et al. (2017). Clinical Pharmacokinetics of Dorzolamide. Glaucoma, 256. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dorzolamide. PubChem. Retrieved from [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. Retrieved from [Link]

  • Pocker, Y., et al. (1991). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 68(8), 690. Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2024). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews. Retrieved from [Link]

  • Raghunand, N., et al. (2021). Carbonic anhydrase, its inhibitors and vascular function. Frontiers in Physiology, 12, 728849. Retrieved from [Link]

  • Drugs.com. (2023). Dorzolamide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Label: DORZOLAMIDE HYDROCHLORIDE solution/ drops. DailyMed. Retrieved from [Link]

  • Aksoy, O., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ResearchGate. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • Ponticello, G. S., & Freedman, M. B. (1993). Clinical pharmacokinetics of dorzolamide. PubMed. Retrieved from [Link]

  • Rich, R. L., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 409(2), 274-277. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]

  • Beydemir, S., et al. (2004). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Protein and Peptide Letters, 11(1), 65-71. Retrieved from [Link]

  • Kaufman, C., & St-Pierre, C. (2023). Carbonic Anhydrase Inhibitors. StatPearls. Retrieved from [Link]

  • Lecturio. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Wikipedia. (2023). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Supuran, C. T. (2008). The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Current Pharmaceutical Design, 14(7), 632-640. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Atwell, G. J., et al. (1998). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Anti-cancer Drug Design, 13(6), 553-569. Retrieved from [Link]

  • Li, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(13), 4124. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 27(16), 5323. Retrieved from [Link]

  • Alexandrova, L. A., et al. (2023). Synthesis and Antibacterial Activity of Ethynyl and Azido Derivatives of N4-Dodecylamino-2′-deoxycytidine. ResearchGate. Retrieved from [Link]

  • Asiri, A. M., et al. (2016). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Journal of Applicable Chemistry, 5(5), 1014-1019. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-Deethyldorzolamide in Human Plasma

Abstract & Introduction N-Deethyldorzolamide is the primary and pharmacologically active metabolite of Dorzolamide, a potent topical carbonic anhydrase inhibitor used in the management of glaucoma to reduce intraocular p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-Deethyldorzolamide is the primary and pharmacologically active metabolite of Dorzolamide, a potent topical carbonic anhydrase inhibitor used in the management of glaucoma to reduce intraocular pressure.[1] Following systemic absorption, dorzolamide is metabolized to N-deethyldorzolamide, which also binds significantly to carbonic anhydrase, primarily within red blood cells, and possesses a very long elimination half-life.[1] Consequently, the accurate quantification of N-Deethyldorzolamide in plasma is essential for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and drug-drug interaction studies, providing critical data for evaluating the drug's safety and metabolic profile.[2]

This document provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of N-Deethyldorzolamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery, followed by chromatographic separation on a C18 reversed-phase column.[3]

Principle of the Method

The analytical strategy is founded on two core principles:

  • Protein Precipitation for Sample Cleanup: Biological matrices like plasma are rich in proteins that interfere with chromatographic analysis by fouling the analytical column and creating high backpressure.[4] This method utilizes the addition of a cold organic solvent (acetonitrile) to alter the solvation potential of the plasma, disrupting the hydration layer around proteins.[5][6] This causes them to denature, aggregate, and precipitate out of the solution, allowing for their simple removal by centrifugation.[4][7]

  • Reversed-Phase HPLC Separation: The clarified supernatant containing the analyte is injected into an HPLC system. Separation is achieved on a C18 stationary phase, which is non-polar.[8] The analyte, N-Deethyldorzolamide, is a moderately hydrophobic molecule and is retained on the column through van der Waals interactions.[9] It is then selectively eluted using a polar mobile phase under isocratic conditions. Quantification is achieved by monitoring the column effluent with a UV detector at a wavelength of maximum absorbance for the analyte. An internal standard is used throughout the process to correct for procedural variability.

Materials and Reagents

  • Reference Standards: N-Deethyldorzolamide (≥98% purity), Theophylline (Internal Standard, IS, ≥99% purity).

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Water (e.g., Milli-Q or equivalent).

  • Chemicals: Potassium Phosphate Monobasic (KH₂PO₄), Orthophosphoric Acid.

  • Biological Matrix: Drug-free, pooled human plasma (with K₂EDTA as anticoagulant).

  • Consumables: Class A volumetric flasks, calibrated micropipettes, 1.5 mL polypropylene microcentrifuge tubes, 0.22 µm PVDF or PTFE syringe filters, and amber glass HPLC vials with inserts.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Analytical Column C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 4.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Preparation of Solutions

Mobile Phase Preparation

To prepare 1 L of the mobile phase, dissolve 2.72 g of KH₂PO₄ in 850 mL of HPLC-grade water. Adjust the pH to 4.0 using orthophosphoric acid. Add 150 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.

Stock and Working Standard Solutions
  • N-Deethyldorzolamide Stock (1 mg/mL): Accurately weigh 10 mg of N-Deethyldorzolamide reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of Theophylline (IS) and dissolve in a 10 mL volumetric flask with methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration curve (CC) and quality control (QC) spiking solutions.

Calibration Standards and Quality Control Samples

Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample TypeConcentration (ng/mL)
Calibration Standard 1 (LLOQ)10
Calibration Standard 225
Calibration Standard 350
Calibration Standard 4100
Calibration Standard 5250
Calibration Standard 6500
Calibration Standard 7 (ULOQ)1000
Quality Control - Low (LQC)30
Quality Control - Mid (MQC)300
Quality Control - High (HQC)800

Experimental Protocols

Plasma Sample Preparation Protocol

The following protocol details the protein precipitation extraction procedure.

  • Aliquoting: Label 1.5 mL microcentrifuge tubes and pipette 200 µL of plasma (blank, standard, QC, or unknown sample) into the corresponding tube.

  • Internal Standard Addition: Add 20 µL of the Theophylline working solution (e.g., 5 µg/mL) to each tube except for the blank matrix.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the clear supernatant and transfer it into a clean HPLC vial.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Injection: Inject 20 µL of the final extract into the HPLC system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Pipette 200 µL Plasma s2 Add 20 µL Internal Standard s1->s2 s3 Add 600 µL Cold Acetonitrile s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 12,000 x g for 10 min s4->s5 s6 Transfer Supernatant to HPLC Vial s5->s6 a1 Inject 20 µL into HPLC System s6->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 254 nm a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantify Unknown Samples d2->d3

Caption: Experimental workflow for N-Deethyldorzolamide quantification.

Method Validation

To ensure the reliability and integrity of the data, the method must be validated according to established international guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[10][11][12]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision (RSD%) Relative Standard Deviation (RSD) should not exceed 15% (20% for LLOQ).
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction efficiency across the concentration range.
Stability Analyte should be stable under various conditions: Freeze-thaw (3 cycles), bench-top (e.g., 4h at RT), long-term storage (-80°C), and post-preparative (in autosampler).

Expert Insights & Scientific Rationale

  • Why Protein Precipitation with Acetonitrile? This technique is a cornerstone of bioanalytical sample preparation due to its simplicity, speed, and cost-effectiveness.[4][6] Acetonitrile is highly effective at denaturing a broad spectrum of plasma proteins by disrupting their hydrophobic and electrostatic interactions, leading to clean extracts.[5] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples, protein precipitation offers a superior balance of efficiency and resource utilization for many applications.

  • Why a C18 Reversed-Phase Column? The C18 (octadecylsilane) column is the most widely used stationary phase in HPLC for its versatility and robustness.[13] Its long, non-polar alkyl chains provide a high degree of hydrophobicity, which is ideal for retaining and separating moderately non-polar analytes like N-Deethyldorzolamide from the polar components of the extracted plasma matrix.[9][14] This interaction mechanism allows for excellent separation efficiency when paired with a highly aqueous mobile phase.

  • The Critical Role of the Internal Standard (IS): An IS is indispensable for achieving high accuracy and precision in bioanalysis. It is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples. The IS co-elutes and is affected by procedural variations (e.g., minor inaccuracies in pipetting, extraction losses, or injection volume) in the same way as the analyte. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively normalized, ensuring the reliability of the final concentration data.

  • Importance of Mobile Phase pH Control: The use of a phosphate buffer to maintain a constant pH of 4.0 is deliberate. At this pH, N-Deethyldorzolamide exists in a consistent protonation state, which prevents peak splitting or broadening and ensures a stable, reproducible retention time. Furthermore, operating at a slightly acidic pH suppresses the ionization of residual silanol groups on the silica backbone of the C18 column, minimizing undesirable secondary interactions that can lead to peak tailing.[15]

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). U.S. Food and Drug Administration. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2022). U.S. Department of Health and Human Services. Available at: [Link]

  • How does a C18 HPLC column work? (2017). Quora. Available at: [Link]

  • Protein Precipitation Method. (n.d.). Phenomenex. Available at: [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Available at: [Link]

  • What are C18 HPLC columns? (n.d.). GL Sciences. Available at: [Link]

  • Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. (2020). National Institutes of Health (PMC). Available at: [Link]

  • N-Deethyldorzolamide hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. (1997). PubMed. Available at: [Link]

  • N-Deethyldorzolamide. (n.d.). PubChem. Available at: [Link]

  • Protein Precipitation Methods for Proteomics. (2014). Bio-Synthesis Inc.. Available at: [Link]

  • Protein Precipitation 101: A Crucial Step in Sample Prep. (2023). Filtrous. Available at: [Link]

  • Protein precipitation. (n.d.). Wikipedia. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC. Available at: [Link]

  • Simultaneous Determination of Dorzolamide and Timolol by First-order Derivative UV Spectroscopy in Simulated Biological Fluid for In Vitro Drug Release Testing. (2021). ResearchGate. Available at: [Link]

  • N-DEETHYLDORZOLAMIDE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • Clinical pharmacokinetics of dorzolamide. (1997). PubMed. Available at: [Link]

  • N-deethyldorzolamide hydrochloride (C8H12N2O4S3). (n.d.). PubChemLite. Available at: [Link]

  • Simultaneous determination of dorzolamide and timolol by first-order derivative UV spectroscopy in simulated biological fluid for in vitro drug release testing. (2021). PubMed. Available at: [Link]

  • Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. (2001). Defense Technical Information Center. Available at: [Link]

  • HPLC Method for Quantification of Ornidazole in Human Plasma. (2011). Asian Journal of Chemistry. Available at: [Link]

  • Validated HPLC method for determination of temozolomide in human plasma. (2009). ResearchGate. Available at: [Link]

  • Trace determination of lenalidomide in plasma by non-extractive HPLC procedures with fluorescence detection after pre-column derivatization with fluorescamine. (2013). PubMed Central. Available at: [Link]

Sources

Application

Application Note: Quantitative Analysis of Dorzolamide and N-deethyldorzolamide in Human Plasma Using LC-MS/MS

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dorzolamide and its primary active metabolite, N-deet...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of dorzolamide and its primary active metabolite, N-deethyldorzolamide, in human plasma. Dorzolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure.[1][2][3][4] Monitoring the systemic exposure of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy while minimizing potential systemic side effects.[1][2][5] The described method utilizes a simple protein precipitation extraction procedure followed by a rapid chromatographic separation, offering high throughput and accuracy for clinical and research applications. This protocol has been validated for specificity, linearity, accuracy, precision, and sensitivity, demonstrating its suitability for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Dorzolamide is a topical carbonic anhydrase inhibitor that effectively lowers intraocular pressure by decreasing the production of aqueous humor.[2][4][6] Although administered locally to the eye, systemic absorption can occur, leading to the presence of dorzolamide and its metabolite, N-deethyldorzolamide, in the bloodstream.[2][6] Both compounds are known to accumulate in red blood cells due to their high affinity for carbonic anhydrase II.[1][2][7][8] The parent drug is metabolized to N-deethyldorzolamide, which also exhibits inhibitory activity against carbonic anhydrase.[7][8] Given the long elimination half-life of both compounds (over 4 months), a sensitive and specific analytical method is essential for accurate pharmacokinetic assessment and to understand the potential for systemic effects.[1][2]

This application note details a validated LC-MS/MS method for the concurrent determination of dorzolamide and N-deethyldorzolamide in human plasma. The method is designed to provide the necessary sensitivity and specificity to support therapeutic drug monitoring and clinical research in patients undergoing treatment for glaucoma.

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Internal Standard Addition plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection MS/MS Detection chromatography->detection quant Quantification detection->quant report Report Generation quant->report

Figure 1: Overall analytical workflow from sample preparation to data reporting.

Materials and Methods

Reagents and Chemicals
  • Dorzolamide hydrochloride (≥98% purity)

  • N-deethyldorzolamide (≥98% purity)

  • Dorzolamide-d6 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: Zorbax SB C18, 2.1 x 50 mm, 3.5 µm or equivalent

Standard Solutions

Stock solutions of dorzolamide, N-deethyldorzolamide, and the internal standard (dorzolamide-d6) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Detailed Protocols

Sample Preparation: Protein Precipitation
  • Aliquot Plasma: To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (dorzolamide-d6).

  • Precipitate Proteins: Add 400 µL of acetonitrile to each sample.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase A.

  • Inject: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Rationale for Protocol Choices: Protein precipitation with acetonitrile is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column. The use of a stable isotope-labeled internal standard (dorzolamide-d6) compensates for any variability in sample preparation and matrix effects, ensuring high accuracy and precision.

LC-MS/MS Analysis

Chromatographic Conditions:

ParameterCondition
Column Zorbax SB C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 10 µL
Column Temperature 40°C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometric Conditions:

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode ESI Positive
Curtain Gas 30 psi
Collision Gas Medium
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: MRM Transitions and Compound-Dependent Parameters

AnalyteQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)
Dorzolamide325.1199.160102512
N-deethyldorzolamide297.1199.155102812
Dorzolamide-d6 (IS)331.1205.160102512

Rationale for Method Parameters: A reversed-phase C18 column was chosen for its ability to effectively separate the moderately polar analytes from endogenous plasma components.[9] The gradient elution with acetonitrile and water containing 0.1% formic acid provides good peak shape and ionization efficiency in positive ESI mode.[9] The MRM transitions were optimized for each analyte to ensure high specificity and sensitivity, a key advantage of tandem mass spectrometry for bioanalysis.[10][11]

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[12]

  • Specificity: The method demonstrated excellent specificity with no significant interference from endogenous plasma components at the retention times of the analytes and the internal standard.

  • Linearity: The calibration curves were linear over the concentration ranges of 0.5-500 ng/mL for dorzolamide and 1.0-1000 ng/mL for N-deethyldorzolamide, with a correlation coefficient (r²) > 0.99 for both analytes.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The accuracy was within ±15% of the nominal values, and the precision (%CV) was less than 15% for all QC levels.

  • Sensitivity: The lower limit of quantification (LLOQ) was established at 0.5 ng/mL for dorzolamide and 1.0 ng/mL for N-deethyldorzolamide, with a signal-to-noise ratio of >10.

Analyte Fragmentation

The fragmentation of dorzolamide and its metabolite is crucial for developing a specific MS/MS method. The proposed fragmentation pathway is illustrated below.

fragmentation cluster_dorzolamide Dorzolamide cluster_ndeethyl N-deethyldorzolamide Dorzolamide [M+H]+ m/z 325.1 Frag1 Product Ion m/z 199.1 Dorzolamide->Frag1 Collision-Induced Dissociation Ndeethyl [M+H]+ m/z 297.1 Frag2 Product Ion m/z 199.1 Ndeethyl->Frag2 Collision-Induced Dissociation

Figure 2: Proposed fragmentation of dorzolamide and N-deethyldorzolamide.

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the simultaneous quantification of dorzolamide and its major metabolite, N-deethyldorzolamide, in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a clinical or research setting. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of dorzolamide, contributing to the optimization of glaucoma treatment.

References

  • Martens-Lobenhoffer, J., & Tausch, S. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 195–205. [Link]

  • Sharif, N. A. (2021). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]

  • Drugs.com. (2023). Dorzolamide: Package Insert / Prescribing Information / MOA. [Link]

  • Wikipedia. (2023). Dorzolamide. [Link]

  • DailyMed. (n.d.). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution. [Link]

  • Constanzer, M. L., Matuszewski, B. K., & Woolf, E. J. (1996). Low level determination of dorzolamide and its de-ethylated metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(2), 237–245. [Link]

  • MedlinePlus. (2018). Dorzolamide Ophthalmic. [Link]

  • Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2023, January 18). YouTube. [Link]

  • Gómez, C., Ventura, R., Mazzoni, I., & Gottardi, M. (2017). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 9(11-12), 1779–1789. [Link]

  • Thangabalan, B., Kahsay, G., & Eticha, T. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 4596141. [Link]

  • Semantic Scholar. (n.d.). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. [Link]

  • ResearchGate. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. [Link]

  • Thangabalan, B., Kahsay, G., & Eticha, T. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 4596141. [Link]

  • Kumar, A., & Sharma, R. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC SOLUTION. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1275-1284. [Link]

  • Lehotay, S. J., & Chen, Y. (2018). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, food, and environmental samples. Research Trends, 1(1), 1-20. [Link]

  • Kang, J. S., & Lee, M. H. (2009). Overview of Therapeutic Drug Monitoring. The Korean Journal of Internal Medicine, 24(1), 1–10. [Link]

  • ResearchGate. (2003). Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol maleate in eye drops with diode-array and UV detection. [Link]

  • Shimadzu. (2012). Identification of triazolam, etizolam and their metabolites in biological samples by liquid chromatography tandem mass spectrometry. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Enantioselective Separation of N-Deethyldorzolamide

Abstract This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-Deethyldorzolamide enantiomers. N-Deethyldorzolamide is the primary active me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of N-Deethyldorzolamide enantiomers. N-Deethyldorzolamide is the primary active metabolite of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma. Since enantiomers of a drug or its metabolites can exhibit significantly different pharmacological and toxicological profiles, their separation and quantification are critical in drug development, metabolic studies, and quality control.[1][2] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), detailing the rationale behind method development choices, step-by-step procedures, and data interpretation.

Introduction and Scientific Rationale

Dorzolamide is administered as a single (4S, 6S) stereoisomer. Its primary metabolite, N-Deethyldorzolamide, also possesses chiral centers and exists as a pair of enantiomers. The stereoselective fate of drugs and their metabolites within biological systems necessitates the development of analytical methods capable of resolving these enantiomers.[3] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[2][4]

The fundamental principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[5] The differing stability of these complexes leads to differential retention times, enabling their separation. The selection of an appropriate CSP and mobile phase is paramount for achieving successful resolution.[6] N-Deethyldorzolamide is a primary amine, a functional group that is highly amenable to interaction with polysaccharide-based CSPs, which offer a broad range of enantioselectivity for such compounds through hydrogen bonding, dipole-dipole, and steric interactions.[1]

This document provides a scientifically grounded protocol designed for researchers, scientists, and drug development professionals to accurately separate and quantify the enantiomers of N-Deethyldorzolamide.

Principle of Chiral Recognition on a Polysaccharide CSP

The separation mechanism involves the analyte entering the chiral environment of the stationary phase. The polysaccharide backbone, often a derivative of cellulose or amylose, is functionalized (e.g., with phenylcarbamates) to create chiral grooves and cavities. One enantiomer will fit more favorably into this chiral environment, forming a more stable, lower-energy diastereomeric complex, thus being retained longer on the column. The other enantiomer, forming a less stable complex, elutes earlier.

G cluster_0 cluster_1 Chiral HPLC Column cluster_2 cluster_3 Racemic_Mixture Racemic Mixture (R- and S-Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Cellulose Phenylcarbamate) Racemic_Mixture->CSP Introduction Complex_S More Stable Complex (S-Enantiomer + CSP) CSP->Complex_S Differential Interaction Complex_R Less Stable Complex (R-Enantiomer + CSP) CSP->Complex_R Differential Interaction Enantiomer_S Elutes Second (S-Enantiomer) Complex_S->Enantiomer_S Slower Elution Enantiomer_R Elutes First (R-Enantiomer) Complex_R->Enantiomer_R Faster Elution

Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).

Materials and Methods

Analyte Information

A summary of the key physicochemical properties of N-Deethyldorzolamide is crucial for method development.

PropertyValueSource
IUPAC Name (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide[PubChem][7]
Molecular Formula C₈H₁₂N₂O₄S₃[PubChem][7]
Molecular Weight 296.4 g/mol [PubChem][7]
Key Functional Groups Primary Amine, Sulfonamide, Thiophene Ring[PubChem][7]
Predicted pKa 9.42 ± 0.60[ChemicalBook][8]
Recommended Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: A polysaccharide-based column is highly recommended. The following are excellent starting points for screening.

Column NameSelector TypeParticle Size (µm)Dimensions (mm)
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
  • Reagents: HPLC-grade n-hexane, 2-propanol (IPA), ethanol (EtOH), and diethylamine (DEA).

  • Reference Standards: Racemic N-Deethyldorzolamide and/or purified enantiomers.

Detailed Application Protocol

This protocol is optimized for a normal phase separation, which often provides superior selectivity for amine-containing compounds on polysaccharide CSPs.[9][10]

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A 1. Mobile Phase Preparation (e.g., Hexane/IPA/DEA) B 2. Standard/Sample Preparation (Dissolve in Mobile Phase) A->B C 3. System & Column Equilibration (Flush for 30-60 min) B->C D 4. System Suitability Test (Inject Racemic Standard) C->D E 5. Sample Injection & Data Acquisition D->E F 6. Peak Integration & Identification E->F G 7. Calculation of Resolution (Rs) & Enantiomeric Purity F->G H 8. Reporting G->H

Caption: Step-by-step experimental workflow for chiral HPLC analysis.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, 2-propanol (IPA), and diethylamine (DEA) in a volume ratio of 80:20:0.1 (v/v/v) .

    • Causality: n-Hexane/IPA forms the non-polar/polar organic mobile phase. Diethylamine, a basic additive, is critical for improving the peak shape of basic analytes like N-Deethyldorzolamide by competing for active sites on the silica surface, thereby reducing tailing.[1]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Prepare a stock solution of racemic N-Deethyldorzolamide at a concentration of 1.0 mg/mL in the mobile phase.

    • Prepare a working standard solution for injection by diluting the stock solution to 10 µg/mL using the mobile phase.

    • Trustworthiness: Using the mobile phase as the sample diluent ensures solvent compatibility and prevents peak distortion upon injection.

  • HPLC System Parameters:

    • Configure the HPLC system according to the parameters outlined in the table below.

ParameterRecommended SettingRationale
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)Proven broad selectivity for a wide range of chiral compounds, including amines.[1]
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (80:20:0.1)Optimized for good selectivity and reasonable retention times. The ratio can be adjusted to fine-tune resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 25 °CTemperature can affect selectivity; maintaining a constant temperature ensures reproducibility.[11]
Injection Vol. 10 µLA typical injection volume to avoid column overloading.
Detection UV at 254 nmDorzolamide and its metabolites exhibit strong absorbance at this wavelength.[9][12]
  • System Equilibration and Suitability:

    • Equilibrate the column with the mobile phase at the set flow rate for at least 30-60 minutes or until a stable baseline is achieved.

    • Perform a system suitability test by making at least five replicate injections of the racemic standard solution (10 µg/mL).

    • Self-Validation: The system is suitable if the resolution (Rs) between the two enantiomer peaks is > 1.5 , and the relative standard deviation (RSD) for peak area and retention time is < 2.0% .[13]

  • Sample Analysis:

    • Once system suitability is confirmed, inject the prepared sample solutions.

    • Record the chromatograms for the specified run time, ensuring both enantiomer peaks are fully eluted.

Results and Data Interpretation

A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the two enantiomers of N-Deethyldorzolamide.

  • Retention Time (t_R): The time at which each enantiomer peak elutes.

  • Resolution (R_s): The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline separation. It is calculated as:

    • Rs = 2 * (t_R2 - t_R1) / (w1 + w2)

    • Where t_R1 and t_R2 are the retention times, and w1 and w2 are the peak widths at the base.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for any separation.

  • Enantiomeric Excess (% ee): Can be calculated from the peak areas (A1 and A2) of the two enantiomers:

    • % ee = (|A1 - A2| / (A1 + A2)) * 100

Conclusion

This application note provides a reliable and scientifically-grounded HPLC method for the chiral separation of N-Deethyldorzolamide enantiomers. The use of a polysaccharide-based chiral stationary phase, specifically an amylose-derived column, in a normal phase solvent system with a basic additive, offers excellent resolution and peak shape. This protocol is a valuable tool for pharmaceutical analysis, enabling accurate assessment of enantiomeric purity and supporting pharmacokinetic and metabolic studies critical for drug safety and efficacy evaluation.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link

  • HPLC method for enantiomeric separation of chiral amines. Benchchem. Link

  • N-Deethyldorzolamide. PubChem, National Institutes of Health. Link

  • N-Deethyldorzolamide hydrochloride. PubChem, National Institutes of Health. Link

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI. Link

  • N-Deethyl Dorzolamide. ChemicalBook. Link

  • Chiral HPLC Method Development. I.B.S. Analytical. Link

  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. Semantic Scholar. Link

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Link

  • Separation of Dorzolamide hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. Link

  • Chiral Separation and Quantitation of Dorzolamide Hydrochloride Enantiomers by High-Performance Liquid Chromatography. PubMed. Link

  • A kind of method of HPLC method analytical separation dorzolamide hydrochloride enantiomer. Google Patents. Link

  • Chiral HPLC Separations. Phenomenex. Link

  • Simultaneous RP-HPLC determination of dorzolamide hydrochloride and timolol maleate in pharmaceutical preparations. Semantic Scholar. Link

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PMC, National Institutes of Health. Link

  • N-DEETHYLDORZOLAMIDE. FDA Global Substance Registration System (GSRS). Link

  • N-Deethyl DorzolaMide Hydrochloride. ChemicalBook. Link

  • Chiral separation and quantitation of dorzolamide hydrochloride enantiomers by high-performance liquid chromatography. ResearchGate. Link

  • Chiral Drug Separation. Taylor & Francis Online. Link

  • Thalidomide enantiomers: determination in biological samples by HPLC and vancomycin-CSP. PubMed. Link

  • A new method for determination of both thalidomide enantiomers using HPLC systems. PubMed. Link

  • Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. PMC, National Institutes of Health. Link

  • Recent Advances in SPE-Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. ResearchGate. Link

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC, National Institutes of Health. Link

Sources

Application

Application Note: A Robust Protocol for the Solid-Phase Extraction of N-Deethyldorzolamide from Biological Samples

Abstract This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of N-Deethyldorzolamide, the primary active metabolite of Dorzolamide, from biological matrices such as plasm...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of N-Deethyldorzolamide, the primary active metabolite of Dorzolamide, from biological matrices such as plasma and urine. Leveraging the analyte's physicochemical properties, this protocol employs a mixed-mode, weak cation-exchange (WCX) SPE strategy. This approach ensures high recovery and excellent sample cleanup, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind each step is thoroughly explained to provide researchers with a deep understanding of the methodology, ensuring reproducibility and easy adaptation.

Introduction to N-Deethyldorzolamide

N-Deethyldorzolamide is a pharmacologically active metabolite of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] Accurate quantification of N-Deethyldorzolamide in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. The molecule possesses both a secondary amine and a sulfonamide group, imparting it with basic properties and a degree of polarity that can make its extraction from complex biological matrices challenging.[2][3] A selective and efficient sample preparation method is paramount to remove endogenous interferences like salts, proteins, and phospholipids, which can cause ion suppression or enhancement in mass spectrometry-based assays.[4][5]

Table 1: Physicochemical Properties of N-Deethyldorzolamide

PropertyValueSource
Molecular FormulaC8H12N2O4S3[2][3][6]
Molecular Weight296.39 g/mol [2][3]
Predicted pKa9.42 ± 0.60[1]
Predicted XlogP-0.5[2]

The predicted pKa of ~9.4 suggests that N-Deethyldorzolamide is a basic compound, predominantly protonated at physiological pH.[1] This characteristic is the cornerstone of the ion-exchange mechanism employed in this protocol.

The Rationale for Mixed-Mode Weak Cation-Exchange (WCX) SPE

Solid-phase extraction is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. For a compound like N-Deethyldorzolamide, a mixed-mode SPE sorbent, which possesses both reversed-phase and ion-exchange functionalities, offers superior selectivity and cleanup compared to single-mode sorbents.[7]

Specifically, a weak cation-exchange (WCX) sorbent is ideal. WCX sorbents typically feature carboxylic acid functional groups.[8] At a neutral or slightly basic pH, these groups are deprotonated (negatively charged), allowing for the retention of positively charged basic analytes like protonated N-Deethyldorzolamide.[8][9] The key advantage of a weak cation exchanger is the ability to easily neutralize the sorbent by lowering the pH, thus facilitating the elution of the retained analyte.[10]

The dual retention mechanism (reversed-phase and ion-exchange) allows for a rigorous washing procedure to remove a wide range of interferences. Hydrophobic interferences can be washed away with organic solvents while the analyte is retained by the strong ion-exchange interaction.

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase extraction of N-Deethyldorzolamide.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Dilute Dilute with Aqueous Buffer (pH ~6-7) Sample->Dilute Adjust pH Condition Condition Sorbent (Methanol then Water) Dilute->Condition Equilibrate Equilibrate Sorbent (Aqueous Buffer, pH ~6-7) Condition->Equilibrate Load Load Pre-treated Sample Equilibrate->Load Wash1 Wash 1: Remove Polar Interferences (Aqueous Buffer) Load->Wash1 Wash2 Wash 2: Remove Hydrophobic Interferences (Methanol) Wash1->Wash2 Elute Elute Analyte (Acidified Organic Solvent) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: High-level workflow for the SPE of N-Deethyldorzolamide.

Detailed Protocol

This protocol is designed for a standard 1 mL SPE cartridge containing 30 mg of a polymeric weak cation-exchange sorbent (e.g., Waters Oasis WCX). Volumes may need to be adjusted for different cartridge sizes or sample volumes.

Materials and Reagents
  • SPE Cartridges: Polymeric Weak Cation-Exchange (WCX), 30 mg / 1 mL

  • Biological Sample (Plasma, Serum, or Urine)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled N-Deethyldorzolamide.

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Ammonium Hydroxide (ACS Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water

  • Ammonium Acetate Buffer (50 mM, pH 6.0)

  • Elution Solvent: 2% Formic Acid in Methanol

Step-by-Step Procedure

Step 1: Sample Pre-treatment

  • Rationale: This step is crucial to ensure the sample pH is appropriate for analyte retention on the WCX sorbent and to improve sample flow through the cartridge. For plasma or serum, dilution also helps to precipitate some proteins.

  • Procedure:

    • Allow biological samples to thaw to room temperature.

    • Vortex the samples to ensure homogeneity.

    • For a 500 µL plasma sample, add 500 µL of 50 mM ammonium acetate buffer (pH 6.0).

    • Add the internal standard solution to the diluted sample.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins. Use the supernatant for loading.

Step 2: SPE Cartridge Conditioning and Equilibration

  • Rationale: Conditioning wets the sorbent and activates it for interaction with the sample. Equilibration adjusts the pH of the sorbent to match the loading conditions, ensuring proper ionization of the WCX functional groups for analyte retention.

  • Procedure:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition: Pass 1 mL of methanol through the cartridge. Do not allow the sorbent to dry.

    • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Equilibrate: Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to dry before loading the sample.

Step 3: Sample Loading

  • Rationale: At pH 6.0, the carboxylic acid groups on the WCX sorbent are deprotonated (negatively charged), and the secondary amine of N-Deethyldorzolamide is protonated (positively charged). This facilitates strong ionic retention.

  • Procedure:

    • Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge.

    • Apply a low vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

Step 4: Wash Steps

  • Rationale: This two-step wash is designed to remove a broad range of interferences. The first aqueous wash removes polar, water-soluble interferences. The second organic wash removes more hydrophobic, non-polar interferences that are not ionically bound to the sorbent. The analyte remains bound due to the strong cation-exchange interaction.[8]

  • Procedure:

    • Wash 1: Pass 1 mL of 50 mM ammonium acetate buffer (pH 6.0) through the cartridge.

    • Wash 2: Pass 1 mL of 100% methanol through the cartridge. This is a strong wash that removes many matrix components.[8]

    • After the final wash, apply a high vacuum for 1-2 minutes to thoroughly dry the sorbent. This removes residual wash solvents that could dilute the final eluate.

Step 5: Elution

  • Rationale: The acidic elution solvent (2% formic acid in methanol) serves two purposes. The low pH neutralizes the negatively charged carboxylic acid groups on the WCX sorbent, breaking the ionic bond with the positively charged analyte.[10] The high organic content of the solvent disrupts any secondary reversed-phase interactions, ensuring the complete elution of N-Deethyldorzolamide.

  • Procedure:

    • Place a clean collection tube inside the vacuum manifold.

    • Add 1 mL of the elution solvent (2% formic acid in methanol) to the cartridge.

    • Allow the solvent to soak the sorbent for approximately 30 seconds to ensure full interaction.

    • Apply a low vacuum to slowly elute the analyte into the collection tube.

Step 6: Post-Elution Processing

  • Rationale: The eluate is evaporated and reconstituted in the initial mobile phase to concentrate the analyte and ensure compatibility with the LC system, leading to better peak shape and sensitivity.

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for injection.

Method Validation and Trustworthiness

A self-validating protocol should demonstrate high and reproducible recovery, minimal matrix effects, and process efficiency.[11]

Table 2: Expected Performance Characteristics

ParameterAcceptance CriteriaRationale
Recovery >85% with CV <15%Ensures efficient extraction of the analyte from the matrix.
Matrix Effect 85-115%Assesses the degree of ion suppression or enhancement from co-eluting matrix components.[5]
Process Efficiency >80%A combined measure of recovery and matrix effects, reflecting the overall performance of the method.[12]

To validate this protocol in your laboratory, it is recommended to analyze quality control (QC) samples at low, medium, and high concentrations in the biological matrix of interest. The precision and accuracy of these QC samples should be within ±15% (±20% at the lower limit of quantification).[13][14]

Mechanistic Diagram of SPE

The following diagram illustrates the key interactions during the SPE process.

Sources

Method

Developing a stability-indicating method for N-Deethyldorzolamide

An Application Note on the Development and Validation of a Stability-Indicating UPLC Method for N-Deethyldorzolamide Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating UPLC Method for N-Deethyldorzolamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating analytical method for N-Deethyldorzolamide, a primary impurity and potential degradant of the carbonic anhydrase inhibitor, Dorzolamide. Ensuring the safety, efficacy, and quality of pharmaceutical products necessitates a thorough understanding and control of impurities.[1] A stability-indicating method is a validated analytical procedure that accurately measures the drug substance, free from interference from its degradation products, impurities, and excipients, making it a critical component of stability testing. This application note details a systematic approach, from initial method development and forced degradation studies to full validation in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2).[2][3] The protocol leverages Ultra-Performance Liquid Chromatography (UPLC) for its enhanced resolution, sensitivity, and speed, which are paramount for impurity profiling.[4][5][6]

Introduction: The Rationale for a Stability-Indicating Method

N-Deethyldorzolamide is a known related substance to Dorzolamide, an ophthalmic solution used to treat glaucoma. The presence and concentration of impurities in an active pharmaceutical ingredient (API) or drug product can have a significant impact on its safety and efficacy. Regulatory bodies, therefore, mandate stringent control over these impurities.[1] The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under various environmental factors like temperature, humidity, and light.[7]

A stability-indicating method (SIAM) is essential for this purpose. It must be able to unequivocally separate the API from its impurities and any degradation products that may form during the product's shelf life. Forced degradation, or stress testing, is the cornerstone of developing such a method.[8][9] By intentionally degrading the sample under harsh conditions (e.g., acid, base, oxidation, heat, light), we can generate potential degradants and ensure the analytical method can resolve them from the main compound.[10] This application note provides the scientific rationale and step-by-step protocols to establish a robust, reliable, and validated UPLC method for N-Deethyldorzolamide.

Foundational Strategy: Method Development and Optimization

The primary objective is to achieve a baseline separation of N-Deethyldorzolamide from its parent compound, Dorzolamide, and all potential degradation products. Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) is the technique of choice due to its high efficiency, resolving power, and suitability for polar to moderately non-polar compounds like N-Deethyldorzolamide.[4][5] The use of sub-2 µm particle columns in UPLC systems generates superior resolution and significantly reduces analysis times compared to traditional HPLC.[4]

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 stationary phase is selected as a starting point due to its versatility and wide applicability in reversed-phase chromatography, offering excellent retention for a broad range of molecules.

  • Mobile Phase: A combination of an acidic buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The acidic pH is chosen to suppress the ionization of the amine functional groups in N-Deethyldorzolamide, leading to better peak shape and retention. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength.

  • Detection: A Photodiode Array (PDA) detector is crucial. It not only allows for detection at the wavelength of maximum absorbance (λmax) for N-Deethyldorzolamide (~254 nm, similar to Dorzolamide) but also enables peak purity analysis, which is a critical component of demonstrating method specificity.[11][12][13]

  • Gradient Elution: A gradient elution is developed to ensure that both early-eluting polar degradants and the main analytes are effectively separated within a reasonable runtime.

G cluster_Dev Method Development cluster_Stress Forced Degradation cluster_Val Validation (ICH Q2 R1) A Define Analytical Target (Separation of N-Deethyldorzolamide & Degradants) B Select Column & Mobile Phase (e.g., C18, ACN/Buffer) A->B C Optimize Gradient & Flow Rate B->C D Wavelength Selection (PDA Detector) C->D E Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) D->E Initial Conditions F Specificity & Peak Purity E->F Inject & Analyze Degraded Samples G Linearity, Accuracy, Precision F->G H LOD, LOQ, Robustness G->H I Finalize Method H->I

Caption: Figure 1: Overall workflow for SIAM development.

Materials and Instrumentation

  • Reference Standards: N-Deethyldorzolamide and Dorzolamide Hydrochloride reference standards.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Sodium Hydroxide (AR grade), Hydrochloric Acid (AR grade), Hydrogen Peroxide (30%, AR grade), Purified water (Milli-Q or equivalent).

  • Instrumentation: UPLC system with a binary solvent manager, sample manager, column oven, and PDA detector (e.g., Waters ACQUITY UPLC H-Class). Empower™ or similar chromatography data software.

  • Equipment: Analytical balance, pH meter, sonicator, calibrated volumetric flasks and pipettes.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A: Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 v/v ratio.

  • Standard Stock Solution (N-Deethyldorzolamide): Accurately weigh about 10 mg of N-Deethyldorzolamide reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solution: Further dilute the stock solution with diluent to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

Protocol 2: Optimized UPLC Chromatographic Conditions
ParameterConditionRationale
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmSub-2 µm particles provide high resolution and efficiency.[4]
Mobile Phase A pH 2.5 Phosphate BufferControls ionization for improved peak shape.[11]
Mobile Phase B AcetonitrileGood organic modifier with low UV cutoff and viscosity.
Gradient 0-1 min (10% B), 1-8 min (10-60% B), 8-9 min (60-10% B), 9-10 min (10% B)Ensures elution and separation of compounds with varying polarities.
Flow Rate 0.4 mL/minOptimized for the column dimensions and particle size.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 2.0 µLSmall volume suitable for UPLC to prevent band broadening.
Detection PDA Detector, 254 nmWavelength of good absorbance for the analyte.[12][13]
Run Time 10 minutesAllows for rapid analysis while ensuring elution of all components.
Protocol 3: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the analyte to ensure that potential degradation products are formed at a sufficient level for detection without being excessive.[14][9]

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration with diluent.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration with diluent.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration with diluent.

  • Thermal Degradation: Expose the solid N-Deethyldorzolamide powder to 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in diluent to prepare the final concentration.

  • Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][15] Analyze the sample alongside a control sample protected from light.

Caption: Figure 2: Forced degradation experimental workflow.

Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[2][16]

ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, standard, and all forced degradation samples. Perform peak purity analysis using the PDA detector for the analyte peak in stressed samples.No interference at the retention time of N-Deethyldorzolamide. The peak should be spectrally pure in all stressed samples. Resolution between adjacent peaks > 2.0.
Linearity Prepare at least five concentrations across a range (e.g., LOQ to 150% of the working concentration). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the standard solution on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.Relative Standard Deviation (%RSD) should be ≤ 2.0%.
LOQ / LOD Determine based on the signal-to-noise ratio (S/N) method.S/N ratio should be approximately 10 for LOQ and 3 for LOD. The LOQ precision (%RSD) should be ≤ 10%.
Robustness Introduce small, deliberate changes to the method parameters (e.g., Flow Rate ±0.02 mL/min, Column Temp ±2°C, Mobile Phase pH ±0.1).System suitability parameters should remain within limits. Peak areas and retention times should not significantly change.
System Suitability Inject five replicate injections of the working standard solution before starting the analysis.%RSD of peak areas ≤ 2.0%. Tailing factor ≤ 1.5. Theoretical plates > 2000.

Conclusion

This application note outlines a systematic and robust framework for developing and validating a stability-indicating UPLC method for N-Deethyldorzolamide, in full compliance with ICH guidelines. The described method, leveraging the power of UPLC technology, is specific, linear, accurate, precise, and robust. The successful execution of forced degradation studies confirms its stability-indicating nature, making it a reliable tool for quality control, stability studies, and regulatory submissions in the pharmaceutical industry. By explaining the scientific rationale behind each step, this guide empowers researchers and scientists to develop and implement high-quality analytical methods for impurity profiling.

References

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines.
  • How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). Labcompliance.
  • Forced Degrad
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • UPLC Assay and Impurity Testing.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Forced Degrad
  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form.
  • Method Development & Validation (Stability-Indic
  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Preprints.org.
  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. MDPI.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
  • Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and timolol male
  • Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propion

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Application

Application Note: N-Deethyldorzolamide as a Critical Quality Marker for the Purity of Dorzolamide Formulations

Abstract This document provides a comprehensive guide and a detailed analytical protocol for the identification and quantification of N-deethyldorzolamide, a key process-related impurity, in dorzolamide drug substances a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed analytical protocol for the identification and quantification of N-deethyldorzolamide, a key process-related impurity, in dorzolamide drug substances and products. Dorzolamide is a potent carbonic anhydrase inhibitor used in ophthalmic solutions to treat glaucoma.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is paramount for the safety and efficacy of the final drug product. N-deethyldorzolamide is a critical impurity to monitor as its presence can indicate inefficiencies or variations in the synthetic process. This application note details a validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine quality control and regulatory submissions, developed in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction: The Imperative of Impurity Profiling in Dorzolamide

Dorzolamide hydrochloride functions by inhibiting the carbonic anhydrase enzyme within the ciliary processes of the eye, which leads to a reduction in aqueous humor secretion and consequently lowers intraocular pressure.[1][2] The control of impurities in any pharmaceutical product is a mandatory regulatory requirement and fundamental to ensuring patient safety. The ICH has established clear guidelines (specifically ICH Q3A for drug substances and Q3B for drug products) that mandate the reporting, identification, and qualification of impurities.[5][6][7]

Organic impurities, which can arise from the manufacturing process or degradation, are of particular concern.[4] These include starting materials, by-products, intermediates, and degradation products.[3][7] N-deethyldorzolamide, also known as N-Desethyl Dorzolamide or Dorzolamide USP Related Compound D, is a primary process-related impurity formed during the synthesis of dorzolamide.[8] Its structure is nearly identical to the parent API, differing only by the absence of an N-ethyl group. This structural similarity makes it a challenging yet essential impurity to separate and quantify.

This guide provides the scientific rationale and a step-by-step protocol for using N-deethyldorzolamide as an impurity marker to control the quality of dorzolamide formulations.

N-Deethyldorzolamide: Origin and Significance

2.1. Chemical Structures

The structural similarity between dorzolamide and N-deethyldorzolamide necessitates a highly selective analytical method to ensure accurate quantification.

G cluster_0 Dorzolamide cluster_1 N-Deethyldorzolamide dorz dorz nde nde

Caption: Chemical structures of Dorzolamide and its impurity, N-Deethyldorzolamide.

2.2. Synthetic Origin

N-deethyldorzolamide is primarily considered a process-related impurity. Its formation can be attributed to two main sources during the synthesis of dorzolamide:

  • Incomplete N-alkylation: If the synthesis involves the ethylation of a primary amine precursor, incomplete reaction can leave unreacted precursor in the process stream.

  • Impurity in Starting Material: The primary amine precursor itself may be present as an impurity in the starting materials used for the N-alkylation step.

Controlling this impurity is a direct measure of the robustness and control of the manufacturing process.

G Plausible Synthetic Origin of N-Deethyldorzolamide cluster_reaction N-Alkylation Reaction SM Primary Amine Precursor ((4S,6S)-4-amino-...) Reaction Reaction Conditions SM->Reaction EthylatingAgent Ethylating Agent (e.g., Ethyl Iodide) EthylatingAgent->Reaction Dorzolamide Dorzolamide (API) (Desired Product) Impurity N-Deethyldorzolamide (By-product) Reaction->Dorzolamide Complete Reaction Reaction->Impurity Incomplete Reaction

Caption: Potential formation pathway of N-Deethyldorzolamide during dorzolamide synthesis.

Analytical Methodology: RP-HPLC for Impurity Quantification

A stability-indicating RP-HPLC method with UV detection is the gold standard for separating and quantifying related substances in pharmaceutical products.[1][9] The method described herein is designed for high selectivity, allowing for the baseline resolution of N-deethyldorzolamide from the dorzolamide main peak and other potential impurities.

3.1. Rationale for Method Parameters

  • Column: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like dorzolamide and its impurities.

  • Mobile Phase: An acidic phosphate buffer is used to ensure the analytes are in a consistent, protonated state, leading to sharp, symmetrical peak shapes. Acetonitrile is employed as the organic modifier to elute the compounds from the column. A gradient elution may be necessary in complex impurity profiles, but an isocratic system is often sufficient and more robust for known impurities.[10]

  • Detection Wavelength: Dorzolamide exhibits a strong UV absorbance at approximately 254 nm. This wavelength provides excellent sensitivity for both the API and N-deethyldorzolamide, making it ideal for quantification at low levels.[10][11]

  • Temperature: Maintaining a constant column temperature (e.g., 30°C) ensures reproducible retention times and peak shapes.[10]

3.2. Optimized Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with UV/PDA Detector
Column Zorbax SB C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 2.5) and Acetonitrile (90:10 v/v)[10]
Buffer Prep. Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 2.5 with phosphoric acid.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 20 µL
Run Time 20 minutes

Experimental Protocols

4.1. Preparation of Solutions

  • Diluent: Mobile phase (Phosphate Buffer:Acetonitrile 90:10 v/v) is used as the diluent to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (Dorzolamide):

    • Accurately weigh approximately 25 mg of USP Dorzolamide Hydrochloride RS into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Dilute to volume with diluent and mix well. (Concentration ≈ 1000 µg/mL)

  • Impurity Stock Solution (N-Deethyldorzolamide):

    • Accurately weigh approximately 5 mg of N-Deethyldorzolamide Reference Standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with diluent. (Concentration ≈ 100 µg/mL)

  • System Suitability Solution (Spiked Standard):

    • Pipette 1.0 mL of the Standard Stock Solution (Dorzolamide) into a 10 mL volumetric flask.

    • Pipette 1.0 mL of the Impurity Stock Solution (N-Deethyldorzolamide) into the same flask.

    • Dilute to volume with diluent. This solution contains approximately 100 µg/mL of dorzolamide and 10 µg/mL of N-deethyldorzolamide.

  • Sample Preparation (Dorzolamide Ophthalmic Solution 2%):

    • Accurately transfer a volume of the ophthalmic solution equivalent to 20 mg of dorzolamide into a 20 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly. (Concentration ≈ 1000 µg/mL)

    • Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL. This is the Test Solution.

4.2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make one blank injection (diluent) to ensure the baseline is free of interfering peaks.

  • Inject the System Suitability Solution five times.

  • Inject the Test Solution in duplicate.

4.3. System Suitability Test (SST)

The SST is crucial for ensuring the chromatographic system is performing adequately for the intended analysis.[12]

ParameterAcceptance CriteriaRationale
Resolution (R) R > 2.0 between Dorzolamide and N-Deethyldorzolamide peaksEnsures baseline separation for accurate integration.
Tailing Factor (T) T ≤ 1.5 for the Dorzolamide peakConfirms good peak symmetry, preventing co-elution issues.
RSD (%) ≤ 2.0% for the peak areas of five replicate injectionsDemonstrates the precision of the analytical instrument.

4.4. Calculation of Impurity Content

The concentration of N-deethyldorzolamide in the sample is calculated using the principle of external standards. The calculation is typically performed by the chromatography data system.

Percentage of Impurity (%) = (Area_Impurity_Sample / Area_Impurity_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard * 100

Where:

  • Area_Impurity_Sample: Peak area of N-deethyldorzolamide in the Test Solution.

  • Area_Impurity_Standard: Peak area of N-deethyldorzolamide in a standard of known concentration (often at the specification limit, e.g., 0.15%).

  • Conc_Standard: Concentration of the N-deethyldorzolamide standard (µg/mL).

  • Conc_Sample: Nominal concentration of dorzolamide in the Test Solution (µg/mL).

  • Purity_Standard: Purity of the N-deethyldorzolamide reference standard.

For unknown impurities, the content is often estimated using the dorzolamide peak response (relative response factor is assumed to be 1.0 if not determined).

Method Validation Summary

This analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference from blank/placebo at the retention time of N-deethyldorzolamide. Peak purity must pass.Confirms the method's ability to assess the analyte unequivocally.[12][14]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit.Demonstrates a direct proportional relationship between concentration and response.
Accuracy 90.0% - 110.0% recovery for spiked samples at three concentration levels.Measures the closeness of the test results to the true value.
Precision (Repeatability) RSD ≤ 5.0% for six sample preparations.Shows the consistency of results for the same sample under the same conditions.[12]
Limit of Quantitation (LOQ) S/N ratio ≥ 10. The LOQ must be at or below the reporting threshold (e.g., 0.05% as per ICH).Defines the lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Results remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).Indicates the method's reliability during normal usage.

Overall Analytical Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Prepare Mobile Phase & Diluent B Prepare Standard & System Suitability Solutions A->B C Prepare Sample Solution (Filter) B->C D Equilibrate System E Perform System Suitability Test (SST) D->E F Inject Blank & Samples E->F Decision SST Pass? E->Decision G Check SST Results vs. Acceptance Criteria H Integrate Chromatograms G->H I Calculate % Impurity H->I J Report Final Result vs. Specification I->J Decision->D No (Troubleshoot) Decision->F Yes

Caption: A comprehensive workflow for the analysis of N-Deethyldorzolamide in dorzolamide samples.

Conclusion

The control of N-deethyldorzolamide is a direct reflection of the quality and consistency of the dorzolamide manufacturing process. The validated RP-HPLC method detailed in this application note provides a robust, precise, and accurate tool for researchers, scientists, and quality control professionals. By implementing this protocol, laboratories can confidently monitor the purity of dorzolamide formulations, ensuring they meet the stringent quality standards set by regulatory bodies and safeguarding patient health.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide Impurities and Related Compound. Retrieved from [Link]

  • Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC. Retrieved from [Link]

  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • USP. (n.d.). USP Monographs: Dorzolamide Hydrochloride. USP29-NF24. Retrieved from [Link]

  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]

  • Journal of Chromatographic Science. (2012, May 4). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Oxford Academic. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities. Retrieved from [Link]

  • MDPI. (n.d.). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Dorzolamide Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide Hydrochloride-impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Dorzolamide EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectrochromatographic determination of dorzolamide hydrochloride and timolol maleate in an ophthalmic solution using three-way analysis methods. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Retrieved from [Link]

  • Hindawi. (n.d.). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Retrieved from [Link]

  • SynZeal. (n.d.). Dorzolamide Impurities. Retrieved from [Link]

  • Pharmacopeial Forum. (n.d.). Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution. Volume No. 38(3). Retrieved from [Link]

  • IJISET. (n.d.). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. Retrieved from [Link]

  • Regulations.gov. (n.d.). Dorzolamide Hydrochloride. Retrieved from [Link]

  • IJSART. (2025, October 10). A Brief HPLC Study on Dorzolamide Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015, December 17). (PDF) Development and validation of RP-HPLC method for the quantitative estimation of dorzolamide hydrochloride in opthalmic solution. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide Impurity 5 | CAS 147128-79-8. Retrieved from [Link]

  • SynZeal. (n.d.). Dorzolamide EP Impurity D | 164455-27-0. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso Dorzolamide. Retrieved from [Link]

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Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-Deethyldorzolamide in Ophthalmic Solutions

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Deethyldorzolamide, a primary impur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Deethyldorzolamide, a primary impurity of the active pharmaceutical ingredient (API) dorzolamide, in ophthalmic solutions. The accurate quantification of this impurity is critical for ensuring the safety, efficacy, and regulatory compliance of dorzolamide eye drops used in the treatment of glaucoma and ocular hypertension.[1] This document provides a comprehensive protocol, from sample preparation to data analysis, and elaborates on the scientific rationale behind the methodological choices. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for routine quality control and stability testing.[2][3][4]

Introduction: The Imperative for Impurity Profiling

Dorzolamide is a potent carbonic anhydrase inhibitor that effectively reduces intraocular pressure.[1][5] N-Deethyldorzolamide is a known process-related impurity and potential degradant of dorzolamide. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical formulations. Therefore, a precise and reliable analytical method is essential to quantify N-Deethyldorzolamide, ensuring that its levels remain within the established safety thresholds throughout the product's shelf life. The method described herein is designed for seamless integration into quality control (QC) laboratories for both in-process and final product release testing.

Scientific Rationale and Method Development

The selection of an appropriate analytical technique is paramount for achieving the desired sensitivity, specificity, and accuracy.

The Choice of Reversed-Phase HPLC

Reversed-phase HPLC was selected as the analytical modality for several compelling reasons:

  • Versatility and Specificity: RP-HPLC is highly effective in separating compounds with varying polarities, making it ideal for resolving the active ingredient, dorzolamide, from its structurally similar impurity, N-Deethyldorzolamide, and other potential components in the ophthalmic solution matrix.

  • Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like N-Deethyldorzolamide, allowing for quantification at trace levels.[6][7]

  • Robustness and Reproducibility: The technique is well-established and known for its ruggedness, a critical attribute for methods intended for routine use in a regulated environment.

Chromatographic Conditions: A Deliberate Selection

The chromatographic parameters were meticulously optimized to achieve a symmetrical peak shape, adequate resolution, and a reasonable analysis time.

  • Stationary Phase (Column): A C18 column is chosen due to its hydrophobic nature, which provides strong retention for the moderately polar dorzolamide and its N-deethylated impurity. The 250 mm x 4.6 mm dimensions with a 5 µm particle size offer a good balance between resolution and backpressure.[6][7]

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile is employed.

    • Phosphate Buffer (pH 2.5): The acidic pH ensures that the amine functionalities of both dorzolamide and N-Deethyldorzolamide are protonated, leading to consistent retention behavior and sharp, symmetrical peaks.

    • Acetonitrile: This organic modifier is used to control the elution strength of the mobile phase. The 90:10 (v/v) ratio of buffer to acetonitrile has been found to provide optimal separation.[6][7]

  • Detection Wavelength: Based on the UV spectra of dorzolamide and its related compounds, a detection wavelength of 254 nm is selected to ensure a high signal-to-noise ratio for the analyte of interest.[6][7]

Experimental Protocol

This section provides a step-by-step guide for the quantitative analysis of N-Deethyldorzolamide.

Materials and Reagents
  • N-Deethyldorzolamide Reference Standard (Authenticated)

  • Dorzolamide Hydrochloride Reference Standard (Authenticated)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • Ophthalmic Solution Sample containing Dorzolamide

Instrumentation
  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.22 µm membrane filters

Preparation of Solutions
  • Phosphate Buffer (pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 2.5) and Acetonitrile in the ratio of 90:10 (v/v). Filter through a 0.22 µm membrane filter and degas for 15 minutes in a sonicator.[6][7]

  • Standard Stock Solution of N-Deethyldorzolamide (100 µg/mL): Accurately weigh about 10 mg of N-Deethyldorzolamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Accurately transfer a volume of the ophthalmic solution equivalent to 20 mg of dorzolamide into a 10 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.22 µm syringe filter before injection.[8][9]

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile (90:10, v/v)
Flow Rate 0.8 mL/min[6][7]
Injection Volume 20 µL[6]
Column Temperature 30°C[6]
Detection Wavelength 254 nm[6][7]
Run Time Approximately 10 minutes
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solution.

  • Inject a standard solution again after a series of sample injections to monitor system suitability.

Method Validation: A Self-Validating System

The analytical method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity No interference from placebo or other components at the retention time of N-Deethyldorzolamide. Peak purity of the analyte peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Accuracy Percent recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD ≤ 10%.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).[6]

Data Analysis and Calculation

  • Calibration Curve: Plot a graph of the peak area of N-Deethyldorzolamide versus its concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification of N-Deethyldorzolamide in the Sample: Determine the concentration of N-Deethyldorzolamide in the prepared sample solution using the calibration curve equation.

  • Calculate the Percentage of N-Deethyldorzolamide: Percentage of N-Deethyldorzolamide = (Concentration of N-Deethyldorzolamide in sample (µg/mL) / Labeled concentration of Dorzolamide in sample (µg/mL)) * 100%

Visualizations

Analytical Workflow

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Sample Receipt B Standard & Sample Preparation A->B D HPLC System Equilibration B->D C Mobile Phase Preparation C->D E Sequence Injection (Blank, Standards, Sample) D->E F Data Acquisition E->F G Chromatogram Integration F->G H Quantification using Calibration Curve G->H I Report Generation H->I

Caption: High-level workflow for the quantitative analysis of N-Deethyldorzolamide.

Method Validation Logic

Validation_Logic cluster_core Core Method Attributes cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy depends on Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of N-Deethyldorzolamide in ophthalmic solutions. Its adherence to ICH validation guidelines ensures its suitability for routine quality control analysis, contributing to the overall quality and safety of dorzolamide pharmaceutical products.

References

  • Daicel Pharma Standards. (n.d.). Dorzolamide Impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Dorzolamide EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho. (n.d.). Dorzolamide Impurities and Related Compound. Retrieved from [Link]

  • Thapar, K., et al. (2023). Method Development and Validation for Ophthalmic Formulations Containing Antibiotics. Indian Journal of Pharmaceutical Sciences, 85(3). Retrieved from [Link]

  • SynZeal. (n.d.). Dorzolamide Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Dorzolamide-impurities. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, A. (2018). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Pharmaceutical and Biological Evaluations, 5(2), 79-85. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Cesar, A. L. A., et al. (2020). Development and validation of analytical method by HPLC-DAD for determination of vasodilator active in pharmaceutical ophthalmic. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. Retrieved from [Link]

  • Thapar, K., et al. (2023). Method Development and Validation for Ophthalmic Formulations Containing Antibiotics: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences, 85(3). Retrieved from [Link]

  • Scribd. (n.d.). Experiment 5 Determination of Chloramphenicol Eye Drops by High Performance Liquid Chromatography. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Thangabalan, B., Kahsay, G., & Eticha, T. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IJISET. (2019). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. Retrieved from [Link]

  • Thangabalan, B., Kahsay, G., & Eticha, T. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of RP-HPLC method for the quantitative estimation of Dorzolamide hydrochloride in ophthalmic solution. Retrieved from [Link]

  • Erk, N. (2003). Voltammetric and HPLC determination of dorzolamide hydrochloride in eye drops. Pharmazie, 58(12), 870-873. Retrieved from [Link]

  • Al-Zahrani, M., et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules, 28(14), 5393. Retrieved from [Link]

  • Gal, J., et al. (1982). Determination of acetazolamide in biological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 229(2), 484-489. Retrieved from [Link]

  • NeuroQuantology. (2022). Development and Validation of a precise single HPLC method for the determination of Dexamethasone in API and Pharmaceutical dosa. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of N-Deethyldorzolamide

For Use as a Research Chemical This document provides a comprehensive guide for the synthesis, purification, and characterization of N-Deethyldorzolamide, a primary metabolite of the carbonic anhydrase inhibitor, Dorzola...

Author: BenchChem Technical Support Team. Date: January 2026

For Use as a Research Chemical

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-Deethyldorzolamide, a primary metabolite of the carbonic anhydrase inhibitor, Dorzolamide.[1][2] As a key reference standard, N-Deethyldorzolamide is essential for pharmacokinetic studies, impurity profiling, and quality control in the development and manufacturing of Dorzolamide-related pharmaceuticals.[3] This guide is intended for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Strategic Rationale

Dorzolamide is a potent inhibitor of human carbonic anhydrase II, used topically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][3] In vivo, Dorzolamide is metabolized to N-Deethyldorzolamide, which also exhibits inhibitory activity against carbonic anhydrase and accumulates in red blood cells.[1][2] The availability of pure N-Deethyldorzolamide is therefore critical for assessing the purity, safety, and metabolic profile of the parent drug.

The synthetic strategy outlined herein focuses on the selective N-deethylation of commercially available Dorzolamide. This approach is favored due to the accessibility of the starting material and the well-documented chemical transformations for N-dealkylation in organic synthesis.[4] The chosen method involves a two-step sequence: reaction of the secondary amine in Dorzolamide with a chloroformate reagent, followed by hydrolysis of the resulting carbamate intermediate to yield the primary amine, N-Deethyldorzolamide. This method is generally chemoselective and proceeds under relatively mild conditions.[4]

Synthesis Workflow

The overall process involves the chemical modification of Dorzolamide, followed by purification and rigorous analytical confirmation of the final product.

Synthesis_Workflow Start Dorzolamide (Starting Material) Reaction Step 1: Carbamate Formation (e.g., with 1-Chloroethyl Chloroformate) Start->Reaction Reagents, Solvent Hydrolysis Step 2: Hydrolysis (e.g., with Methanol) Reaction->Hydrolysis Intermediate Workup Aqueous Work-up & Extraction Hydrolysis->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Purified Product Final N-Deethyldorzolamide (Pure Research Chemical) Characterization->Final Verified

Caption: Overall workflow for the synthesis of N-Deethyldorzolamide.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of hazardous materials. All procedures should be conducted in a well-ventilated fume hood by trained personnel, adhering to all institutional and governmental safety regulations.[5][6]

Materials and Reagents
Compound/ReagentIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
Dorzolamide HCl(4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochlorideC₁₀H₁₇ClN₂O₄S₃360.9Commercially available
1-Chloroethyl chloroformate1-Chloroethyl carbonochloridateC₃H₄Cl₂O₂142.97Highly toxic and corrosive
Dichloromethane (DCM)DichloromethaneCH₂Cl₂84.93Anhydrous, analytical grade
Methanol (MeOH)MethanolCH₄O32.04Anhydrous, analytical grade
Sodium BicarbonateSodium hydrogencarbonateNaHCO₃84.01Saturated aqueous solution
Sodium SulfateSodium sulfateNa₂SO₄142.04Anhydrous
Silica GelSilicon dioxideSiO₂60.08230-400 mesh for column chromatography
Step-by-Step Synthesis Procedure

Step 1: Synthesis of the Carbamate Intermediate

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Dorzolamide hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 1-chloroethyl chloroformate (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 40 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and carefully remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Hydrolysis to N-Deethyldorzolamide

  • Dissolve the crude carbamate intermediate from the previous step in anhydrous methanol (approx. 10 mL per gram of initial Dorzolamide).

  • Heat the solution to reflux. The hydrolysis is generally complete within 1-2 hours, which can be monitored by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

Step 3: Work-up and Purification

  • Dissolve the resulting crude residue in DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-Deethyldorzolamide.

  • Purify the crude product using flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% methanol).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-Deethyldorzolamide as a solid.

Characterization and Quality Control

The identity and purity of the synthesized N-Deethyldorzolamide must be confirmed through a combination of spectroscopic and chromatographic techniques.[7][8][9]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₂N₂O₄S₃[10][11]
Molecular Weight 296.4 g/mol [10][11]
Appearance Expected to be an off-white to white solid-
Purity (HPLC) ≥98% recommended for use as a research standard-
Analytical Workflow

Analytical_Workflow Sample Synthesized N-Deethyldorzolamide HPLC Purity Assessment (HPLC) Sample->HPLC MS Identity Confirmation (Mass Spectrometry) Sample->MS NMR Structure Elucidation (¹H and ¹³C NMR) Sample->NMR Result_Purity Purity ≥ 98% HPLC->Result_Purity Result_Identity Correct Mass & Structure MS->Result_Identity NMR->Result_Identity Final Qualified Research Chemical Result_Purity->Final Result_Identity->Final

Caption: Analytical workflow for the quality control of synthesized N-Deethyldorzolamide.

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid) to determine the purity of the final compound.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight.[7] The expected [M+H]⁺ ion for C₈H₁₂N₂O₄S₃ is approximately m/z 297.0.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should confirm the absence of the characteristic signals for the ethyl group (a quartet and a triplet) that are present in the spectrum of Dorzolamide. The presence of a broad signal corresponding to the primary amine (-NH₂) protons should be observed.

    • ¹³C NMR: The spectrum should show the absence of the two carbon signals from the ethyl group. The chemical shifts of the carbons adjacent to the nitrogen will be altered compared to the parent compound. A comprehensive analysis using both ¹H and ¹³C NMR is essential for unambiguous structure confirmation.[3][7]

Safety and Handling

All handling of chemicals should be performed in accordance with good laboratory practice and established safety guidelines.[5][12]

  • Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) at all times.[6][13]

  • Chemical Hazards:

    • Dorzolamide: May cause damage to organs through prolonged or repeated exposure. Avoid inhalation of dust and contact with skin and eyes.[6]

    • 1-Chloroethyl chloroformate: Highly toxic, corrosive, and a lachrymator. Handle only in a certified chemical fume hood with extreme caution.

    • Solvents (DCM, Methanol): Dichloromethane is a suspected carcinogen. Methanol is toxic. Avoid inhalation of vapors and skin contact.

  • Spill & Waste Management: In case of a spill, evacuate the area and clean up using an inert absorbent material.[5] Dispose of all chemical waste in properly labeled containers according to local and national regulations.[12]

References

  • Pharmaffiliates. Dorzolamide-impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5284549, Dorzolamide. Retrieved from [Link]

  • Google Patents. (2012). US8263787B2 - Process for preparing dorzolamide.
  • New Drug Approvals. (2015). Dorzolamide Hydrochloride. Retrieved from [Link]

  • SynZeal. Dorzolamide Impurities. Retrieved from [Link]

  • Martens-Lobenhoffer, J., & Witte, K. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 191–199. Retrieved from [Link]

  • Global Substance Registration System. N-DEETHYLDORZOLAMIDE. Retrieved from [Link]

  • De Luca, L., et al. (2023). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3074858, N-Deethyldorzolamide. Retrieved from [Link]

  • Seger, C., Sturm, S., & Stuppner, H. (2013). Mass spectrometry and NMR spectroscopy: modern high-end detectors for high resolution separation techniques--state of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. Natural Product Reports, 30(7), 970-987. Retrieved from [Link]

  • ResearchGate. (2025). 2.7.5. HPLC/NMR and related hyphenated NMR methods. Retrieved from [Link] NMR_and_related_hyphenated_NMR_methods

  • Thavaneswaran, S., McCamley, K., & Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications. Retrieved from [Link]

  • Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2000). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 233-258. Retrieved from [Link]

  • ResearchGate. (2025). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. Retrieved from [Link]

  • Denny, W. A., et al. (1998). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Journal of Medicinal Chemistry, 41(13), 2331-2339. Retrieved from [Link]

  • Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of separation science, 41(1), 324-340. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for N-Deethyldorzolamide Chiral Separation

Welcome to the technical support center for the chiral separation of N-Deethyldorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of N-Deethyldorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice. Here, we move beyond simple protocols to explain the reasoning behind method development choices, ensuring you can confidently optimize your chiral separations.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when developing a chiral separation method for N-Deethyldorzolamide.

Q1: What is the best type of chiral stationary phase (CSP) for separating N-Deethyldorzolamide enantiomers?

A1: For a compound like N-Deethyldorzolamide, which is a basic amine, polysaccharide-based CSPs are the most effective and widely used.[1][2] Columns with coated or immobilized cellulose or amylose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD), are excellent starting points.[1] These phases offer a high probability of resolving a wide range of racemates, including basic compounds.[2] A specific application for the closely related compound, dorzolamide, successfully utilized a CHIRALPAK® AD-3 column.[3]

Q2: Why is a basic additive required in the mobile phase for this separation?

A2: N-Deethyldorzolamide contains amine functional groups, making it a basic compound.[4][5] When using silica-based CSPs, these basic groups can interact strongly with acidic residual silanol groups on the silica surface.[1] This secondary interaction is undesirable as it leads to significant peak tailing and poor chromatographic efficiency.[1][6] Adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase suppresses these interactions.[7][8] The additive molecules compete with the analyte for the active silanol sites, resulting in symmetrical peaks and improved resolution.[1]

Q3: What are the typical starting conditions for method development?

A3: A robust starting point for method development under normal phase conditions would be:

  • Column: CHIRALPAK® AD-H or similar amylose-based CSP (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25-40°C.[3]

  • Detection: UV at 254 nm.[3]

This combination provides a good balance of solvent strength and potential for chiral recognition. Screening different alcohols (e.g., ethanol instead of isopropanol) is also a standard part of initial method scouting.[9]

Troubleshooting Guide: From Poor Peaks to Baseline Resolution

This section addresses specific issues you may encounter during your experiments, providing the cause and a step-by-step solution.

Problem 1: Poor Resolution (Rs < 1.5) or Complete Co-elution

If your enantiomers are not separating, the mobile phase composition needs adjustment to enhance the differential interaction with the CSP.

Root Cause Analysis:

  • Incorrect Solvent Strength: The mobile phase may be too strong (eluting the peaks too quickly for interaction to occur) or too weak (causing excessive retention with broad peaks).

  • Sub-optimal Alcohol Modifier: The type of alcohol used as the polar modifier plays a crucial role in chiral recognition. Hydrogen bonding capabilities differ between alcohols like ethanol, isopropanol (IPA), and n-butanol, altering the selectivity.

Solutions:

  • Optimize Alcohol Modifier Concentration:

    • If peaks elute too quickly (low k'): Decrease the percentage of alcohol (e.g., from 20% IPA to 15%, then 10%). This increases the retention time, allowing for more interaction with the CSP and potentially improving resolution.

    • If peaks have very long retention times (high k'): Increase the percentage of alcohol (e.g., from 20% IPA to 25%, then 30%) to reduce the analysis time. Note that this can sometimes decrease resolution, so a balance must be found.

  • Screen Different Alcohol Modifiers:

    • Systematically replace the alcohol in your mobile phase. For example, compare the results from Hexane/Ethanol/DEA (80:20:0.1) with Hexane/Isopropanol/DEA (80:20:0.1).

    • The structural differences between the alcohols will alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition, often with significant effects on the separation factor (α).

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry compromises resolution and the accuracy of quantification.[6]

Root Cause Analysis:

  • Peak Tailing: As discussed in the FAQ, this is most often caused by secondary ionic interactions between the basic analyte and acidic silanol groups on the CSP surface.[1] It can also be caused by column overload, particularly at lower concentrations for chiral compounds.[10]

  • Peak Fronting: This is less common but can be caused by severe column overload or poor sample solubility in the mobile phase.[10]

Solutions:

  • Optimize Basic Additive Concentration (for Tailing):

    • While 0.1% DEA is a good starting point, its concentration can be optimized. Prepare mobile phases with varying DEA concentrations (e.g., 0.05%, 0.1%, 0.2%).

    • The goal is to use the minimum amount of additive necessary to achieve a symmetric peak (Tailing Factor ≈ 1.0-1.2). Excessive additive can sometimes reduce selectivity.[7]

  • Check for Mass Overload (for Tailing or Fronting):

    • Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject each.

    • If peak shape improves and retention time stabilizes at lower concentrations, the original sample was overloaded.[6] Operate within the linear range of the column.

  • Ensure Sample Solvent Compatibility (for Fronting):

    • The ideal sample solvent is the mobile phase itself. If a different solvent is used for solubility reasons, it should be weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[1]

Systematic Protocol for Mobile Phase Optimization

For developing a robust method from scratch, a systematic approach is more efficient than random trial-and-error.[11] This workflow helps to logically refine your mobile phase composition.

Step 1: Initial Screening

Begin by screening a few diverse mobile phase systems to find a promising lead. Polysaccharide-based columns are versatile and can be used with a wide range of solvents.[9][12]

Parameter Condition A Condition B Condition C
Column CHIRALPAK® AD-HCHIRALPAK® AD-HCHIRALPAK® AD-H
Alkane n-Hexanen-Hexanen-Hexane
Alcohol Modifier Isopropanol (IPA)Ethanol (EtOH)Methanol (MeOH)
Composition 80:20 (+ 0.1% DEA)80:20 (+ 0.1% DEA)90:10 (+ 0.1% DEA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Note: Methanol can sometimes yield different selectivity but may generate higher backpressure.

Evaluate the chromatograms for any signs of separation. The goal is not a perfect separation, but to identify the alcohol modifier that provides the best selectivity (α).

Step 2: Optimization of the Best Condition

Select the condition from Step 1 that showed the best partial or full separation. Now, fine-tune the concentration of the alcohol modifier.

  • Create a sequence where you vary the alcohol percentage. If Condition B (Ethanol) was the most promising, your sequence might look like this:

    • n-Hexane/EtOH/DEA (90:10:0.1)

    • n-Hexane/EtOH/DEA (85:15:0.1)

    • n-Hexane/EtOH/DEA (80:20:0.1)

    • n-Hexane/EtOH/DEA (75:25:0.1)

  • Plot the results: Track Resolution (Rs) and Retention Time (tR) against the % of alcohol. This will reveal the optimal concentration for your specific separation.

Step 3: Final Refinements

With the organic modifier type and concentration selected, perform final adjustments.

  • Flow Rate: If resolution is excellent, you may be able to increase the flow rate (e.g., to 1.2 or 1.5 mL/min) to shorten the run time. If resolution is marginal, decreasing the flow rate (e.g., to 0.8 or 0.5 mL/min) can sometimes provide the necessary enhancement.[1]

  • Temperature: Temperature can have a complex and unpredictable effect on chiral separations.[1] Screening at different temperatures (e.g., 15°C, 25°C, 40°C) is a valuable final optimization step, as lower temperatures often (but not always) increase enantioselectivity.

This systematic process is visualized in the workflow diagram below.

Mobile_Phase_Optimization cluster_0 Step 1: Screening cluster_1 Step 2: Optimization cluster_2 Step 3: Refinement Screening Screen Different Alcohols (IPA vs. EtOH) Select Select Best Modifier (Highest Selectivity α) Screening->Select Evaluate results Optimize_Conc Vary % of Selected Alcohol (e.g., 10%, 15%, 20%) Select->Optimize_Conc Proceed with best condition Select_Conc Select Optimal Concentration (Best Resolution Rs) Optimize_Conc->Select_Conc Plot Rs vs. % Alcohol Refine Fine-tune Flow Rate & Temperature Select_Conc->Refine Proceed with optimized mobile phase Final_Method Final Validated Method Refine->Final_Method Confirm robustness

Sources

Optimization

Technical Support Center: Chromatographic Analysis of N-Deethyldorzolamide

Welcome to the technical support center for the analysis of N-Deethyldorzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Deethyldorzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for improving the peak resolution of N-Deethyldorzolamide in reverse-phase high-performance liquid chromatography (RP-HPLC). As Senior Application Scientists, we have compiled this guide to reflect both the theoretical principles and practical, field-proven insights to help you overcome common chromatographic challenges.

Troubleshooting Guide: Improving Peak Resolution

This section addresses specific issues you may encounter during the analysis of N-Deethyldorzolamide, providing step-by-step instructions and the scientific rationale behind them.

Q1: Why is my N-Deethyldorzolamide peak showing significant tailing?

Peak tailing is a common issue when analyzing basic compounds like N-Deethyldorzolamide on silica-based reversed-phase columns.[1][2][3] The primary cause is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the stationary phase surface.[3] This leads to a non-ideal peak shape, which can compromise resolution and accurate integration.

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the mobile phase pH to a value between 2.5 and 3.5 protonates the residual silanol groups, neutralizing their negative charge and minimizing secondary interactions with the basic N-Deethyldorzolamide molecule.[1][3][4] Several published methods for the parent compound, Dorzolamide, successfully utilize a low pH environment (e.g., pH 2.5 or 3.5) to achieve good peak shape.[5][6]

    • Procedure:

      • Prepare a phosphate or acetate buffer with a pKa value close to the target pH to ensure adequate buffering capacity.[7][8][9] For a target pH of 2.5, a phosphate buffer is an excellent choice.[5]

      • Adjust the pH of the aqueous portion of the mobile phase using an appropriate acid (e.g., phosphoric acid) before adding the organic modifier.[4][7]

      • Start with a mobile phase of phosphate buffer (pH 2.5) and acetonitrile in a 90:10 (v/v) ratio, and adjust the organic content as needed for retention.[5]

  • Use of a Modern, High-Purity (Type B) Silica Column:

    • Rationale: Modern HPLC columns are often manufactured with high-purity silica (Type B) that has a lower concentration of acidic silanol groups. Many are also end-capped to further reduce the number of available silanols, leading to improved peak shape for basic compounds.[1]

    • Recommendation: If you are using an older column, consider switching to a modern C18 or C8 column with high-purity silica and effective end-capping.

  • Lowering Column Temperature:

    • Rationale: While higher temperatures can increase efficiency, for some analytes, a lower temperature can improve peak shape by altering the kinetics of the secondary interactions.

    • Procedure: Try reducing the column temperature in increments of 5 °C (e.g., from 30 °C to 25 °C) and observe the effect on peak symmetry.

Q2: How can I improve the separation between N-Deethyldorzolamide and its parent drug, Dorzolamide?

Achieving adequate resolution between a drug and its metabolite is a common challenge. Since N-Deethyldorzolamide and Dorzolamide have very similar structures, optimizing selectivity (α) is key.

  • Mobile Phase Optimization:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol. The different solvent properties can alter the selectivity between the two compounds.

    • Fine-tune the pH: While a low pH is generally recommended for good peak shape, slight adjustments within the acidic range (e.g., from pH 2.5 to 3.0 or 3.5) can subtly alter the ionization state of the analytes and improve selectivity.[10]

  • Stationary Phase Optimization:

    • Rationale: Changing the stationary phase chemistry can introduce different retention mechanisms, leading to significant changes in selectivity.

    • Recommendations:

      • If you are using a C18 column, consider trying a C8 column. The shorter alkyl chain will reduce hydrophobic retention, potentially highlighting other differences between the molecules.

      • For a more significant change in selectivity, consider a phenyl-hexyl or a cyano-bonded phase. These stationary phases can introduce π-π or dipole-dipole interactions, respectively, which can be effective for separating structurally similar compounds.

  • Gradient Elution:

    • Rationale: If the two peaks are very close together and other methods have not provided sufficient resolution, a shallow gradient can sometimes improve separation.

    • Procedure: Start with a low percentage of organic modifier and slowly increase it over the course of the run. This can help to sharpen the peaks and improve resolution.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of N-Deethyldorzolamide to consider for HPLC method development?

N-Deethyldorzolamide is a primary metabolite of Dorzolamide.[11] Like its parent compound, it is a basic molecule due to the presence of amine functional groups. Its predicted pKa is around 9.42, indicating it will be protonated and positively charged in acidic mobile phases. This basicity is the most critical factor to consider for achieving good peak shape in reversed-phase HPLC.

PropertyN-DeethyldorzolamideDorzolamide
Molecular FormulaC8H12N2O4S3C10H16N2O4S3
Molecular Weight296.39 g/mol 324.43 g/mol
Predicted pKa9.42Not explicitly found, but expected to be similar to N-Deethyldorzolamide due to structural similarity.
Q2: What is a good starting point for a reversed-phase HPLC method for N-Deethyldorzolamide?

Based on published methods for Dorzolamide, a good starting point would be:[5][6][12]

  • Column: A modern C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic with 90:10 (v/v) Mobile Phase A:B.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

From this starting point, you can optimize the mobile phase composition (organic percentage) to achieve the desired retention time and then fine-tune other parameters to improve resolution as described in the troubleshooting guide.

Visualizing the Method Development Workflow

The following diagram illustrates a logical workflow for troubleshooting and improving the peak resolution of N-Deethyldorzolamide.

MethodDevelopmentWorkflow Start Start: Poor Peak Resolution (Tailing or Co-elution) CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peak Tailing Observed? CheckPeakShape->Tailing AdjustpH Adjust Mobile Phase pH (Target: 2.5 - 3.5) Tailing->AdjustpH Yes CheckResolution Evaluate Resolution Tailing->CheckResolution No ChangeColumn Switch to High-Purity/ End-capped Column AdjustpH->ChangeColumn ChangeColumn->CheckResolution CoElution Co-elution Observed? CheckResolution->CoElution ChangeSolvent Change Organic Modifier (ACN <-> MeOH) CoElution->ChangeSolvent Yes End End: Optimized Method CoElution->End No ChangeStationaryPhase Change Stationary Phase (e.g., C18 -> Phenyl) ChangeSolvent->ChangeStationaryPhase OptimizeGradient Implement/Optimize Shallow Gradient ChangeStationaryPhase->OptimizeGradient OptimizeGradient->End

Caption: A workflow for improving N-Deethyldorzolamide peak resolution.

The Relationship Between pH and Analyte/Stationary Phase Ionization

Understanding the effect of pH on both the analyte and the stationary phase is crucial for method development.

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Mid-to-High pH (e.g., 7.0) Analyte_Low N-Deethyldorzolamide (Basic) Positively Charged (R-NH3+) Good Solubility in Mobile Phase Silanol_Low Silanol Groups (Si-OH) Protonated (Neutral) Reduced Secondary Interactions Result_Low Good Peak Shape Silanol_Low->Result_Low Leads to Analyte_High N-Deethyldorzolamide (Basic) Neutral (R-NH2) Increased Retention Silanol_High Silanol Groups (Si-O-) Deprotonated (Negative) Strong Secondary Interactions Analyte_High->Silanol_High Interacts with Result_High Peak Tailing Silanol_High->Result_High Causes

Caption: Effect of mobile phase pH on analyte and stationary phase.

References

Sources

Troubleshooting

Technical Support Center: N-Deethyldorzolamide Stability in Aqueous Solutions

Welcome to the technical support center for N-Deethyldorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stab...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Deethyldorzolamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered with N-Deethyldorzolamide in aqueous solutions. As direct stability data for N-Deethyldorzolamide is limited in publicly available literature, this document leverages established knowledge of its parent compound, dorzolamide, and general principles of sulfonamide chemistry to provide robust, scientifically grounded advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of N-Deethyldorzolamide in aqueous solutions.

Q1: What are the primary stability concerns for N-Deethyldorzolamide in aqueous solutions?

A1: Based on the known degradation pathways of the parent drug, dorzolamide, N-Deethyldorzolamide is likely susceptible to degradation under several conditions.[1][2] The primary concerns are:

  • Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.[1]

  • Photodegradation: Exposure to light, especially UV light, may induce degradation.

Q2: What is the optimal pH range for storing aqueous solutions of N-Deethyldorzolamide?

Q3: How should I prepare and store stock solutions of N-Deethyldorzolamide?

A3: For maximum stability, it is recommended to:

  • Use a buffered solution: Prepare stock solutions in a buffer within the optimal pH range (e.g., phosphate or citrate buffer at pH 5.5-6.5).

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]

  • Control temperature: Store stock solutions at refrigerated temperatures (2-8 °C) for short-term storage. For long-term storage, consider aliquoting and freezing at -20 °C or below. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: Avoid strong oxidizing agents.[5] While comprehensive compatibility data is not available, it is prudent to be cautious when formulating N-Deethyldorzolamide with new or untested excipients. Always perform compatibility studies as part of your formulation development.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues during your experiments.

Issue 1: Rapid Loss of Potency in Prepared Solutions

Symptoms:

  • Chromatographic analysis (e.g., HPLC-UV, LC-MS) shows a rapid decrease in the peak area of N-Deethyldorzolamide over a short period (hours to days).

  • Appearance of new peaks in the chromatogram, indicating the formation of degradation products.

Potential Causes & Solutions:

Potential CauseTroubleshooting StepsScientific Rationale
Inappropriate pH 1. Measure the pH of your solution. 2. Adjust the pH to a range of 5.5-6.5 using a suitable buffer system. 3. Re-evaluate stability over time.The sulfonamide moiety is susceptible to acid and base-catalyzed hydrolysis. Maintaining a pH near neutral minimizes these reactions.[1]
Oxidation 1. De-gas your solvent/buffer by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Consider adding an antioxidant (e.g., sodium metabisulfite), but verify compatibility first.Oxidative degradation can occur in the presence of dissolved oxygen. Removing oxygen or adding a scavenger can prevent this pathway.[1]
Photodegradation 1. Prepare and store the solution in a light-protected environment (e.g., amber glassware, foil-wrapped containers). 2. Minimize exposure to ambient and UV light during experiments.Many pharmaceutical compounds are light-sensitive. Protecting the solution from light prevents the initiation of photochemical degradation reactions.[3]
Incompatible Buffer Species 1. If using a new buffer, switch to a well-characterized buffer like phosphate or citrate. 2. Perform a buffer screen to identify the most suitable system for your application.Certain buffer components can catalyze degradation reactions. It is important to use inert and compatible buffer systems.[6][7]
Issue 2: Appearance of Unidentified Peaks in Chromatograms

Symptoms:

  • One or more new peaks are observed during chromatographic analysis of a stability sample.

  • The mass of the new peak(s) (if using LC-MS) corresponds to a potential degradation product.

Troubleshooting Workflow:

G start Unidentified Peak Observed check_blank Analyze a Blank (Solvent/Buffer) Sample start->check_blank is_contaminant Is the Peak Present in the Blank? check_blank->is_contaminant contaminant Peak is a Contaminant from the System or Solvent. Clean the System. is_contaminant->contaminant Yes not_contaminant Peak is a Degradation Product. is_contaminant->not_contaminant No forced_degradation Perform a Forced Degradation Study not_contaminant->forced_degradation characterize Characterize the Degradation Product using LC-MS/MS, NMR, etc. forced_degradation->characterize pathway Elucidate the Degradation Pathway characterize->pathway mitigate Implement Mitigation Strategies (e.g., Adjust pH, Protect from Light) pathway->mitigate

Caption: Workflow for investigating unidentified chromatographic peaks.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade N-Deethyldorzolamide under various stress conditions to identify potential degradation products and pathways.[8][9]

Materials:

  • N-Deethyldorzolamide reference standard

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of N-Deethyldorzolamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution of N-Deethyldorzolamide in a neutral buffer at 80 °C for 48 hours.

    • Photodegradation: Expose a solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, along with an unstressed control, by a stability-indicating HPLC or LC-MS method.

  • Data Interpretation:

    • Calculate the percentage degradation for each condition.

    • Identify and characterize major degradation products.

Expected Outcome: This study will reveal the susceptibility of N-Deethyldorzolamide to different degradation mechanisms, which is crucial for developing stable formulations and analytical methods.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is essential to separate the intact drug from its degradation products.

Starting HPLC Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]

Section 4: Inferred Degradation Pathways

Based on the structure of N-Deethyldorzolamide and known degradation of related sulfonamides, the following degradation pathways are proposed.

G N_Deethyldorzolamide N-Deethyldorzolamide Hydrolysis_Product Sulfonamide Hydrolysis Product N_Deethyldorzolamide->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized Product (e.g., N-oxide) N_Deethyldorzolamide->Oxidation_Product H₂O₂ Photodegradation_Product Photolytic Cleavage Product N_Deethyldorzolamide->Photodegradation_Product UV Light

Caption: Proposed degradation pathways for N-Deethyldorzolamide.

Disclaimer: The information provided in this guide is based on the scientific literature regarding the parent compound, dorzolamide, and general chemical principles. It is intended for guidance and troubleshooting purposes. Researchers should always perform their own stability studies to confirm the behavior of N-Deethyldorzolamide under their specific experimental conditions.

References

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation results of dorzolamide HCl and timolol maleate. Retrieved from [Link]

  • ResearchGate. (2025). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Retrieved from [Link]

  • DailyMed. (n.d.). Label: DORZOLAMIDE HCL solution/ drops. Retrieved from [Link]

  • Rao, D. D., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Pharmaceutical and Biomedical Analysis, 63, 68-75. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TRUSOPT® (dorzolamide hydrochloride ophthalmic solution) Label. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Retrieved from [Link]

  • ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study results. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. Retrieved from [Link]

  • Williams, D., & Williams, J. (1990). Stability of water-soluble carbodiimides in aqueous solution. Analytical Biochemistry, 184(2), 244-248. Retrieved from [Link]

  • International Journal of Innovative Research and Technology. (n.d.). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1984). Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures. Journal of Clinical and Hospital Pharmacy, 9(1), 21-27. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitation of N-Nitroso N-Desmethyl Diphenhydramine in Diphenhydramine HCl API. Retrieved from [Link]

  • MDPI. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5489. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]

Sources

Optimization

Minimizing N-Deethyldorzolamide degradation during sample preparation

Welcome to the technical support center for N-Deethyldorzolamide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Deethyldorzolamide analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for minimizing analyte degradation during sample preparation. Ensuring the stability of N-Deethyldorzolamide, the primary active metabolite of Dorzolamide, is critical for generating accurate and reliable bioanalytical data.[1][2][3]

Understanding N-Deethyldorzolamide Stability

N-Deethyldorzolamide, like its parent compound Dorzolamide, is a sulfonamide.[1] The stability of sulfonamides in biological matrices is influenced by several factors, primarily pH, temperature, and enzymatic activity.[4][5] Understanding these vulnerabilities is the first step toward preventing degradation.

  • pH-Dependent Hydrolysis: The sulfonamide group is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction is often catalyzed by acidic or basic conditions.[6][7][8] Studies on various sulfonamides show that their stability can be pH-dependent; while many are stable at neutral to alkaline pH (pH 7-9), degradation can accelerate under acidic conditions (e.g., pH 4).[6][9] The primary degradation pathway often involves the cleavage of the S-N bond.[7]

  • Thermal Degradation: Elevated temperatures can accelerate chemical degradation.[4][5] While many sulfonamides are stable under standard pasteurization conditions, prolonged exposure to higher temperatures can lead to significant analyte loss.[4]

  • Enzymatic Degradation: Biological samples, particularly plasma and whole blood, contain various enzymes that can metabolize or degrade drug molecules ex vivo (after the sample has been collected).[10][11] If not properly handled, these enzymes can alter the concentration of N-Deethyldorzolamide, leading to inaccurate measurements.

Troubleshooting Guide: Common Sample Preparation Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My recovery of N-Deethyldorzolamide is consistently low and variable. What are the likely causes?

A1: Low and inconsistent recovery is a common problem often rooted in sample handling and extraction procedures. Here are the primary suspects and solutions:

  • Cause 1: pH-Mediated Hydrolysis during Extraction.

    • Explanation: Many sample preparation protocols, especially those involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), require pH adjustments to ensure the analyte is in the correct ionization state for efficient partitioning. If the pH becomes too acidic during these steps, N-Deethyldorzolamide can undergo hydrolysis. For instance, one validated method for dorzolamide and its metabolite involves buffering plasma to pH 8.0 before LLE, then back-extracting into a phosphoric acid solution.[12] While effective for extraction, prolonged exposure to the acidic phase must be minimized.

    • Solution:

      • Optimize and Control pH: Maintain the sample pH in a neutral to slightly alkaline range (pH 7-9) whenever possible.[6][9] Use buffers to stabilize the pH throughout the process.

      • Minimize Time in Harsh Conditions: If an acidic or strong basic step is unavoidable (e.g., for back-extraction), keep the exposure time to an absolute minimum and ensure samples are kept on ice to slow reaction kinetics.

      • Validate Stability: Perform bench-top stability tests by exposing your analyte in matrix to the various pH conditions and timeframes used in your protocol to confirm its stability.[13][14][15]

  • Cause 2: Inefficient Extraction.

    • Explanation: The choice of extraction solvent in LLE or the sorbent in SPE is critical. If the polarity of the solvent is not optimal, or the SPE sorbent chemistry is incorrect, the analyte will not be efficiently recovered from the matrix.

    • Solution:

      • LLE Solvent Optimization: A published method for N-Deethyldorzolamide uses a mixture of ethyl acetate, toluene, and isopropanol, indicating that a combination of solvents with varying polarities may be necessary for optimal recovery.[12]

      • SPE Sorbent Selection: For a polar molecule like N-Deethyldorzolamide, a reversed-phase (e.g., C8, C18) or mixed-mode cation exchange sorbent could be effective. Ensure the sample is properly pre-treated (e.g., pH adjusted) to maximize retention on the sorbent.[16]

      • Microelution SPE: Consider using microelution SPE plates. These formats allow for elution in very small volumes (e.g., 25-50 µL), which can concentrate the sample and may eliminate the need for a "dry-down" step, a point where analyte loss can occur for thermolabile compounds.[17][18]

  • Cause 3: Thermal Degradation during Evaporation.

    • Explanation: If your protocol includes an evaporation (dry-down) step to concentrate the sample, excessive heat can cause degradation.

    • Solution:

      • Use Moderate Temperatures: Evaporate samples under a stream of nitrogen at a controlled, moderate temperature (e.g., 30-40°C).

      • Avoid Drying to Completeness: Do not leave samples on the evaporator for extended periods after they have dried, as this can increase the chance of degradation and make reconstitution more difficult.

      • Explore Alternatives: As mentioned, techniques like microelution SPE can help avoid this step entirely.[17]

Q2: I'm seeing unexpected peaks in my chromatogram that I suspect are degradants. How can I confirm this and prevent their formation?

A2: The appearance of new, unidentified peaks, especially those that increase in size over time or with sample stress, is a classic sign of degradation.

  • Confirmation:

    • Forced Degradation Study: Intentionally stress your analyte under various conditions (acid, base, heat, oxidation, light) as described in ICH guidelines.[19][20] This helps to generate the potential degradation products and confirm their chromatographic retention times relative to the parent analyte. A study on dorzolamide showed significant degradation under heat, acid, base, and oxidative conditions.[19][21]

    • LC-MS/MS Analysis: Use a mass spectrometer to analyze the unknown peaks. The mass-to-charge ratio (m/z) can help identify the molecular weight of the degradants and propose a structure. For example, hydrolysis of the sulfonamide bond would result in predictable product masses.[7]

  • Prevention:

    • Control Sample Temperature: Keep all biological samples on ice or in a refrigerated autosampler (typically 4-8°C) during processing and analysis to minimize both chemical and enzymatic degradation.[14][22]

    • Inhibit Enzymatic Activity: For plasma or blood samples, enzymatic degradation is a significant risk.[10][11][23]

      • Immediate Processing/Freezing: Process samples as quickly as possible after collection. If storage is necessary, flash-freeze them and store them at -70°C or lower.[14][15]

      • Use of Inhibitors: Consider adding enzyme inhibitors to the collection tubes. The specific inhibitor depends on the suspected enzyme class (e.g., protease or esterase inhibitors).

    • Protect from Light: Store samples and standards in amber vials or protect them from direct light, as photolytic degradation can be a pathway for some drugs.[8][19]

Best Practices & Recommended Protocol Workflow

Adhering to a robust, validated workflow is the best defense against analyte degradation. This section provides a generalized protocol based on established bioanalytical principles.

Sample Collection and Handling
  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Enzyme Inhibition (Optional but Recommended): If enzymatic instability is suspected, add appropriate inhibitors immediately upon collection.

  • Centrifugation: Separate plasma by centrifuging at ~1500 x g for 10 minutes at 4°C.

  • Storage: Immediately transfer the plasma to labeled polypropylene tubes and freeze at ≤ -70°C until analysis.[24] Avoid repeated freeze-thaw cycles.[22]

Recommended Workflow: Solid-Phase Extraction (SPE)

The following diagram and protocol outline a robust SPE workflow designed to minimize degradation.

G cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction thaw 1. Thaw & Vortex Sample (on ice) spike 2. Spike Internal Standard (IS) thaw->spike buffer 3. Add Buffer (e.g., pH 8.0) & Vortex spike->buffer load 6. Load Sample buffer->load condition 4. Condition Plate (Methanol, then Water) equilibrate 5. Equilibrate Plate (with Buffer) condition->equilibrate equilibrate->load wash 7. Wash Plate (to remove interferences) load->wash elute 8. Elute Analyte (into collection plate) wash->elute reconstitute 9. Evaporate & Reconstitute (if necessary, 40°C max) elute->reconstitute analysis 10. Inject for LC-MS/MS Analysis reconstitute->analysis

Caption: Recommended SPE workflow for N-Deethyldorzolamide.

Step-by-Step Protocol:

  • Thaw and Prepare Sample: Thaw plasma samples on ice. Vortex gently.

  • Spike Internal Standard: Add an appropriate internal standard (IS).

  • Buffer and Mix: Add a buffer to adjust the pH to a range where the analyte is stable and will retain on the sorbent (e.g., pH 8.0 ammonium acetate buffer).[12]

  • Condition SPE Sorbent: Condition the wells of a reversed-phase SPE plate with methanol, followed by water.

  • Equilibrate SPE Sorbent: Equilibrate the wells with the same buffer used in step 3.[16]

  • Load Sample: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the wells with a weak organic solvent or buffer to remove salts and other matrix components.

  • Elute: Elute N-Deethyldorzolamide and the IS using an appropriate organic solvent (e.g., acetonitrile or methanol, potentially with a small amount of acid or base to facilitate elution).

  • Evaporate and Reconstitute (If needed): If concentration is required, evaporate the eluate under nitrogen at ≤ 40°C. Reconstitute in the mobile phase.

  • Analysis: Inject the final extract into the LC-MS/MS system for analysis.

Frequently Asked Questions (FAQs)

  • Q: What is the ideal pH for storing my processed samples in the autosampler?

    • A: Ideally, the final extract should be in a solvent composition that matches the initial mobile phase of your chromatographic run. Most sulfonamides exhibit good stability at neutral to slightly alkaline pH.[6] However, you must perform processed sample stability experiments to confirm that your analyte is stable in the autosampler for the expected duration of the analytical run.[25] This involves storing extracted QC samples under the same conditions as study samples and analyzing them at the end of the period.

  • Q: Can I use protein precipitation (PPT) instead of SPE or LLE?

    • A: Yes, PPT with a solvent like acetonitrile is a viable, simpler alternative. However, it provides less cleanup than SPE or LLE, which can lead to more significant matrix effects in LC-MS/MS analysis. If you choose PPT, you must rigorously validate for matrix effects and ensure that the post-extraction supernatant pH does not contribute to degradation.

  • Q: How many freeze-thaw cycles are acceptable for N-Deethyldorzolamide in plasma?

    • A: This must be determined experimentally during method validation.[14] Typically, the stability is assessed for at least three freeze-thaw cycles. A study on a different compound, CLEFMA, showed it was stable for three cycles in plasma.[22] Low and high concentration QC samples are frozen and thawed three times before analysis, and the results are compared to freshly prepared samples.

  • Q: What are the key degradation pathways I should be aware of?

    • A: The primary abiotic pathway is hydrolysis of the sulfonamide bond, which can be catalyzed by acid or base.[7][26] Oxidation is another potential pathway, especially if the molecule has other susceptible functional groups.[8] A forced degradation study on dorzolamide confirmed its susceptibility to acid, base, and oxidative stress.[19]

G cluster_stress Analyte N-Deethyldorzolamide (in sample matrix) Degradation Analyte Degradation (e.g., Hydrolysis) Analyte->Degradation exposed to pH Acidic/Basic pH pH->Degradation Temp High Temperature Temp->Degradation Enzyme Endogenous Enzymes Enzyme->Degradation Result Inaccurate Results (Low Bias) Degradation->Result leads to

Caption: Factors leading to N-Deethyldorzolamide degradation.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • European Bioanalysis Forum. (n.d.). European Bioanalysis Forum Recommendation on the Best Practices to Demonstrate Processed Sample Stability. Taylor & Francis Online. Available at: [Link]

  • Petrović, M., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • Constanzer, M., et al. (1997). Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). Available at: [Link]

  • Petrović, M., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Phenomenex. (2022). Preventing Analyte Loss by Skipping the Dry Down Step using Microelution Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]

  • Brown, R. S., & King, J. F. (1995). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Sharma, K., et al. (2018). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate. Available at: [Link]

  • DailyMed. (n.d.). Dorzolamide-HCl-Timolol-Maleate-Ophthalmic-Solution.pdf. DailyMed. Available at: [Link]

  • Phenomenex, Inc. (n.d.). Prevent Analyte Loss by Microelution Solid Phase Extraction. LCGC International. Available at: [Link]

  • Almabrok, H., et al. (2021). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health (NIH). Available at: [Link]

  • Walash, M. I., et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. PubMed Central. Available at: [Link]

  • Sharma, A., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Oxford Academic. Available at: [Link]

  • Wikipedia. (n.d.). Dorzolamide. Wikipedia. Available at: [Link]

  • Ahmad, A. (2001). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow. Available at: [Link]

  • Pont, G. (1998). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. Available at: [Link]

  • Randecker, V. W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. Available at: [Link]

  • Wikipedia. (n.d.). Drug metabolism. Wikipedia. Available at: [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Organomation. Available at: [Link]

  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. PubMed. Available at: [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • El-Gindy, A., et al. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. PubMed. Available at: [Link]

  • Kumar, A., & Saini, G. (2012). Simultaneous RP-HPLC determination of dorzolamide hydrochloride and timolol maleate in pharmaceutical preparations. TSI Journals. Available at: [Link]

  • Plou, F. J. (1998). Clinical pharmacokinetics of dorzolamide. PubMed. Available at: [Link]

  • Singh, V., et al. (2018). Metabolism of Drugs with Inhibition of Enzymes. Semantic Scholar. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Longdom Publishing. (2023). Drug Metabolism and Elimination Interactions Caused by Enzyme Inhibition. Longdom Publishing. Available at: [Link]

  • Longdom Publishing. (n.d.). Metabolism of Drugs with Inhibition of Enzymes. Longdom Publishing. Available at: [Link]

  • Gottardi, M., et al. (2018). Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. PubMed Central. Available at: [Link]

  • Kohli, D., et al. (2025). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation results of dorzolamide HCl and timolol maleate. ResearchGate. Available at: [Link]

  • Reed, C. D. (2015). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • Basniwal, P. K., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA). ScienceDirect. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of N-Deethyldorzolamide

Welcome to the technical support center dedicated to the sensitive and robust detection of N-Deethyldorzolamide. This guide is designed for researchers, scientists, and drug development professionals who are working on t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the sensitive and robust detection of N-Deethyldorzolamide. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of dorzolamide and its primary metabolite, N-Deethyldorzolamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

This resource is structured to anticipate the challenges you may face, offering solutions grounded in established analytical principles and validated methodologies. We will delve into sample preparation, chromatographic separation, mass spectrometric detection, and common pitfalls that can compromise sensitivity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for the low-level detection of N-Deethyldorzolamide in biological matrices?

A1: The gold standard for quantifying low levels of N-Deethyldorzolamide in complex biological matrices like plasma, urine, or hair is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1] This technique offers superior sensitivity and specificity compared to methods like HPLC with UV detection.[1][2] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the selective detection of the analyte and its fragments, significantly reducing background noise and enhancing the signal-to-noise ratio.[1]

Q2: What are the typical parent and product ion transitions for N-Deethyldorzolamide in MS/MS analysis?

A2: For N-Deethyldorzolamide (molecular weight approximately 296.39 g/mol ), a common parent-to-product ion transition monitored in positive ion mode is m/z 297 -> 199.[1][3] It is crucial to optimize these transitions on your specific mass spectrometer to achieve the best sensitivity.

Q3: What type of internal standard (IS) is recommended for accurate quantification?

A3: The use of a stable isotope-labeled (SIL) internal standard of N-Deethyldorzolamide is highly recommended. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar ionization effects (suppression or enhancement) in the mass spectrometer source.[4] This co-behavior allows for the most accurate correction of any variability during sample preparation and analysis, which is critical for robust low-level quantification. If a SIL-IS for N-Deethyldorzolamide is unavailable, a structural analog can be used, but it may not perfectly mimic the analyte's behavior, potentially leading to less accurate results.[4]

Q4: How should I store my biological samples to ensure the stability of N-Deethyldorzolamide?

A4: To ensure the stability of N-Deethyldorzolamide and its parent drug, dorzolamide, biological samples such as plasma should be stored frozen, preferably at -70°C or colder.[5] Studies have shown that deterioration of similar compounds can occur over several weeks even at -20°C.[5] It is also advisable to minimize freeze-thaw cycles, as this can lead to degradation. For tissue samples, flash-freezing in liquid nitrogen immediately after collection is recommended before long-term storage at -80°C.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving.

Issue 1: Poor Sensitivity or No Detectable Peak for N-Deethyldorzolamide

This is a common challenge, especially when dealing with low concentrations. The underlying cause can be multifaceted, spanning from sample preparation to instrument settings.

Troubleshooting Workflow:

A Start: Poor Sensitivity B Verify MS/MS Tuning & Calibration A->B Is the instrument performing optimally? B->A No, retune/recalibrate C Optimize Sample Preparation B->C Yes C->A No, improve extraction D Check Chromatographic Conditions C->D Is analyte recovery sufficient? D->A No, adjust mobile phase/gradient E Evaluate Matrix Effects D->E Is peak shape acceptable? E->C No, enhance cleanup F Resolved E->F Are matrix effects minimized?

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Step 1: Verify Mass Spectrometer Performance.

    • Action: Infuse a fresh, neat standard solution of N-Deethyldorzolamide directly into the mass spectrometer.

    • Rationale: This confirms that the instrument is properly tuned and calibrated for the target analyte, and that the chosen MRM transitions are correct and yielding a strong signal. If the signal is weak, re-optimize the source parameters (e.g., temperature, gas flows) and collision energy.[7]

  • Step 2: Scrutinize the Sample Preparation Process.

    • Action: Evaluate the efficiency of your extraction method. If using liquid-liquid extraction (LLE), experiment with different organic solvents. For solid-phase extraction (SPE), ensure the chosen cartridge and elution solvents are appropriate for the analyte's polarity.

    • Rationale: Inefficient extraction is a primary cause of low analyte recovery. N-Deethyldorzolamide is a metabolite of dorzolamide and is expected to be present at lower concentrations. A robust extraction is therefore critical. For instance, a liquid-liquid extraction using a mixture of ethyl acetate, toluene, and isopropanol has been successfully used for dorzolamide and its metabolite.[1]

  • Step 3: Assess Chromatographic Conditions.

    • Action: Ensure the analyte is eluting as a sharp, symmetrical peak. If the peak is broad or tailing, this reduces the peak height and, consequently, the sensitivity.

    • Rationale: Poor peak shape can be caused by a mismatch between the sample diluent and the mobile phase, or by secondary interactions with the column stationary phase. Consider adjusting the mobile phase pH or the organic solvent composition. A C18 column with a gradient mobile phase of ammonium acetate buffer and methanol with formic acid has been shown to be effective.[8]

Issue 2: High Variability and Poor Reproducibility in Results

Inconsistent results can render a bioanalytical method unreliable. The root cause often lies in matrix effects or inconsistent sample handling.

Troubleshooting Workflow:

A Start: High Variability B Investigate Matrix Effects A->B Are results inconsistent across different samples? C Standardize Sample Handling B->C Yes, assess matrix effects D Verify Internal Standard Performance B->D No C->A No, implement strict protocols C->D Are all procedures standardized? D->A No, investigate IS issues E Check for Contamination D->E Is the IS response stable? E->A No, identify and eliminate contamination source F Resolved E->F Are blanks clean?

Caption: Troubleshooting workflow for high variability.

Detailed Steps:

  • Step 1: Quantify Matrix Effects.

    • Action: Perform a post-extraction spike experiment. Compare the signal of N-Deethyldorzolamide in a neat solution to the signal of the analyte spiked into an extracted blank matrix sample.

    • Rationale: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a major source of variability.[4][9] If the signal in the matrix is significantly different from the neat solution, your method is experiencing matrix effects that need to be addressed through improved sample cleanup or chromatographic separation.[10]

  • Step 2: Enhance Sample Cleanup.

    • Action: If matrix effects are confirmed, refine your sample preparation. This could involve switching from a simple protein precipitation to a more selective technique like LLE or SPE.

    • Rationale: More thorough sample cleanup removes interfering endogenous components like phospholipids, which are common culprits for ion suppression in electrospray ionization (ESI).[9][11]

  • Step 3: Ensure Internal Standard Efficacy.

    • Action: Monitor the peak area of your internal standard across all samples in a batch. The response should be consistent.

    • Rationale: A stable IS response indicates that it is effectively compensating for variations in sample processing and instrument response.[4] If the IS response is erratic, it could be due to its own suppression by matrix components or degradation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of N-Deethyldorzolamide from Human Plasma

This protocol is adapted from established methods for dorzolamide and its metabolites.[1]

  • Sample Preparation:

    • To 500 µL of plasma sample, add 50 µL of the internal standard working solution.

    • Add 250 µL of a pH 8.0 buffer and vortex briefly.

  • Extraction:

    • Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate:toluene:isopropanol).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Back-Extraction:

    • Transfer the organic layer to a clean tube.

    • Add 200 µL of 0.085% phosphoric acid.

    • Vortex for 5 minutes and centrifuge.

  • Final Preparation:

    • Discard the upper organic layer.

    • Inject 50 µL of the acidic aqueous layer into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters provide a starting point for method development and are based on published literature.[1][8]

ParameterSuggested Setting
LC Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in 5mM Ammonium Acetate
Mobile Phase B 0.01% Formic acid in Methanol
Flow Rate 0.35 mL/min
Gradient Start with 5% B, ramp to 95% B
Injection Volume 50 µL
Ionization Mode ESI Positive
MS/MS Transition N-Deethyldorzolamide: m/z 297 -> 199
Dorzolamide: m/z 325 -> 199

References

  • R. S. P. and D. L. F. et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(9), 1552-1560. [Link]

  • Z. Z. et al. (1997). Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 1001-8. [Link]

  • Polymer Chemistry Characterization Lab. Sample preparation: DLS. [Link]

  • A. A. et al. (2014). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2014, 785934. [Link]

  • R. D. et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1295-1303. [Link]

  • S. K. et al. (2024). Analytical Method Development for Dorzolamide Using UV Spectroscopy. Der Pharma Chemica, 16(1), 172-177. [Link]

  • W. L. et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2153–2156. [Link]

  • P. P. et al. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • M. A. et al. (2023). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Separations, 10(1), 54. [Link]

  • S. S. et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 99-106. [Link]

  • Novogene. (2020). Guideline for Sample Preparation. [Link]

  • S. L. et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]

  • Bioanalytical Method Development: A Comprehensive Guide. (2024). [Link]

  • A. A. K. et al. (2020). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF DORZOLAMIDE HYDROCHLORIDE AND TIMOLOL MALEATE IN OPHTHALMIC SOLUTION BY RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1274-1285. [Link]

  • A. P. et al. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Analytica Chimica Acta, 850, 6-25. [Link]

  • N-DEETHYLDORZOLAMIDE. [Link]

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  • E. M. F. & S. C. S. (2011). Stability models for sequential storage. AAPS PharmSciTech, 12(1), 96-103. [Link]

  • K. M. S. et al. (2026). Low-level N-nitrosamine occurrence in disinfected drinking water and relationships with standard water quality indicators. Environmental Science: Water Research & Technology. [Link]

  • K. E. Y. et al. (2022). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Journal of Chromatography B, 1194, 123184. [Link]

  • Y. K. T. et al. (1991). Stability of diltiazem and its metabolites in plasma during storage. Journal of Pharmaceutical & Biomedical Analysis, 9(10-12), 1083-1086. [Link]

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  • R. R. et al. (2009). Determination of low-level acrylamide in drinking water by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 92(2), 556-563. [Link]

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Troubleshooting

Technical Guide: Troubleshooting Poor Recovery of N-Deethyldorzolamide During Sample Extraction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N-Deethyldorzolamide from biological matrices...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of N-Deethyldorzolamide from biological matrices. N-Deethyldorzolamide is the primary active metabolite of Dorzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] Accurate quantification is critical for pharmacokinetic, pharmacodynamic, and toxicology studies, yet achieving high and consistent recovery during sample preparation can be a significant hurdle.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low and inconsistent recovery for N-Deethyldorzolamide. What are the primary factors I should investigate first?

Low and erratic recovery is a common issue in bioanalysis and typically points to a mismatch between the physicochemical properties of the analyte and the extraction conditions. For N-Deethyldorzolamide, the investigation should be prioritized as follows:

  • Extraction pH: The ionization state of the molecule is the most critical factor. N-Deethyldorzolamide has basic amine functional groups, making its extractability highly dependent on the pH of the sample matrix.

  • Solvent Choice: The polarity of the extraction solvent must be appropriately matched to the analyte to ensure efficient partitioning.

  • Matrix Effects: Endogenous components in biological samples like plasma or urine can interfere with the extraction process or suppress the analyte's signal during analysis, which can be mistaken for poor recovery.[2][3]

  • Extraction Technique: The chosen method, whether Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), may not be optimized. Each step, from conditioning to elution, presents a potential point of analyte loss.[4][5]

A systematic approach, starting with pH optimization, is the most effective way to troubleshoot.

Q2: How does pH critically impact the extraction of N-Deethyldorzolamide, and how do I optimize it?

The Underlying Principle: Ionization State

N-Deethyldorzolamide possesses amine functional groups, which are basic. The predicted pKa for a similar compound, Dorzolamide, suggests these groups will be protonated (positively charged) in acidic or neutral solutions.[6] For an analyte to be efficiently extracted from an aqueous biological sample into a non-polar organic solvent, it must be in its neutral, uncharged form.

  • At Low pH (e.g., pH < 7): The amine groups are protonated (R-NH3+). The molecule is charged, highly water-soluble, and will remain in the aqueous phase, leading to extremely poor recovery in the organic solvent.

  • At High pH (e.g., pH > 10): The amine groups are deprotonated (R-NH2). The molecule is neutral, less polar, and will preferentially partition into an organic solvent.

A general rule in bioanalysis is to adjust the sample pH to at least 2 units above the pKa of a basic analyte to ensure >99% of it is in the neutral form. Given the predicted pKa of 9.42 for N-Deethyldorzolamide, adjusting the sample pH to ≥ 11.4 is recommended for optimal extraction.[6] One study successfully used a pH of 8.0 for extracting the parent drug, dorzolamide, but higher pH values may further improve recovery for the metabolite.[7]

Experimental Protocol: pH Optimization

  • Pool a representative sample of the blank biological matrix (e.g., human plasma).

  • Spike the matrix with a known concentration of N-Deethyldorzolamide.

  • Aliquot the spiked matrix into several tubes.

  • Adjust the pH of each aliquot to a different value (e.g., 8.0, 9.0, 10.0, 11.0, 12.0) using a suitable base like ammonium hydroxide or sodium hydroxide.

  • Perform the Liquid-Liquid Extraction (LLE) on each sample using a consistent solvent and procedure.

  • Analyze the extracts and compare the peak areas to identify the pH that yields the highest recovery.

Q3: What are the best practices for solvent selection in Liquid-Liquid Extraction (LLE) for N-Deethyldorzolamide?

The Underlying Principle: "Like Dissolves Like"

The choice of extraction solvent is governed by the polarity of the analyte in its neutral state. The partition coefficient, or LogP, is a measure of a compound's lipophilicity. A negative LogP indicates a more hydrophilic (polar) compound, while a positive LogP indicates a more lipophilic (non-polar) compound. The predicted XlogP for N-Deethyldorzolamide is -0.5, indicating it is a relatively polar molecule even in its neutral form.[8][9]

This means that highly non-polar solvents like hexane will be ineffective. Instead, a more polar, water-immiscible organic solvent is required.

Solvent Selection Guide:

SolventPolarity IndexKey CharacteristicsSuitability for N-Deethyldorzolamide
Hexane0.1Very Non-PolarPoor: Unlikely to extract the polar analyte.
Toluene2.4Non-PolarPoor to Moderate: May show some extraction, often used in mixtures.
Diethyl Ether2.8Low PolarityModerate: Can be effective but is highly volatile and prone to forming peroxides.
Dichloromethane (DCM)3.1Medium PolarityGood: Often a good starting point, but can form emulsions. Denser than water.
Ethyl Acetate4.4Medium PolarityExcellent: A versatile solvent that often provides good recovery for moderately polar compounds.
Methyl tert-Butyl Ether (MTBE)2.5Low PolarityGood: A common substitute for diethyl ether with better stability and less tendency to form emulsions.

A mixture of solvents can also be effective. A published method for dorzolamide utilized a mixture of ethyl acetate, toluene, and isopropanol to achieve good recovery.[7]

Q4: My LLE is still problematic due to emulsions. When and how should I switch to Solid-Phase Extraction (SPE)?

Emulsions are a common problem in LLE, especially with protein-rich matrices like plasma. They prevent clean phase separation and lead to analyte loss and poor reproducibility. If optimizing LLE (e.g., by adding salt, using centrifugation, or changing solvents) fails, Solid-Phase Extraction (SPE) is the superior alternative.[4][5]

SPE offers cleaner extracts, reduces matrix effects, and can be easily automated.[4][10]

The Underlying Principle: SPE Retention Mechanisms

For N-Deethyldorzolamide, two primary SPE mechanisms are suitable:

  • Reversed-Phase (RP) SPE: This is ideal for moderately polar to non-polar compounds. The analyte is retained on a non-polar sorbent (like C18 or a polymer-based sorbent) from a polar sample. Since N-Deethyldorzolamide is polar, this may require careful optimization of the loading conditions to ensure retention.[4][5]

  • Mixed-Mode Cation Exchange SPE: This is the most powerful approach for basic compounds. The sorbent has both reversed-phase and strong or weak cation exchange functional groups. This allows for a highly selective extraction using a multi-step elution process that removes different types of interferences at each stage.

Recommended Starting Protocol: Mixed-Mode Cation Exchange SPE

  • Select Sorbent: Choose a mixed-mode polymeric sorbent with cation exchange properties.

  • Condition: Wash the sorbent with an organic solvent (e.g., Methanol) to activate the reversed-phase functional groups.

  • Equilibrate: Rinse the sorbent with an aqueous buffer (e.g., water or a weak buffer) to prepare the ion-exchange groups.

  • Load: Load the pre-treated sample (pH adjusted to be acidic or neutral to ensure the analyte is charged for ion-exchange retention).

  • Wash 1 (Polar Interferences): Wash with an acidic aqueous buffer to remove polar matrix components while the analyte is retained by both reversed-phase and cation exchange.

  • Wash 2 (Non-Polar Interferences): Wash with an organic solvent (e.g., Methanol) to remove fats and lipids. The analyte remains bound by the strong ion-exchange mechanism.

  • Elute: Apply an elution solvent containing a base (e.g., 5% Ammonium Hydroxide in Methanol). This neutralizes the analyte, disrupting the ion-exchange retention and allowing it to be eluted.[4]

Q5: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

The Underlying Principle: Ion Suppression in LC-MS/MS

Matrix effects occur when co-eluting endogenous compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source.[2][3] This is a major issue in bioanalysis, particularly with electrospray ionization (ESI).[11] Phospholipids from plasma are a common cause of this phenomenon.[11][12] The result is a suppressed (or sometimes enhanced) signal, leading to inaccurate quantification and poor reproducibility.[3]

Confirming Matrix Effects:

The standard method is the post-extraction spike analysis:[12]

  • Extract a blank matrix sample (containing no analyte).

  • Prepare a pure solution of N-Deethyldorzolamide in the final elution solvent at a known concentration.

  • Spike the blank extracted matrix with the analyte to the same final concentration as the pure solution.

  • Analyze both samples. The matrix effect is calculated as:

    • Matrix Effect (%) = (Peak Area in Post-Spiked Extract / Peak Area in Pure Solution) * 100

    • A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.

Mitigation Strategies:

  • Improve Sample Cleanup: Switching from protein precipitation or a simple LLE to a more rigorous SPE method is the most effective way to remove interfering matrix components.[2]

  • Chromatographic Separation: Modify your HPLC/UHPLC method to ensure the analyte does not co-elute with the region where phospholipids typically appear.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., N-Deethyldorzolamide-d3) is the gold standard. It co-elutes with the analyte and experiences the same degree of ion suppression, thus compensating for the effect and ensuring accurate quantification.

Visualizations & Workflows

Diagrams

Below are graphical representations of the key chemical principles and workflows discussed.

G cluster_0 pH < pKa (Acidic/Neutral) cluster_1 pH > pKa (Basic) Low_pH Analyte is Protonated (Charged) H₂N-R  +  H⁺  ⇌  ⁺H₃N-R Aqueous_Phase Aqueous Phase (e.g., Plasma) Low_pH->Aqueous_Phase Stays in Aqueous Phase (Poor Recovery) High_pH Analyte is Neutral ⁺H₃N-R  ⇌  H₂N-R  +  H⁺ Organic_Phase Organic Phase (e.g., Ethyl Acetate) High_pH->Organic_Phase Partitions to Organic Phase (High Recovery)

Caption: pH-dependent partitioning of N-Deethyldorzolamide.

SPE_Workflow Condition 1. Condition (Activate sorbent with Methanol) Equilibrate 2. Equilibrate (Prepare sorbent with Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Analyte Retained) Equilibrate->Load Wash1 4. Wash 1 (Remove Polar Interferences) Load->Wash1 Wash2 5. Wash 2 (Remove Non-Polar Interferences) Wash1->Wash2 Elute 6. Elute (Collect Clean Analyte) Wash2->Elute

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Troubleshooting_Tree Start Low Recovery Observed Check_pH Is Sample pH ≥ 2 units above analyte pKa? Start->Check_pH Check_Solvent Is LLE solvent polarity matched to analyte? Check_pH->Check_Solvent Yes Adjust pH to >11.0 Adjust pH to >11.0 Check_pH->Adjust pH to >11.0 No Check_Emulsion Are emulsions forming? Check_Solvent->Check_Emulsion Yes Test more polar solvent\n(e.g., Ethyl Acetate) Test more polar solvent (e.g., Ethyl Acetate) Check_Solvent->Test more polar solvent\n(e.g., Ethyl Acetate) No Consider_SPE Switch to SPE (Mixed-Mode Cation Exchange) Check_Emulsion->Consider_SPE Yes Check_Matrix Assess Matrix Effects (Post-Extraction Spike) Check_Emulsion->Check_Matrix No Optimize_SPE Optimize SPE Method (Wash/Elute Steps) Check_Matrix->Optimize_SPE Yes

Sources

Optimization

Technical Support Center: Managing Photodegradation of N-Deethyldorzolamide

Welcome to the technical support center for managing the photodegradation of N-Deethyldorzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the photodegradation of N-Deethyldorzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. The information herein is structured to address specific challenges you may encounter, ensuring the integrity and accuracy of your results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the photodegradation analysis of N-Deethyldorzolamide, offering potential causes and actionable solutions.

Issue 1.1: High Variability in Photodegradation Rates Between Replicate Samples

  • Question: We are observing significant differences in the degradation percentages of N-Deethyldorzolamide across replicate samples exposed to the same light source and conditions. What could be the cause?

  • Answer: High variability is a common issue that can often be traced back to subtle inconsistencies in experimental setup. Here are the primary factors to investigate:

    • Uneven Light Exposure: Even within a photostability chamber, irradiance can vary. Samples placed at the center may receive more direct light than those at the edges.

      • Solution: Implement a sample rotation plan within the photostability chamber. For critical studies, map the irradiance profile of your chamber to identify and avoid "hot" or "cold" spots. Ensure samples are placed at a consistent distance from the light source.

    • Inconsistent Sample Preparation: Minor differences in solvent composition, concentration, or the presence of trace impurities can alter the photodegradation kinetics.

      • Solution: Prepare a single stock solution of N-Deethyldorzolamide and aliquot it for all replicate samples. Ensure the solvent is of high purity (e.g., HPLC or LC-MS grade) and is degassed to remove dissolved oxygen, which can participate in photochemical reactions.

    • Sample Container Material and Thickness: The material and thickness of your sample containers (e.g., quartz cuvettes, glass vials) can affect the transmission of light, particularly in the UV region.

      • Solution: Use high-quality quartz containers for maximum light transmission, especially when studying UV-induced degradation. If using other materials, ensure they are from the same lot and have consistent wall thickness. For solid-state studies, ensure a uniform and thin layer of the powder to minimize self-shadowing effects[1].

Issue 1.2: Unexpected Degradation in Dark Control Samples

  • Question: Our dark control samples, which are shielded from light, are showing some degradation of N-Deethyldorzolamide. Why is this happening?

  • Answer: Degradation in dark controls indicates that factors other than light are contributing to the instability of the compound. Consider the following:

    • Thermal Degradation: The light sources in photostability chambers generate heat. If the temperature is not adequately controlled, it can lead to thermal degradation.

      • Solution: Monitor and control the temperature inside the photostability chamber throughout the experiment. Place the dark control samples in the same chamber to ensure they are exposed to the same thermal conditions as the irradiated samples[2]. If thermal degradation is confirmed, it must be accounted for when calculating the net photodegradation.

    • Hydrolysis: The pH of your sample solution can significantly influence the stability of N-Deethyldorzolamide.

      • Solution: Ensure your solutions are buffered at a pH where N-Deethyldorzolamide exhibits maximum stability. Conduct preliminary pH stability studies to determine this optimal range.

    • Oxidative Degradation: The presence of oxygen or oxidizing agents in your sample or headspace can lead to degradation.

      • Solution: Prepare solutions with degassed solvents and consider purging the headspace of your sample containers with an inert gas like nitrogen or argon before sealing.

Issue 1.3: Poor Resolution and Tailing of N-Deethyldorzolamide and its Photodegradant Peaks in HPLC/UPLC Analysis

  • Question: We are struggling to achieve good separation between the parent N-Deethyldorzolamide peak and its photodegradants in our chromatograms. What can we do to improve this?

  • Answer: Achieving a stability-indicating analytical method is crucial for accurately quantifying photodegradation. Poor chromatography can obscure results. Here are some troubleshooting steps:

    • Suboptimal Mobile Phase Composition: The polarity and pH of the mobile phase are critical for good separation.

      • Solution: Systematically vary the mobile phase composition. For reverse-phase chromatography, adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Modifying the pH of the aqueous phase can alter the ionization state of N-Deethyldorzolamide and its degradants, significantly impacting retention and peak shape. A gradient elution method is often necessary to resolve complex mixtures of parent drug and multiple degradants[3][4].

    • Inappropriate Column Chemistry: The choice of stationary phase is fundamental to the separation mechanism.

      • Solution: If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds. Ensure the column is not overloaded by injecting an appropriate sample concentration.

    • Method Validation: It is essential to have a validated, stability-indicating method before commencing photostability studies.

      • Solution: Develop and validate your analytical method according to ICH Q2(R1) guidelines. This includes forced degradation studies (acid, base, oxidation, thermal, and photolytic) to demonstrate that the method can separate the parent drug from all potential degradation products[3][5][6].

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the photodegradation of N-Deethyldorzolamide.

Q1: What is the primary mechanism of photodegradation for sulfonamide-containing compounds like N-Deethyldorzolamide?

A1: While the specific pathway for N-Deethyldorzolamide may not be extensively published, sulfonamides, in general, can undergo photodegradation through several mechanisms. One common pathway involves the cleavage of the sulfonamide bond (S-N bond scission). Additionally, reactions involving the aromatic ring, such as hydroxylation, can occur, often mediated by reactive oxygen species (ROS) like hydroxyl radicals generated during irradiation[7][8]. The presence of a secondary amine in N-Deethyldorzolamide also presents a potential site for photo-oxidation.

Q2: Which wavelengths of light are most likely to cause the degradation of N-Deethyldorzolamide?

A2: The wavelengths of light that cause degradation are those that the molecule can absorb. To determine this, you should measure the UV-Vis absorbance spectrum of N-Deethyldorzolamide. Molecules with extended conjugation, including aromatic rings and heteroatoms, often absorb in the UVA (320-400 nm) and UVB (290-320 nm) regions[2]. According to ICH Q1B guidelines, photostability testing should include exposure to both visible light and UVA radiation[9][10][11].

Q3: How do I perform a forced photodegradation study for N-Deethyldorzolamide?

A3: A forced degradation study aims to intentionally degrade the sample to develop and validate a stability-indicating analytical method[12][13]. The goal is to achieve 5-20% degradation.

  • Procedure:

    • Prepare a solution of N-Deethyldorzolamide in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Expose the solution to a high-intensity light source that provides both UVA and visible light, as specified in ICH Q1B guidelines[9][10][14]. A common setup uses a xenon lamp or a combination of cool white fluorescent and near-UV lamps[15].

    • Simultaneously, prepare a dark control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber to monitor for thermal degradation[2].

    • Monitor the degradation over time by taking samples at various intervals and analyzing them using your developed HPLC/UPLC method.

    • Continue the exposure until you achieve the target degradation level. The data will help you identify the primary photodegradants and confirm that your analytical method can resolve them from the parent compound.

Q4: What are the ICH Q1B requirements for confirmatory photostability testing?

A4: Confirmatory photostability testing is performed on a single batch of the drug substance or product to determine its light stability under standardized conditions[13][16]. The key requirements are:

  • Light Source: The light source should be capable of emitting a spectral distribution similar to the D65 (outdoor daylight) or ID65 (indoor daylight) standards.

  • Exposure Levels: The samples must be exposed to a minimum of:

    • 1.2 million lux hours of visible light.

    • 200 watt-hours per square meter of near-ultraviolet (UVA) energy[11][17].

  • Samples: Testing should be conducted on the drug substance, the exposed drug product outside of its immediate packaging, and potentially the drug product within its packaging[16].

  • Dark Control: A dark control sample, protected from light, must be included to separate photodegradation from other types of degradation[2].

Q5: How can I protect N-Deethyldorzolamide from photodegradation during routine laboratory handling?

A5: To minimize unwanted photodegradation during routine lab work:

  • Use Amber Glassware: Amber glass vials and volumetric flasks can block a significant portion of UV and short-wavelength visible light.

  • Work in a Dimly Lit Area: Avoid working under direct, intense laboratory lighting for extended periods.

  • Wrap Containers: For highly sensitive samples or long-term storage of solutions, wrap containers in aluminum foil.

  • Minimize Exposure Time: Prepare samples and perform analyses in a timely manner to reduce the duration of light exposure.

Section 3: Experimental Protocols & Data Presentation

Protocol 3.1: Forced Photodegradation of N-Deethyldorzolamide in Solution
  • Preparation of Stock Solution: Accurately weigh and dissolve N-Deethyldorzolamide in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution to a working concentration of 100 µg/mL using the same solvent. Transfer 5 mL of this solution into two separate, chemically inert, transparent containers (e.g., quartz vials).

  • Dark Control Preparation: Wrap one of the vials completely in aluminum foil. This will serve as the dark control.

  • Light Exposure: Place both the transparent vial (exposed sample) and the foil-wrapped vial (dark control) into a calibrated photostability chamber equipped with a light source compliant with ICH Q1B Option 1 (Xenon lamp) or Option 2 (fluorescent and UV lamps).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from both the exposed and dark control samples.

  • Analysis: Immediately analyze the withdrawn aliquots using a validated stability-indicating UPLC-UV or UPLC-MS/MS method[18].

  • Data Evaluation: Calculate the percentage degradation at each time point, correcting for any degradation observed in the dark control. Plot the percentage of remaining N-Deethyldorzolamide against time to determine the degradation kinetics.

Table 3.1: Example Data from a Forced Photodegradation Study
Time (hours)% N-Deethyldorzolamide Remaining (Exposed)% N-Deethyldorzolamide Remaining (Dark Control)Net Photodegradation (%)
0100.0100.00.0
295.299.84.6
490.599.69.1
882.199.517.4
1274.899.324.5
2460.399.138.8

Section 4: Visualizations

Diagram 4.1: Experimental Workflow for Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation prep Prepare N-Deethyldorzolamide Solution (e.g., 100 µg/mL) aliquot Aliquot into Transparent and Foil-Wrapped Vials prep->aliquot chamber Place Samples in Photostability Chamber aliquot->chamber exposed Exposed Sample chamber->exposed dark Dark Control chamber->dark sample_t Sample at Time Intervals exposed->sample_t dark->sample_t uplc Analyze via Stability-Indicating UPLC sample_t->uplc quantify Quantify Parent and Degradants uplc->quantify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for conducting a photostability study.

Diagram 4.2: Decision Logic for Troubleshooting High Variability

G node_action node_action node_check node_check start High Variability Observed? check_light Is Light Exposure Uniform? start->check_light Yes action_light Map Chamber Irradiance & Rotate Samples check_light->action_light No check_prep Is Sample Preparation Consistent? check_light->check_prep Yes action_light->check_prep action_prep Use Single Stock Solution & High-Purity Solvents check_prep->action_prep No check_container Are Sample Containers Identical? check_prep->check_container Yes action_prep->check_container action_container Use Same Lot of High-Quality Quartz Vials check_container->action_container No

Caption: Troubleshooting logic for inconsistent results.

References

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Bian, X., & Zhang, J. (2014). Photodegradation of Sulfadiazine in Aqueous Solution and the Affecting Factors. Journal of Chemistry. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Manzoni, C., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

  • Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 329. [Link]

  • ResearchGate. Forced degradation results of dorzolamide HCl and timolol maleate. [Link]

  • Borecka, M., et al. (2021). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 22(11), 5894. [Link]

  • Jiang, X., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS ES&T Water. [Link]

  • Borecka, M., et al. (2020). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Catalysts, 10(10), 1143. [Link]

  • Sharma, K., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 50(8), 745-755. [Link]

  • Al-Ghafri, M. H., et al. (2023). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Scientific Reports, 13(1), 1-13. [Link]

  • Kanakaraju, D., et al. (2018). PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. Journal of Engineering Science and Technology, 13(11), 3563-3597. [Link]

  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 25(3), 633. [Link]

  • Sharma, K., et al. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science. [Link]

  • ResearchGate. Forced degradation study results. [Link]

  • SciSpace. (2012). A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • ResearchGate. A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. [Link]

  • Yukawa, A., et al. (2016). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Environmental Science and Health, Part A, 51(10), 835-842. [Link]

  • Klick, S., et al. (2005). Forced Degradation – A Review. Pharmaceutical Technology. [Link]

  • Semantic Scholar. A NEW RP-UPLC METHOD FOR THE SEPARATION AND SIMULTANEOUS QUANTIFICATION OF DORZOLAMIDE HCl AND TIMOLOL MALEATE. [Link]

  • Tonnesen, H. H. (2004). Pharmaceutical Photostability and Stabilization Technology. CRC Press. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. (2015). Photostability testing of pharmaceutical products. [Link]

  • ResearchGate. Method development for the analysis of N-nitrosodimethylamine and other N-nitrosamines in drinking water at low nanogram/liter concentrations using solid-phase extraction and gas chromatography with chemical ionization tandem mass spectrometry. [Link]

  • Wang, Y., et al. (2024). Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments. Bulletin of Environmental Contamination and Toxicology. [Link]

  • ResearchGate. Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis of N-Deethyldorzolamide and its Role in Dorzolamide Production

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of dorzolamide and its related compounds. This guide provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of dorzolamide and its related compounds. This guide provides in-depth troubleshooting advice and frequently asked questions concerning N-Deethyldorzolamide, a critical impurity and potential key intermediate in the synthesis of the carbonic anhydrase inhibitor, dorzolamide. Our aim is to equip you with the expertise and practical insights necessary to overcome common synthetic challenges, ensuring the desired purity and yield of your target compounds.

Introduction: The Significance of N-Deethyldorzolamide

N-Deethyldorzolamide, identified as Dorzolamide Impurity D, is the primary amine precursor to dorzolamide.[1] Its presence in the final product can indicate an incomplete N-alkylation reaction or potential degradation of dorzolamide.[2][3] Understanding and controlling the formation and removal of this impurity is paramount for meeting stringent regulatory requirements and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide is structured to address specific issues you may encounter during the synthesis of dorzolamide, with a focus on the steps that can lead to the formation or carryover of N-Deethyldorzolamide.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed, step-by-step protocols and the scientific rationale behind them.

Issue 1: Low Yield of Dorzolamide and High Levels of N-Deethyldorzolamide Post-Alkylation

Question: My reaction to N-ethylate the primary amine intermediate, (4S,6S)-4-amino-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (N-Deethyldorzolamide), to form dorzolamide is resulting in a low yield of the desired product and significant recovery of the starting material. What are the potential causes and how can I optimize this step?

Answer: This is a common challenge in the N-alkylation of sulfonamides. The nucleophilicity of the primary amine can be influenced by several factors, and the reaction conditions must be carefully controlled to drive the reaction to completion.

Root Cause Analysis:

  • Insufficient Activation of the Alkylating Agent: The leaving group on the ethylating agent (e.g., ethyl halide or ethyl sulfonate) may not be sufficiently reactive.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the sulfonamide nitrogen, which can hinder the reaction. However, a base that is too strong can lead to side reactions.

  • Steric Hindrance: The stereochemistry of the molecule can present steric challenges that hinder the approach of the ethylating agent.[4]

  • Reaction Kinetics: The reaction time and temperature may not be optimal for this specific transformation.

Troubleshooting Protocol:

  • Choice of Alkylating Agent:

    • If using ethyl bromide or ethyl chloride, consider switching to ethyl iodide, which is a better leaving group.

    • Alternatively, using ethyl triflate or ethyl tosylate can significantly increase the reactivity of the electrophile.

  • Base Selection and Stoichiometry:

    • Commonly used inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Cs₂CO₃ is generally more soluble and can accelerate the reaction.[5]

    • Ensure the base is anhydrous, as water can hydrolyze the alkylating agent.

    • Use at least one equivalent of the base. An excess (1.5-2.0 equivalents) can be beneficial.

  • Solvent Considerations:

    • Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are typically good choices as they can solvate the ions and facilitate the Sₙ2 reaction.

    • Ensure the solvent is anhydrous.

  • Temperature and Reaction Time Optimization:

    • Start the reaction at room temperature and monitor its progress by TLC or HPLC.

    • If the reaction is sluggish, gradually increase the temperature to 50-80 °C.

    • Prolonged reaction times at high temperatures can lead to side products, so it's crucial to find the optimal balance.

Data Summary for N-Alkylation Optimization:

ParameterCondition 1 (Low Yield)Condition 2 (Optimized)Rationale for Change
Alkylating Agent Ethyl bromide (1.2 eq)Ethyl iodide (1.5 eq)Better leaving group, slight excess drives reaction.
Base K₂CO₃ (1.1 eq)Cs₂CO₃ (1.5 eq)Higher solubility and reactivity.
Solvent AcetoneAnhydrous DMFBetter solvation of intermediates.
Temperature Room Temperature60 °CIncreased reaction rate.
Reaction Time 24 hours12 hours (monitored)Avoids degradation from prolonged heating.

Experimental Workflow for Optimized N-Alkylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve N-Deethyldorzolamide in anhydrous DMF B Add Cs₂CO₃ A->B Stir for 30 min C Add Ethyl Iodide dropwise at 0 °C B->C D Warm to 60 °C and stir C->D E Monitor by HPLC/TLC D->E Until completion F Quench with water E->F G Extract with Ethyl Acetate F->G H Purify by Column Chromatography G->H

Figure 1: Optimized N-Alkylation Workflow.
Issue 2: Presence of Diastereomeric Impurities (cis-isomers)

Question: My synthesis of dorzolamide results in the desired trans-isomer, but I am also observing the presence of the cis-diastereomer. How can I minimize the formation of the cis-isomer and how can I remove it?

Answer: The stereocontrol at the C4 position is a critical and challenging aspect of dorzolamide synthesis.[6][7] The formation of the undesired cis-isomer can occur during the reduction of the ketone precursor or during the nucleophilic substitution step.[8]

Root Cause Analysis:

  • Non-Stereoselective Reduction: The reduction of the ketone intermediate, (S)-5,6-dihydro-6-methylthieno[2,3-b]thiopyran-4-one, may not be sufficiently stereoselective, leading to a mixture of cis and trans alcohols.[9]

  • Sₙ1-type Mechanism: If the nucleophilic substitution of the activated hydroxyl group (e.g., mesylate) proceeds through a partial Sₙ1 mechanism, it can lead to a loss of stereochemical integrity and the formation of both cis and trans products.[6][10]

  • Epimerization: Acidic or basic conditions during work-up or purification can potentially cause epimerization at the C4 position.[7]

Troubleshooting and Purification Protocol:

  • Stereoselective Reduction:

    • Employ a bulky reducing agent that favors attack from the less hindered face to produce the desired trans-alcohol. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or certain enzymatic reductions can offer high diastereoselectivity.[11]

  • Promoting Sₙ2 Substitution:

    • Ensure the hydroxyl group is converted to a good leaving group (e.g., mesylate or tosylate).

    • Use a non-polar, aprotic solvent to favor the Sₙ2 pathway.

    • Maintain a low reaction temperature to suppress the Sₙ1 pathway.

  • Purification to Remove the cis-Isomer:

    • Column Chromatography: While challenging due to the similar polarity of the diastereomers, careful optimization of the solvent system for silica gel chromatography can achieve separation.

    • Diastereomeric Salt Formation: This is a highly effective method. The mixture of cis and trans dorzolamide free base can be treated with a chiral acid, such as di-p-toluoyl-L-tartaric acid, to form diastereomeric salts.[12] The salt of the desired trans-isomer will have different solubility properties, allowing for its selective crystallization.[13]

Logical Flow for Diastereomer Removal:

G A Crude Dorzolamide (cis/trans mixture) B Dissolve in a suitable solvent (e.g., n-propanol) A->B C Add Di-p-toluoyl-L-tartaric acid B->C D Selective Crystallization of trans-Dorzolamide salt C->D E Filter to isolate the salt D->E F Treat salt with base to obtain pure trans-Dorzolamide E->F

Figure 2: Diastereomeric Salt Resolution Workflow.

Frequently Asked Questions (FAQs)

Q1: Is N-Deethyldorzolamide a degradation product of dorzolamide?

A1: Yes, N-Deethyldorzolamide can be a degradation product. Forced degradation studies have shown that dorzolamide can degrade under certain stress conditions, and de-ethylation is a possible degradation pathway.[2][14] Therefore, it is important to use appropriate storage conditions for both the final API and its intermediates.

Q2: What are the best analytical methods to quantify N-Deethyldorzolamide in a sample of dorzolamide?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method.[15][16] A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile or methanol is typically used.[17] The method should be validated for specificity to ensure that N-Deethyldorzolamide is well-separated from dorzolamide and other potential impurities.[3]

Q3: Can I use N-Deethyldorzolamide as a starting material for the synthesis of other dorzolamide analogs?

A3: Absolutely. N-Deethyldorzolamide, with its primary amine functionality, serves as an excellent starting point for the synthesis of a variety of N-substituted dorzolamide analogs for structure-activity relationship (SAR) studies. Standard N-alkylation or N-acylation protocols can be employed.

Q4: What are the key safety precautions when working with the intermediates in dorzolamide synthesis?

A4: Standard laboratory safety practices should be followed. Many of the reagents, such as methanesulfonyl chloride, are corrosive and toxic. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega, 8(30), 28851–28858. [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega, 8(30), 28851–28858. [Link]

  • A NEW RP-UPLC METHOD FOR THE SEPARATION AND SIMULTANEOUS QUANTIFICATION OF DORZOLAMIDE HCl AND TIMOLOL MALEATE. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ACS Omega. [Link]

  • PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE. (n.d.). European Patent Office. Retrieved January 10, 2026, from [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). ResearchGate. [Link]

  • Diastereoselective reduction of chiral N-tert-butanesulfinimines for the synthesis of (4S,6S). (n.d.). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

  • Dorzolamide Hydrochloride. (2015). New Drug Approvals. [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023). Figshare. [Link]

  • N-alkylation of Sufonamides Using Anion Exchange Resin. (n.d.). Retrieved January 10, 2026, from [Link]

  • Process for preparing dorzolamide. (n.d.). Google Patents.
  • A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. (2012). Journal of Pharmaceutical and Biomedical Analysis, 63, 111-118. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. (2015). The Journal of Organic Chemistry, 80(15), 7882–7889. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). Organic Letters, 21(6), 1939–1943. [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies, 24(2), 15-23. [Link]

  • Forced degradation study results. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. (n.d.). Journal of Pharmaceutical Research. Retrieved January 10, 2026, from [Link]

  • RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. (n.d.). IJISET. Retrieved January 10, 2026, from [Link]

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. (2014). Journal of Analytical Methods in Chemistry, 2014, 985789. [Link]

  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (n.d.). ACG Publications. Retrieved January 10, 2026, from [Link]

  • Analytical Method Development for Dorzolamide Using UV Spectroscopy. (n.d.). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

  • N-Deethyldorzolamide. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. (2022). Molecules, 27(19), 6649. [Link]

  • Novel spectrophotometric methods for simultaneous determination of timolol and dorzolamide in their binary mixture. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 346-352. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dorzolamide and its Active Metabolite, N-Deethyldorzolamide, in Carbonic Anhydrase Inhibition and Intraocular Pressure Reduction

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the carbonic anhydrase inhibitor dorzolamide and its primary active m...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the carbonic anhydrase inhibitor dorzolamide and its primary active metabolite, N-deethyldorzolamide. Developed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their inhibitory profiles against key carbonic anhydrase isoenzymes and their respective contributions to the reduction of intraocular pressure (IOP), a critical factor in the management of glaucoma.

Introduction: The Clinical Significance of Dorzolamide and its Metabolism

Dorzolamide is a topical carbonic anhydrase inhibitor widely prescribed for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[1][2] Its therapeutic effect is achieved by inhibiting carbonic anhydrase in the ciliary processes of the eye, leading to a decrease in aqueous humor secretion and consequently, a reduction in IOP.[3] Upon systemic absorption, dorzolamide is metabolized to a single N-desethyl metabolite, N-deethyldorzolamide.[1][4][5] Both the parent drug and its metabolite accumulate in red blood cells due to their binding to carbonic anhydrase.[1][3][5] This guide will explore the comparative activity of these two molecules to provide a clearer understanding of their individual pharmacological profiles.

In Vitro Inhibitory Profile: A Head-to-Head Comparison

The primary mechanism of action for both dorzolamide and N-deethyldorzolamide is the inhibition of carbonic anhydrase (CA). However, their potency and selectivity against different CA isoenzymes vary. Carbonic anhydrase II (CA-II) is the most active isoenzyme in the ciliary processes and the primary target for IOP reduction. Carbonic anhydrase I (CA-I) is another major isoenzyme found in various tissues, including red blood cells.

CompoundTarget IsoenzymeInhibition Constant (Ki)IC50
Dorzolamide Human CA-II1.9 nM[6]0.18 nM[7]
Human CA-I600 nM[7]
N-Deethyldorzolamide Human CA-IILess potent than dorzolamide[1][5]Data not available
Human CA-IInhibits CA-I[1][5]Data not available

Dorzolamide exhibits a high affinity for CA-II, with a Ki of 1.9 nM and an IC50 of 0.18 nM.[6][7] In contrast, its inhibitory activity against CA-I is significantly weaker, with an IC50 of 600 nM.[7] This indicates a strong selectivity for the target isoenzyme responsible for aqueous humor secretion.

N-deethyldorzolamide is also an active inhibitor of CA-II, but its potency is lower than that of the parent compound.[1][5] A key distinction is its additional inhibitory activity against CA-I.[1][5] The metabolite accumulates in red blood cells, where it primarily binds to CA-I.[1][5] One study reported that the red blood cells of a subject on long-term dorzolamide therapy contained approximately 5 µM of the N-des-ethyl metabolite, suggesting its modest binding to CA-I.[8]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

The following protocol outlines a standard method for determining the inhibitory potency of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. The rate of this reaction is inversely proportional to the inhibitory activity of a test compound.

Materials:

  • Purified human carbonic anhydrase (CA-I or CA-II)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds (Dorzolamide, N-Deethyldorzolamide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare a stock solution of p-NPA in a solvent like acetonitrile.

    • Prepare serial dilutions of the test compounds and a known inhibitor (e.g., acetazolamide) as a positive control.

  • Assay Setup (in triplicate):

    • To appropriate wells of the 96-well plate, add the assay buffer.

    • Add the test compound dilutions or vehicle control to the wells.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately begin kinetic reading of the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Mechanism of Action in the Ciliary Body

The reduction of intraocular pressure by dorzolamide and its active metabolite is a direct consequence of their inhibitory action on carbonic anhydrase within the ciliary body of the eye.

cluster_0 Ciliary Epithelial Cell CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Hydration HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Dissociation HCO3_transport HCO₃⁻ Transport to Aqueous Humor HCO3_H->HCO3_transport CA_II Carbonic Anhydrase II (CA-II) Dorzolamide Dorzolamide & N-Deethyldorzolamide Dorzolamide->CA_II Inhibition Fluid_transport Na⁺ and Fluid Transport HCO3_transport->Fluid_transport Drives Aqueous_Humor Decreased Aqueous Humor Secretion Fluid_transport->Aqueous_Humor Leads to IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP_Reduction

Caption: Mechanism of action of dorzolamide and N-deethyldorzolamide in reducing aqueous humor secretion.

As depicted in the diagram, carbonic anhydrase II catalyzes the hydration of carbon dioxide to carbonic acid, which then dissociates into bicarbonate and hydrogen ions. The subsequent transport of bicarbonate ions into the aqueous humor drives the movement of sodium and fluid, leading to aqueous humor secretion. By inhibiting CA-II, dorzolamide and N-deethyldorzolamide slow the formation of bicarbonate ions, thereby reducing sodium and fluid transport and ultimately decreasing aqueous humor production and lowering IOP.[3]

In Vivo Ocular Hypotensive Efficacy

While in vitro data provides valuable insights into the inhibitory potential of these compounds, in vivo studies are essential to determine their actual therapeutic effect on intraocular pressure.

CompoundAnimal ModelDose/ConcentrationPeak IOP Reduction
Dorzolamide Human2% solution, TID4 to 6 mmHg[2]
Human2% solution, TID3 to 5 mmHg (trough)[2]
Pig500 mg (intravenous)Increased optic nerve oxygen tension[9]
N-Deethyldorzolamide --In vivo comparative data not available

Table 2: In vivo ocular hypotensive effects of dorzolamide. TID: three times daily. Direct comparative in vivo data for N-deethyldorzolamide's effect on IOP is not available in the current literature.

Clinical trials in humans have demonstrated that a 2% dorzolamide ophthalmic solution administered three times daily effectively lowers IOP by approximately 4 to 6 mmHg at its peak effect (around 2 hours post-dose) and 3 to 4.5 mmHg at trough (8 hours post-dose).[2]

Currently, there is a lack of direct in vivo studies evaluating the ocular hypotensive efficacy of N-deethyldorzolamide when administered exogenously. As an active metabolite, it contributes to the overall pharmacological effect of dorzolamide, but its individual contribution to IOP reduction following topical dorzolamide administration has not been quantified. Given that it is a less potent inhibitor of CA-II, it is reasonable to infer that its direct contribution to IOP lowering is less than that of the parent drug.

Experimental Workflow: Comparative In Vivo Ocular Hypotensive Study

The following workflow outlines a general procedure for comparing the IOP-lowering effects of dorzolamide and N-deethyldorzolamide in an animal model.

cluster_workflow Experimental Workflow Animal_Selection Animal Model Selection (e.g., rabbits, monkeys) Baseline_IOP Baseline IOP Measurement (Tonometer) Animal_Selection->Baseline_IOP Grouping Randomization into Treatment Groups Baseline_IOP->Grouping Group_A Group A: Dorzolamide Grouping->Group_A Group_B Group B: N-Deethyldorzolamide Grouping->Group_B Group_C Group C: Vehicle Control Grouping->Group_C Dosing Topical Administration of Test Compounds Group_A->Dosing Group_B->Dosing Group_C->Dosing IOP_Monitoring IOP Measurement at Pre-defined Time Points Dosing->IOP_Monitoring Data_Analysis Data Analysis and Comparison of IOP Reduction IOP_Monitoring->Data_Analysis Conclusion Determination of Comparative Efficacy Data_Analysis->Conclusion

Caption: Workflow for a comparative in vivo study of ocular hypotensive agents.

Discussion and Conclusion

This comparative analysis highlights that while both dorzolamide and its metabolite, N-deethyldorzolamide, are active carbonic anhydrase inhibitors, dorzolamide is the more potent inhibitor of CA-II, the primary target for reducing aqueous humor secretion. N-deethyldorzolamide, while less potent against CA-II, exhibits a notable inhibitory effect on CA-I.

The in vivo efficacy of dorzolamide in lowering IOP is well-established through extensive clinical use. The contribution of N-deethyldorzolamide to the overall therapeutic effect of dorzolamide is likely modest due to its lower potency against CA-II. However, its accumulation in red blood cells and inhibition of CA-I may have other systemic pharmacological implications that warrant further investigation.

For researchers in drug development, this guide underscores the importance of characterizing the full pharmacological profile of both a parent drug and its active metabolites. Future studies directly evaluating the in vivo ocular hypotensive activity of N-deethyldorzolamide would be beneficial to fully elucidate its role in the therapeutic effects of dorzolamide.

References

  • PubChem. Dorzolamide. National Center for Biotechnology Information. [Link]

  • DailyMed. Dorzolamide HCl Ophthalmic Solution, 2%. U.S. National Library of Medicine. [Link]

  • DailyMed. Label: DORZOLAMIDE HCL solution/ drops. U.S. National Library of Medicine. [Link]

  • Kiel, J. W., & Van Heuven, W. A. (1995). Optic nerve oxygen tension: effects of intraocular pressure and dorzolamide. British Journal of Ophthalmology, 79(7), 684–688. [Link]

  • Maren, T. H., Conroy, C. W., & Wynns, G. C. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(3), 23–30. [Link]

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 215–223. [Link]

  • Winkler, A., & Lütjen-Drecoll, E. (1999). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science, 40(10), 2263–2270. [Link]

  • Balfour, J. A., & Wilde, M. I. (1997). Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. Drugs & Aging, 10(5), 384–402. [Link]

  • Schmetterer, L., Strenn, K., & Wolzt, M. (2005). Dorzolamide influences the autoregulation of major retinal vessels caused by artificial intraocular pressure elevation in patients with POAG: a clinical study. Current Eye Research, 30(2), 129–137. [Link]

  • Elufioye, T. O., Berida, T. I., & Habtemariam, S. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. Revista Brasileira de Farmacognosia, 30(5), 622–640. [Link]

  • Elufioye, T. O., Berida, T. I., & Habtemariam, S. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. Revista Brasileira de Farmacognosia, 30(5), 622–640. [Link]

  • Kouchak, M., & Handali, S. (2016). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitroand in-vivo Evaluation in Rabbits. Iranian Journal of Pharmaceutical Research, 15(1), 199–210. [Link]

  • Kouchak, M., & Handali, S. (2016). Ocular Dorzolamide Nanoliposomes for Prolonged IOP Reduction: in-vitro and in-vivo Evaluation in Rabbits. Iranian Journal of Pharmaceutical Research, 15(1), 199–210. [Link]

  • Yüksel, N., Anayol, M. A., & Çelik, Ü. (2016). The Effect of Dorzolamide-timolol Eye drop on Intraocular Pressure Change in Intravitreal Ranibizumab Injected Patients. Journal of Clinical and Analytical Medicine, 7(4), 484–487. [Link]

  • Elufioye, T. O., Berida, T. I., & Habtemariam, S. (2020). (PDF) Chemistry and Pharmacology of Alkylamides from Natural Origin. ResearchGate. [Link]

  • Zhang, Y., Li, S., & Li, H. (2020). Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum. Fitoterapia, 142, 104486. [Link]

  • da Silva, A. F., de Andrade, J. P., & de Sousa, D. P. (2016). Alkaloids Pharmacological Activities - Prospects for the Development of Phytopharmaceuticals for Neurodegenerative Diseases. Current Pharmaceutical Design, 22(12), 1680–1690. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Deethyldorzolamide

This guide provides an in-depth technical comparison and cross-validation of analytical methodologies for the quantification of N-Deethyldorzolamide, a primary metabolite of the carbonic anhydrase inhibitor, Dorzolamide....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation of analytical methodologies for the quantification of N-Deethyldorzolamide, a primary metabolite of the carbonic anhydrase inhibitor, Dorzolamide.[1][2][3] As a critical impurity and metabolite, the accurate and precise measurement of N-Deethyldorzolamide is paramount in drug metabolism studies, pharmacokinetic assessments, and quality control of Dorzolamide drug products.[4] This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and adherence to rigorous scientific principles.

Introduction to N-Deethyldorzolamide and the Imperative for Robust Analytics

N-Deethyldorzolamide is a key metabolite of Dorzolamide, an antiglaucoma agent.[3][5] Its chemical structure is closely related to the parent compound, differing by the absence of an ethyl group on the amino moiety.[6][7] The monitoring of N-Deethyldorzolamide is crucial for understanding the metabolic fate of Dorzolamide and for ensuring the purity and safety of the pharmaceutical product. Consequently, the analytical methods employed for its quantification must be sensitive, specific, and thoroughly validated to ensure reliable data.

This guide will explore and compare two of the most prevalent analytical techniques for the quantification of N-Deethyldorzolamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The principles of cross-validation will be discussed in the context of ensuring method equivalency and data integrity across different analytical platforms.

Core Analytical Methodologies: A Head-to-Head Comparison

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the practical constraints of the laboratory. Here, we delve into the specifics of HPLC-UV and LC-MS/MS for N-Deethyldorzolamide analysis.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique for the quantification of pharmaceutical compounds and their impurities.[8][9] The method relies on the separation of the analyte of interest from other components in a sample matrix by passing it through a packed column, followed by detection based on the analyte's absorption of UV light.[8] For N-Deethyldorzolamide, the chromophore within its structure allows for sensitive detection at a specific wavelength, typically around 254 nm.[8][10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11][12] This technique is particularly advantageous for analyzing analytes at very low concentrations in complex biological matrices.[2] The mass spectrometer detects the analyte based on its unique mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion into specific product ions, a process known as Multiple Reaction Monitoring (MRM).[2]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of N-Deethyldorzolamide, based on established methods for dorzolamide and its related compounds.[10][13][14]

Performance ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity GoodExcellentLC-MS/MS offers higher specificity due to detection based on mass-to-charge ratio and fragmentation, minimizing interference from co-eluting compounds.
Linearity (Range) 50 - 250 µg/mL[9]2.5 - 100 ng/mL[2]The wider dynamic range of MS detectors allows for quantification over a broader concentration range, from trace levels to higher concentrations.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods can achieve high accuracy when properly validated.
Precision (% RSD) ≤ 2.0%≤ 10%[2]Both methods demonstrate excellent precision, with HPLC-UV often showing slightly lower variability at higher concentrations.
Limit of Detection (LOD) ~15 µg/mL~0.5 ng/mLThe inherent sensitivity of mass spectrometric detection allows for significantly lower detection limits.
Limit of Quantification (LOQ) ~50 µg/mL[9]~2.5 ng/mL[2]LC-MS/MS is the method of choice for trace-level quantification due to its superior sensitivity.
Robustness HighModerateHPLC-UV methods are generally considered more robust and less susceptible to matrix effects and instrument fluctuations.

Cross-Validation of Analytical Methods: Ensuring Data Comparability

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results. This is a critical step when transferring methods between laboratories, upgrading instrumentation, or comparing data from different studies. The validation process should adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS methods for N-Deethyldorzolamide analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion Sample Spiked Samples (Blank Matrix + N-Deethyldorzolamide) HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MSMS LC-MS/MS Analysis Sample->LC_MSMS QC_Samples Quality Control Samples (Low, Mid, High Conc.) QC_Samples->HPLC_UV QC_Samples->LC_MSMS Data_Comparison Comparison of Results (e.g., Bland-Altman Plot) HPLC_UV->Data_Comparison LC_MSMS->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comparison->Statistical_Analysis Conclusion Assessment of Method Equivalency Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Acceptance Criteria for Method Equivalency

For the two methods to be considered equivalent, the results obtained from the analysis of the same set of samples should meet predefined acceptance criteria. These criteria are typically based on statistical analysis of the differences between the results. A common approach is to use a Bland-Altman plot to visualize the agreement between the two methods and to calculate the mean difference and the limits of agreement.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method for N-Deethyldorzolamide

This protocol is based on established methods for Dorzolamide and its related substances.[8][9][13]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 80:20 v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-Deethyldorzolamide reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 50, 100, 150, 200, 250 µg/mL).[9]

  • Sample Preparation: Dilute the sample containing N-Deethyldorzolamide with the diluent to fall within the calibration range.

3. System Suitability:

  • Inject the standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor for the N-Deethyldorzolamide peak should be ≤ 2.0.

  • The theoretical plates for the column should be ≥ 2000.

Protocol 2: LC-MS/MS Method for N-Deethyldorzolamide

This protocol is adapted from a method for the determination of Dorzolamide and its de-ethylated metabolite in plasma.[2]

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions: Monitor the parent ion to product ion transition for N-Deethyldorzolamide (m/z 297 -> 199).[2]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of N-Deethyldorzolamide in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 2.5, 5, 10, 25, 50, 100 ng/mL).[2]

  • Sample Preparation (for biological matrices): Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix. Reconstitute the dried extract in the mobile phase.

Logical Relationship of Validation Parameters

The validation of an analytical method is a comprehensive process where each parameter provides a piece of evidence for the method's suitability. The following diagram illustrates the logical relationship between these parameters.

ValidationParameters cluster_core Core Performance cluster_range Quantitative Range cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision->Linearity Precision->Robustness Range Range Linearity->Range LOQ Limit of Quantitation Range->LOQ LOD Limit of Detection LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantification of N-Deethyldorzolamide. The choice of method depends on the specific application.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and for applications where high sensitivity is not required. Its robustness makes it ideal for high-throughput environments.

  • LC-MS/MS is the preferred method for bioanalytical studies, such as pharmacokinetics and metabolism, where low concentrations of N-Deethyldorzolamide need to be accurately measured in complex biological matrices. Its superior sensitivity and specificity provide a high degree of confidence in the results.

A thorough cross-validation as described in this guide is essential to ensure data consistency and reliability when employing both methods within a drug development program. This ensures that data generated at different stages of development and with different analytical technologies are comparable and can be confidently used for regulatory submissions.

References

  • N-Deethyldorzolamide | C8H12N2O4S3 | CID 3074858 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • N-Deethyldorzolamide hydrochloride | C8H13ClN2O4S3 | CID 3074857 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. (1997). PubMed. Retrieved January 14, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved January 14, 2026, from [Link]

  • N-DEETHYLDORZOLAMIDE. (n.d.). Gsrs. Retrieved January 14, 2026, from [Link]

  • Development and Estimation of Dorzolamide Hydrochloride by Different Spectroscopic Methods. (2016). Journal of Chemical and Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • Spectrochromatographic determination of dorzolamide hydrochloride and timolol maleate in an ophthalmic solution using three-way analysis methods. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved January 14, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Retrieved January 14, 2026, from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Institute of Validation Technology. Retrieved January 14, 2026, from [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (2020). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu Corporation. Retrieved January 14, 2026, from [Link]

  • New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. (2014). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. (2018). IJISET. Retrieved January 14, 2026, from [Link]

  • Method of Test for Nitrosamines in Medicines - Multiple Analysis (LC-MS/MS Method). (2020). Taiwan Food and Drug Administration. Retrieved January 14, 2026, from [Link]

  • LC-MS/MS METHOD FOR THE DETERMINATION AND QUANTIFICATION OF A N-NITROSO-DORZOLAMIDE IN THE DORZOLAMIDE HYDROCHLORIDE ACTIVE PHARMACEUTICAL INGREDIENT. (2025). EJBPS. Retrieved January 14, 2026, from [Link]

  • Specificity chromatograms of dorzolamide and their impurities at 254 nm. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. (2023). MDPI. Retrieved January 14, 2026, from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). EDQM. Retrieved January 14, 2026, from [Link]

  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Journal of Applied Pharmaceutical Science. Retrieved January 14, 2026, from [Link]

  • Determination of acetazolamide in biological fluids by high-performance liquid chromatography. (1981). PubMed. Retrieved January 14, 2026, from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Method development and validation for determination of N-Nitrosamines in pharmaceutical preparations by LC-MS/MS: Application to extractables and leachables studies. (2025). Semantic Scholar. Retrieved January 14, 2026, from [Link]

Sources

Validation

A Comparative Guide to N-Deethyldorzolamide and Acetazolamide as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivota...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, electrolyte balance, and the secretion of aqueous humor and cerebrospinal fluid.[1] The clinical significance of inhibiting carbonic anhydrase is well-established, with CA inhibitors being used in the management of glaucoma, epilepsy, idiopathic intracranial hypertension, and altitude sickness.[2]

This guide provides an in-depth technical comparison of two prominent carbonic anhydrase inhibitors: N-Deethyldorzolamide and the archetypal sulfonamide, Acetazolamide. We will delve into their mechanisms of action, inhibitory profiles against various CA isozymes, and pharmacokinetic properties, supported by experimental data to inform research and drug development decisions.

Mechanism of Action: A Shared Path to Inhibition

Both N-Deethyldorzolamide and Acetazolamide are sulfonamide-based inhibitors that exert their effects by binding to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction disrupts the catalytic activity of the enzyme, thereby impeding the hydration of carbon dioxide. The resulting decrease in the production of bicarbonate and protons alters fluid secretion and pH in various tissues.

cluster_0 Carbonic Anhydrase Catalysis cluster_1 Inhibition CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 + H2O H2O H2O HCO3- HCO3- H2CO3->HCO3- H+ H+ H2CO3->H+ Inhibited_CA Inhibited CA CA Carbonic Anhydrase (CA) CA->H2CO3 Catalyzes Inhibitor N-Deethyldorzolamide or Acetazolamide Inhibitor->Inhibited_CA Binds to Zn²⁺ in active site Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions into Microplate Wells Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add CA Enzyme Solution to Wells Dispense_Inhibitor->Add_Enzyme Incubate Pre-incubate at Room Temperature Add_Enzyme->Incubate Add_Substrate Initiate Reaction by Adding p-NPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Reaction Rates and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for an in vitro carbonic anhydrase inhibition assay.

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA I, hCA II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (in acetonitrile or DMSO)

  • Test inhibitor (N-Deethyldorzolamide or Acetazolamide) stock solution and serial dilutions

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation: Prepare all solutions and serial dilutions of the test inhibitor.

  • Plate Setup:

    • Blank: Assay Buffer + Substrate Solution (no enzyme).

    • Control (100% activity): Assay Buffer + Enzyme Solution + Vehicle (e.g., DMSO).

    • Test Wells: Assay Buffer + Enzyme Solution + Inhibitor dilutions.

  • Pre-incubation: Add the enzyme solution to the control and test wells. Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Acetazolamide remains a cornerstone in carbonic anhydrase inhibitor research and therapy due to its well-characterized, potent, and broad-spectrum inhibitory activity. Its pharmacokinetic profile is suited for systemic applications.

N-Deethyldorzolamide, as the active metabolite of dorzolamide, presents a different paradigm. Its prolonged half-life and accumulation in red blood cells suggest a sustained, low-level systemic inhibition of carbonic anhydrase following topical administration of its parent drug. While it is known to be a less potent hCA II inhibitor and preferentially targets hCA I compared to dorzolamide, a comprehensive, quantitative analysis of its inhibitory profile across a wider range of CA isozymes is needed. Such data would be invaluable for a more complete understanding of the long-term systemic effects of dorzolamide therapy and could inform the design of future CA inhibitors with tailored pharmacokinetic and pharmacodynamic properties. Further research to elucidate the specific Ki or IC50 values of N-Deethyldorzolamide against all physiologically relevant CA isoforms is highly encouraged.

References

  • Maren, T. H., Bar-Ilan, A., Conroy, C. W., & Brechue, W. F. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(3), 23-32. [Link]

  • Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. (2022). Pharmaceuticals, 15(9), 1145. [Link]

  • Angeli, A., et al. (2019). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 10(10), 1439-1444. [Link]

  • PubChem. (n.d.). Dorzolamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 197-205. [Link]

  • Supuran, C. T. (2020). Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1446-1463. [Link]

  • Sugrue, M. F. (1996). [Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride, a topical antiglaucoma agent]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 108(5), 235-244. [Link]

  • Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Pfeiffer, N. (1997). Dorzolamide: development and clinical application of a topical carbonic anhydrase inhibitor. Survey of Ophthalmology, 42(2), 137-151. [Link]

  • Shah, S. U., & Heinzerling, N. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 197-205. [Link]

  • ResearchGate. (n.d.). Ki values for human carbonic anhydrase isoenzymes I and II (hCA I and II). Retrieved from [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides--a new zinc-binding function in the design of inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(9), 2353-2358. [Link]

  • Huwaimel, B. I., et al. (2021). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ACS Medicinal Chemistry Letters, 12(7), 1145-1150. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Experimental Cell Research, 255(2), 240-245. [Link]

  • Lin, J. H., et al. (1996). Nonlinear dorzolamide pharmacokinetics in rats: concentration-dependent erythrocyte distribution and drug-metabolite displacement interaction. Drug Metabolism and Disposition, 24(10), 1169-1175. [Link]

  • Temperini, C., et al. (2006). Carbonic anhydrase activators. Activation of isozymes I, II, IV, VA, VII, and XIV with L- and D-histidine and crystallographic analysis of their adducts with isoform II: engineering proton-transfer processes within the active site of an enzyme. Chemistry, 12(27), 7057-7066. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating an HPLC Method for N-Deethyldorzolamide Analysis in Accordance with ICH Q2(R1) Guidelines

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, scientifically grounded...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Deethyldorzolamide, a primary metabolite and potential impurity of the carbonic anhydrase inhibitor, Dorzolamide. Moving beyond a simple checklist, this document elucidates the causality behind experimental choices and is structured to serve as a self-validating system, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Imperative: Quantifying N-Deethyldorzolamide

N-Deethyldorzolamide is a key related substance to Dorzolamide, a widely used ophthalmic solution for treating glaucoma.[4] Its accurate quantification is critical for several reasons:

  • Impurity Profiling: As a potential impurity in Dorzolamide drug substances and products, its levels must be monitored to ensure they remain within acceptable safety limits.

  • Metabolic Studies: In pharmacokinetic studies, understanding the formation and elimination of N-Deethyldorzolamide is essential for characterizing the drug's metabolic profile.

  • Stability Testing: The formation of N-Deethyldorzolamide can be an indicator of drug degradation, making its quantification a crucial part of stability-indicating assays.

Given its significance, a robust and validated HPLC method is indispensable for generating data that is both accurate and defensible for regulatory submissions.

Proposed HPLC Method for N-Deethyldorzolamide Analysis

The following hypothetical HPLC method is designed based on established chromatographic principles for the separation of Dorzolamide and its related compounds.[1][5][6] This method will serve as the foundation for the validation protocols detailed in this guide.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the moderately polar N-Deethyldorzolamide molecule. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and 0.02 M Phosphate Buffer (pH 2.5) in a 10:90 (v/v) ratioAn acidic mobile phase ensures the suppression of silanol group activity on the stationary phase and promotes the protonation of the analyte, leading to sharp, symmetrical peaks. The low percentage of acetonitrile provides sufficient retention for N-Deethyldorzolamide.
Flow Rate 0.8 mL/minThis flow rate is typical for a 4.6 mm internal diameter column and allows for efficient separation without generating excessive backpressure.
Detection UV at 254 nmN-Deethyldorzolamide possesses a chromophore that absorbs in the UV region. 254 nm is a common wavelength for the detection of Dorzolamide and its related substances, offering good sensitivity.[1][6]
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations in the mobile phase.
Injection Volume 20 µLA 20 µL injection volume is a standard volume that provides a good response for the analyte without overloading the column.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances at the beginning of the chromatogram.

Comparative Analysis: Benchmarking Against Established Methods

Validation ParameterExpected Performance for N-Deethyldorzolamide MethodReported Performance in Dorzolamide Methods[1][4][5]
Linearity (Correlation Coefficient, r²) ≥ 0.9990.995 to > 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 101.8%
Precision (% RSD) ≤ 2.0%≤ 2.0% for both intraday and interday precision
Limit of Detection (LOD) ~0.04 µg/mL0.0405 µg/mL to 0.393 µg/mL
Limit of Quantification (LOQ) ~0.12 µg/mL0.1226 µg/mL to 1.193 µg/mL

This comparison demonstrates that the expected performance of the proposed method for N-Deethyldorzolamide aligns with the high standards of accuracy, precision, and sensitivity achieved in validated methods for its parent compound.

The Validation Workflow: A Step-by-Step Guide

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][7] The following protocols are designed to rigorously test the performance of the proposed HPLC method in accordance with ICH Q2(R1) guidelines.

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Validation Parameters cluster_reporting Phase 3: Documentation Prep Prepare Standard Solutions & Samples SystemSuitability System Suitability Testing Prep->SystemSuitability Specificity Specificity / Forced Degradation SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Final Validation Report Robustness->Report Precision_Hierarchy cluster_repeatability cluster_intermediate Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day / Inter-analyst) Precision->Intermediate R_Sample1 6 Determinations at 100% Repeatability->R_Sample1 R_Sample2 9 Determinations (3 levels, 3 reps) Repeatability->R_Sample2 I_Sample Analysis on a Different Day Intermediate->I_Sample

Caption: The two levels of precision analysis.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six replicate samples of N-Deethyldorzolamide at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day with a different analyst (if possible).

  • Data Evaluation:

    • Calculate the mean, standard deviation (SD), and % RSD for the results from both the repeatability and intermediate precision studies.

  • Acceptance Criteria:

    • The % RSD for repeatability should be ≤ 2.0%.

    • The % RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. [5] Experimental Protocol:

  • Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Confirmation:

    • Prepare solutions at concentrations close to the calculated LOD and LOQ.

    • The LOQ concentration should be verifiable with acceptable accuracy and precision.

  • Acceptance Criteria:

    • The analyte peak at the LOD should be clearly distinguishable from the baseline noise (Signal-to-Noise ratio of approximately 3:1).

    • The precision (%RSD) and accuracy (% recovery) at the LOQ should be acceptable (typically %RSD ≤ 10%).

Robustness

Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [7] Experimental Protocol:

  • Introduce Small Variations: Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.7 mL/min and 0.9 mL/min).

    • Mobile Phase pH: ± 0.2 units (e.g., pH 2.3 and 2.7).

    • Column Temperature: ± 5°C (e.g., 25°C and 35°C).

    • Mobile Phase Composition: ± 2% organic component.

  • Data Evaluation:

    • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and resolution from adjacent peaks).

  • Acceptance Criteria:

    • System suitability parameters should remain within acceptable limits for all tested variations.

    • The results should not be significantly impacted by the minor changes, indicating the method is robust for routine use.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of an HPLC method for N-Deethyldorzolamide, fully aligned with the principles of ICH Q2(R1). By understanding the "why" behind each validation parameter and adhering to these detailed protocols, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data. A validated method is not merely a regulatory requirement; it is a fundamental component of scientific integrity and a cornerstone of patient safety.

References

  • Al-Shdefat, R., et al. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 8534135. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Devhadrao, N. V., et al. (2015). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science, Engineering & Technology, 2(9), 569-580. Available at: [Link]

  • Annapurna, M. M., et al. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF DORZOLAMIDE AND TIMOLOL MALEATE IN PHARMACEUTICAL DOSAGE FORMS. Journal of Drug Delivery and Therapeutics, 2(2), 81-87. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • PubChem. N-Deethyldorzolamide. National Center for Biotechnology Information. Available at: [Link]

  • Kohli, D., et al. (2023). A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate in glaucoma treatment ophthalmic formulation. Discover Chemistry, 2, 285. Available at: [Link]

  • PubChem. N-Deethyldorzolamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040. Available at: [Link]

  • Kumar, V., et al. (2012). Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form. Journal of Chromatographic Science, 51(5), 441-450. Available at: [Link]

  • El-Gindy, A., et al. (2010). Spectrochromatographic determination of dorzolamide hydrochloride and timolol maleate in an ophthalmic solution using three-way analysis methods. Talanta, 82(4), 1231-1238. Available at: [Link]

  • Global Substance Registration System. N-DEETHYLDORZOLAMIDE. Available at: [Link]

  • El-Bagary, R. I., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Molecules, 29(4), 844. Available at: [Link]

  • Al-Shdefat, R., et al. (2018). New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form. Journal of Analytical Methods in Chemistry, 2018, 8534135. Available at: [Link]

  • El-Bagary, R. I., et al. (2024). Whiter and Greener RP-HPLC Method for Simultaneous Determination of Dorzolamide, Brinzolamide, and Timolol Using Isopropanol as a Sustainable Organic Solvent in the Mobile Phase. Preprints.org. Available at: [Link]

  • ResearchGate. Forced degradation study results. Available at: [Link]

  • PubChemLite. N-deethyldorzolamide hydrochloride. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Singh, R., & Singh, P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Available at: [Link]

  • CiteDrive. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

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Validation

A Comparative Guide to the Carbonic Anhydrase Inhibitory Effects of Dorzolamide Enantiomers and Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Carbonic Anhydrase Inhibition in Glaucoma Glaucoma, a leading cause of irreversible blindness, is often characterized by e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonic Anhydrase Inhibition in Glaucoma

Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP). Carbonic anhydrase (CA) inhibitors are a cornerstone of glaucoma therapy, functioning to lower IOP by reducing the secretion of aqueous humor in the eye. The ciliary processes of the eye contain high concentrations of carbonic anhydrase isozyme II (CA-II), which plays a pivotal role in the production of bicarbonate ions. This process is fundamental to aqueous humor formation. By inhibiting CA-II, drugs can effectively decrease aqueous humor production and, consequently, lower IOP.

Dorzolamide is a potent, topically administered carbonic anhydrase inhibitor. It is a chiral molecule, existing as two enantiomers. The clinically utilized form is the hydrochloride salt of the (4S,6S)-enantiomer. Upon administration, dorzolamide undergoes metabolism to a primary active metabolite, N-desethyldorzolamide. Understanding the distinct inhibitory profiles of dorzolamide's enantiomers and this metabolite against various CA isozymes is crucial for optimizing drug design and predicting clinical efficacy and potential side effects.

The Compounds of Interest: A Comparative Overview

This guide focuses on the comparative inhibitory effects of the following compounds on key carbonic anhydrase isozymes, primarily the ubiquitous CA-I and the ocularly significant CA-II.

  • Dorzolamide (enantiomeric mixture): A potent inhibitor of carbonic anhydrase.

  • Dorzolamide Enantiomers:

    • (4S,6S)-dorzolamide (L-741,519): The therapeutically active enantiomer.

    • (4R,6R)-dorzolamide (L-741,518): The other enantiomer.

  • N-desethyldorzolamide: The primary and active metabolite of dorzolamide.

Quantitative Comparison of Inhibitory Potency (Ki)

The inhibitory potency of a compound is quantified by its inhibition constant (Ki), with a lower Ki value indicating a more potent inhibitor. The following table summarizes the available experimental data on the inhibitory activity of dorzolamide and its metabolite against human carbonic anhydrase isozymes I and II (hCA I and hCA II).

CompoundhCA I (Ki, nM)hCA II (Ki, nM)Selectivity (Ki hCA I / Ki hCA II)
Dorzolamide >10,0008.0[1]>1250
N-desethyldorzolamide Data not publicly available (modest binding reported[1])Data not publicly availableData not publicly available
(4S,6S)-dorzolamide Data not publicly availableData not publicly availableData not publicly available
(4R,6R)-dorzolamide Data not publicly availableData not publicly availableData not publicly available

Analysis of Inhibitory Profiles:

  • Dorzolamide demonstrates remarkable selectivity for hCA II over hCA I, with an inhibitory potency in the low nanomolar range for hCA II. This high selectivity is a key therapeutic advantage, as the inhibition of CA-I in red blood cells is associated with a higher incidence of systemic side effects. The Ki value for dorzolamide against CA-II has been reported to be approximately 8 nM[1].

  • Dorzolamide Enantiomers: Detailed, publicly available comparative data on the specific Ki values for the individual enantiomers of dorzolamide against CA-I and CA-II are currently limited. However, the therapeutic product is the (4S,6S)-enantiomer, indicating that this is the more active form.

Metabolic Pathway of Dorzolamide

The metabolic conversion of dorzolamide is a critical factor in its overall pharmacological profile. The following diagram illustrates the primary metabolic pathway.

Dorzolamide Dorzolamide ((4S,6S)-enantiomer) CYP450 Cytochrome P450 (Liver) Dorzolamide->CYP450 N-de-ethylation Metabolite N-desethyldorzolamide CYP450->Metabolite

Metabolic conversion of dorzolamide to N-desethyldorzolamide.

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition

The inhibitory effects of dorzolamide and its analogues are typically determined using an in vitro enzyme inhibition assay. A common and robust method is the colorimetric assay based on the esterase activity of carbonic anhydrase.

Assay Principle

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400 nm. The rate of this reaction is proportional to the concentration of active enzyme. In the presence of an inhibitor, the rate of p-NPA hydrolysis is reduced. By measuring the rate of p-nitrophenol formation at various inhibitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 0.1 M Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (I or II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a solvent such as acetonitrile.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (dorzolamide enantiomers, N-desethyldorzolamide) in the appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add a defined volume of assay buffer to each well.

    • Add a small volume of the inhibitor solution to the test wells and the corresponding solvent to the control wells.

    • Add the enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) Plate Plate Setup (Buffer, Inhibitor/Solvent, Enzyme) Reagents->Plate Incubate Pre-incubation (Allow inhibitor binding) Plate->Incubate React Initiate Reaction (Add p-NPA substrate) Incubate->React Measure Kinetic Measurement (Absorbance at 400 nm) React->Measure Rates Calculate Initial Rates (V) Measure->Rates IC50 Determine IC50 (Dose-response curve) Rates->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Workflow for determining carbonic anhydrase inhibition constants.

Discussion and Future Directions

The high potency and selectivity of dorzolamide for carbonic anhydrase II underscore its effectiveness as a topical treatment for glaucoma. The contribution of its active metabolite, N-desethyldorzolamide, to the overall therapeutic effect warrants further investigation, particularly concerning its distinct selectivity profile for CA-I.

A significant knowledge gap remains regarding the specific inhibitory potencies of the individual dorzolamide enantiomers. Future research should focus on obtaining these quantitative data to provide a more complete understanding of the structure-activity relationship and to further refine the design of next-generation carbonic anhydrase inhibitors with enhanced efficacy and safety profiles. The detailed experimental protocol provided in this guide serves as a robust framework for conducting such comparative studies.

References

  • Maren, T. H. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-30. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of N-Deethyldorzolamide Quantification Methods

Abstract The accurate quantification of drug metabolites is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and clinical safety studies. N-Deethyldorzolamide is the primary active metabolite of dorzolamide, a to...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of drug metabolites is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and clinical safety studies. N-Deethyldorzolamide is the primary active metabolite of dorzolamide, a topical carbonic anhydrase inhibitor used in the management of glaucoma.[1][2] Given its prolonged half-life and accumulation in red blood cells, the reliable measurement of N-Deethyldorzolamide is critical for understanding the long-term systemic exposure and safety profile of its parent drug.[1][3] This guide provides an in-depth comparison of common bioanalytical methodologies for N-Deethyldorzolamide quantification, framed within the context of an inter-laboratory comparison study. We will explore the technical nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights into protocol design, data interpretation, and the mitigation of inter-laboratory variability. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible bioanalytical methods.

Introduction: The Significance of N-Deethyldorzolamide Quantification

Dorzolamide, administered as an ophthalmic solution, systemically absorbs and is metabolized to N-Deethyldorzolamide.[2][4] This metabolite is also a potent carbonic anhydrase inhibitor and binds extensively to carbonic anhydrase within red blood cells, leading to a very slow elimination half-life exceeding four months.[1] Consequently, even with topical administration, the metabolite accumulates, making its precise quantification essential for:

  • Pharmacokinetic Modeling: Understanding the accumulation and elimination kinetics to predict long-term systemic exposure.

  • Safety and Toxicology Assessment: Correlating systemic metabolite levels with potential off-target effects.

  • Bioequivalence (BE) Studies: Comparing formulations by ensuring comparable systemic metabolite exposure.

The challenge in bioanalysis is not merely detecting the analyte but ensuring that the quantitative data generated is accurate and reproducible, regardless of where the analysis is performed. An inter-laboratory comparison, or cross-validation, is the ultimate test of a method's robustness and is a key regulatory expectation when data from different sites are combined or compared.[5][6] This guide will dissect the necessary components for such a comparison, using two prevalent analytical techniques as our models.

Overview of Core Quantification Methodologies

The choice of an analytical method is a balance between the required sensitivity, selectivity, throughput, and available resources. For N-Deethyldorzolamide, the two most relevant techniques are HPLC-UV and LC-MS/MS.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates the analyte from other matrix components based on its physicochemical properties as it passes through a chromatographic column. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. It is a workhorse method in many labs due to its relative simplicity and cost-effectiveness. However, its sensitivity and selectivity can be limiting, especially for low-concentration metabolites in complex biological matrices.[7]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis.[8] It couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. The instrument measures the specific mass-to-charge ratio (m/z) of the parent analyte and a specific fragment ion, providing exceptional specificity and achieving much lower limits of quantification (LLOQ) than HPLC-UV.[8][9]

Designing a Robust Inter-Laboratory Comparison Study

To objectively assess the performance of these methods, a well-designed inter-laboratory study is paramount. The goal is to determine if different laboratories, using either the same or different validated methods, can produce equivalent results for the same set of samples.

Causality Behind the Design: The study's design is predicated on controlling for as many variables as possible, so that the remaining variability can be attributed to the laboratory or the method itself. The use of a single, centrally prepared batch of quality control (QC) samples and calibration standards is critical to eliminate variability from sample preparation.

Study Design Parameters

ParameterSpecification & Rationale
Study Coordinator A designated lead laboratory responsible for preparing and distributing all study materials and for collating and analyzing the final data.
Participating Labs Minimum of three laboratories. For this guide, we will simulate Lab A (HPLC-UV), Lab B (LC-MS/MS), and Lab C (LC-MS/MS).
Biological Matrix Human plasma (with K2EDTA as anticoagulant) sourced from a certified vendor. Using the same matrix across labs is crucial as matrix effects can be a significant source of error.[10]
Study Samples 1. Calibration Standards: Prepared in-house by the coordinator at 8 non-zero levels.2. QC Samples: Prepared by the coordinator at four levels: LLOQ, Low, Medium, and High.3. Blinded Samples: A set of QC samples blinded to the participating labs to provide an unbiased assessment of accuracy.
Method Protocols Each laboratory must use a fully validated analytical method according to regulatory guidelines (e.g., FDA or EMA).[11][12] Key validation parameters must be pre-defined.
Acceptance Criteria Data must adhere to standard bioanalytical method validation criteria. For example, the accuracy of QC samples should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).[13]

Experimental Protocols & Workflows

Trustworthiness in a protocol comes from detailing each step with sufficient clarity for it to be replicated. Below are representative, high-level protocols for the two methods being compared.

Method A: HPLC-UV Quantification

This method is designed for robustness and cost-effectiveness, suitable for studies where high sensitivity is not the primary requirement.

Detailed Protocol Steps:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of Acetonitrile containing the internal standard (e.g., a structural analog of dorzolamide). The internal standard is crucial for correcting for variability during sample processing and injection.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the clear supernatant to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 80:20 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 254 nm.[7]

  • Data Analysis:

    • Quantify by comparing the peak area ratio of N-Deethyldorzolamide to the internal standard against the calibration curve.

Workflow Visualization: HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 100 µL Plasma PPT Add 200 µL Acetonitrile + Internal Standard Sample->PPT Vortex Vortex 30s PPT->Vortex Centrifuge Centrifuge 14,000 x g, 10 min Vortex->Centrifuge Transfer Transfer 150 µL Supernatant to Vial Centrifuge->Transfer Inject Inject 20 µL Transfer->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect UV Detection (254 nm) HPLC->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: HPLC-UV workflow from sample preparation to final quantification.

Method B: LC-MS/MS Quantification

This method offers superior sensitivity and selectivity, making it the preferred choice for detecting low concentrations of N-Deethyldorzolamide.[8]

Detailed Protocol Steps:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of an internal standard solution (a stable isotope-labeled version of N-Deethyldorzolamide is ideal for minimizing variability).

    • Add 50 µL of pH 8.0 buffer.

    • Add 600 µL of an extraction solvent (e.g., ethyl acetate/toluene/isopropanol mixture).[8]

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic & Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor specific parent → product ion transitions for N-Deethyldorzolamide (e.g., m/z 297 → 199) and its internal standard.[8]

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard against a weighted (1/x²) linear regression calibration curve.

Workflow Visualization: LC-MS/MS Method

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 100 µL Plasma LLE Add IS, Buffer & Extraction Solvent Sample->LLE Vortex Vortex & Centrifuge LLE->Vortex Evap Evaporate Organic Layer Vortex->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject 5 µL Recon->Inject LC LC Separation (Gradient Elution) Inject->LC MSMS MS/MS Detection (MRM Mode) LC->MSMS Integrate Integrate MRM Peaks MSMS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify vs. Weighted Cal. Curve Calculate->Quantify

Caption: LC-MS/MS workflow from extraction to final quantification.

Comparative Data Analysis and Interpretation

After each lab analyzes the QC samples, the study coordinator collates the data. The following table represents a hypothetical outcome of such a study, designed to highlight the key performance differences between the methods.

Hypothetical Inter-Laboratory Comparison Results

ParameterLab A (HPLC-UV)Lab B (LC-MS/MS)Lab C (LC-MS/MS)Regulatory Guideline[13]
LLOQ (ng/mL) 500.50.5Method Dependent
Linear Range (ng/mL) 50 - 50000.5 - 5000.5 - 500Cover Expected Range
Mean Accuracy (%)
Low QC (150 ng/mL)96.5%102.1%101.5%85-115%
Mid QC (1500 ng/mL)101.2%98.8%99.5%85-115%
High QC (4000 ng/mL)103.5%97.5%N/A (Above ULOQ)85-115%
Inter-day Precision (CV%)
Low QC (150 ng/mL)8.9%4.5%5.1%≤15%
Mid QC (1500 ng/mL)6.2%3.1%3.5%≤15%
High QC (4000 ng/mL)7.5%2.8%N/A (Above ULOQ)≤15%
Selectivity Potential for interference from matrix components.Highly selective, no interferences observed.Highly selective, no interferences observed.No significant interference at the retention time of the analyte.

Interpretation of Results:

  • Sensitivity: The most striking difference is the LLOQ. The LC-MS/MS methods (Labs B & C) are 100-fold more sensitive than the HPLC-UV method (Lab A).[8][9] This is critical for studies where plasma concentrations are expected to be low.

  • Precision and Accuracy: All labs performed well within the acceptance criteria for the QCs within their respective linear ranges. The LC-MS/MS methods, however, demonstrate superior precision (lower CV%), which is typical due to the use of stable isotope-labeled internal standards and higher selectivity.

  • Dynamic Range: Lab A's HPLC-UV method has a higher upper limit of quantification (ULOQ). The LC-MS/MS methods were not validated for the high QC concentration, demonstrating the importance of designing the validation range to cover all expected sample concentrations.[14] If high concentrations are expected, a dilution integrity assessment must be part of the validation.[10]

  • Inter-Lab Variability (LC-MS/MS): The results from Lab B and Lab C are highly comparable, with mean accuracies and precisions differing by only a few percent. This demonstrates that with a well-validated method and clear protocols, LC-MS/MS results can be highly reproducible across different laboratories. This is the goal of a successful cross-validation.[15]

Expert Recommendations and Best Practices

The choice between HPLC-UV and LC-MS/MS is application-dependent.

  • Choose HPLC-UV when:

    • Expected analyte concentrations are high (well above 50 ng/mL).

    • Cost and instrument availability are primary constraints.

    • The study is exploratory and does not require regulatory submission.

  • Choose LC-MS/MS when:

    • High sensitivity and selectivity are required (the default for most PK/TK studies).[16]

    • The data will be used for regulatory submissions (e.g., IND, NDA).[11][17]

    • Minimizing data variability is paramount for statistical power.

Best Practices for Minimizing Inter-Laboratory Variability:

  • Harmonize Protocols: Use identical, detailed Standard Operating Procedures (SOPs) whenever possible.

  • Use a Single Reagent Source: Critical reagents, reference standards, and internal standards should be sourced from the same lot for all labs.

  • Standardize Data Processing: Define integration parameters and regression models (e.g., 1/x² weighting) a priori.

  • Conduct Proficiency Testing: Before analyzing study samples, have all labs analyze a small set of blinded QC samples to confirm proficiency.

  • Clear Communication: Establish clear lines of communication between labs to troubleshoot issues in real-time.

By adhering to these principles and understanding the inherent capabilities and limitations of each analytical technique, research organizations can generate reliable, reproducible bioanalytical data for N-Deethyldorzolamide, ensuring the integrity of their drug development programs.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Martens-Lobenhoffer, J., & Tausch, G. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 195–205. [Link]

  • Biassoni, P., & Pissavini, M. (1998). Whole-blood Pharmacokinetics and Metabolic Effects of the Topical Carbonic Anhydrase Inhibitor Dorzolamide. European Journal of Clinical Pharmacology, 54(7), 537-542. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Pharmacology of Dorzolamide (Trusopt) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Wikipedia. Dorzolamide. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • de la Fuente, M., & Del Amo, E. M. (2021). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]

  • Slideshare. (2015). Bioanalytical method validation emea. [Link]

  • Dovletoglou, A., et al. (1997). Low Level Determination of Dorzolamide and Its De-Ethylated Metabolite in Human Plasma by Liquid Chromatography With Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 1001-8. [Link]

  • Basilicata, P., et al. (2022). Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. Metabolites, 12(10), 919. [Link]

  • El-Shabrawy, Y., et al. (2017). validated spectrofluorimetric method for the determination of dorzolamide hydrochloride in its. Innoriginal: International Journal of Sciences, 4(1), 1-6. [Link]

  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • International Council for Harmonisation. (2019). ICH M10: Bioanalytical Method Validation. [Link]

  • Maltese, A., & Bucolo, C. (2002). Rapid high-performance liquid chromatographic assay of dorzolamide in rabbit aqueous humor. Biomedical Chromatography, 16(4), 274-6. [Link]

  • Kumar, A., et al. (2015). RP-HPLC Method Development and Validation for Estimation of Dorzolamide Hydrochloride (Carbonic Anhydrase Inhibitor) In Bulk Dosage Form. International Journal of Innovative Science, Engineering & Technology, 2(8), 654-663. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA/CHMP/ICH/172948/2019. [Link]

  • International Council for Harmonisation. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version). [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. [Link]

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Validation

A Comparative Efficacy Analysis of Dorzolamide Fixed-Dose Combinations and the Role of its Metabolite, N-desethyldorzolamide

An In-depth Guide for Researchers and Drug Development Professionals In the management of glaucoma and ocular hypertension, lowering intraocular pressure (IOP) remains the primary therapeutic goal to prevent optic nerve...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the management of glaucoma and ocular hypertension, lowering intraocular pressure (IOP) remains the primary therapeutic goal to prevent optic nerve damage and subsequent vision loss.[1][2] Dorzolamide, a potent topical carbonic anhydrase inhibitor, effectively reduces IOP by decreasing aqueous humor production.[2][3][4] To enhance efficacy and patient compliance, dorzolamide is frequently formulated in fixed-dose combinations (FDCs), most notably with the beta-blocker timolol.[5] This guide provides a comprehensive comparison of the efficacy of dorzolamide FDCs against its individual components and delves into the pharmacological relevance of its primary metabolite, N-desethyldorzolamide.

Understanding the Mechanism: Dorzolamide and Carbonic Anhydrase Inhibition

Dorzolamide hydrochloride 2% ophthalmic solution reduces elevated IOP by inhibiting carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[2][3] This inhibition decreases the formation of bicarbonate ions, which in turn reduces aqueous humor secretion and lowers IOP.[3]

The rationale for combining dorzolamide with a beta-blocker like timolol lies in their complementary mechanisms of action. Timolol also suppresses aqueous humor production, but through a different pathway, leading to a more significant and sustained reduction in IOP than either agent used as monotherapy.[5][6]

cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Production HCO3_H->Aqueous_Humor Dorzolamide Dorzolamide Dorzolamide->H2CO3 Inhibits Timolol Timolol Timolol->Aqueous_Humor Suppresses Dorzolamide_Timolol_FDC Dorzolamide-Timolol FDC Dorzolamide_Timolol_FDC->Aqueous_Humor Synergistic Reduction cluster_0 Patient Recruitment & Screening cluster_1 Randomization & Treatment cluster_2 Efficacy & Safety Assessment Inclusion Inclusion Criteria: - OAG or OHT - Inadequate IOP control on monotherapy Exclusion Exclusion Criteria: - Contraindications to beta-blockers or sulfonamides - Severe renal impairment Inclusion->Exclusion Washout Washout of prior ocular hypotensive medications Exclusion->Washout Randomization Randomization Washout->Randomization Baseline Baseline IOP Measurement Washout->Baseline GroupA Group A: Dorzolamide-Timolol FDC (Twice Daily) Randomization->GroupA GroupB Group B: Dorzolamide 2% (Three Times Daily) Randomization->GroupB GroupC Group C: Timolol 0.5% (Twice Daily) Randomization->GroupC FollowUp Follow-up Visits: - Week 2, Month 1, 2, 3 - IOP measurements (trough and peak) - Adverse event monitoring GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp PrimaryEndpoint Primary Endpoint: Mean change in IOP from baseline at Month 3 FollowUp->PrimaryEndpoint

Caption: Workflow of a Randomized Controlled Trial.

Detailed Steps:

  • Patient Selection: Patients with open-angle glaucoma or ocular hypertension who have an IOP above a specified threshold despite treatment with a single medication are recruited.

  • Washout Period: A washout period is implemented where patients discontinue their current ocular hypotensive medications to establish a baseline IOP.

  • Randomization: Patients are randomly assigned to one of the treatment arms in a double-masked fashion to minimize bias.

  • Treatment Administration: Patients self-administer the assigned eye drops according to the specified dosing schedule for the duration of the study (e.g., 3 months).

  • Efficacy and Safety Monitoring: IOP is measured at predetermined time points (e.g., trough, just before the morning dose, and peak, 2 hours post-dose) at each study visit. Adverse events are also recorded.

  • Statistical Analysis: The mean change in IOP from baseline is calculated for each treatment group and compared using appropriate statistical methods.

Conclusion

Dorzolamide fixed-dose combinations, particularly with timolol, offer a significant advantage in IOP reduction compared to dorzolamide monotherapy. This enhanced efficacy is due to the complementary mechanisms of action of the combined agents. The active metabolite, N-desethyldorzolamide, while pharmacologically active, is a less potent inhibitor of the target enzyme CA-II and its direct contribution to the overall IOP-lowering effect of topical dorzolamide is likely minimal. The primary clinical relevance of the metabolite lies in its pharmacokinetic profile and its accumulation in systemic circulation. For researchers and drug development professionals, the focus remains on optimizing the ocular bioavailability of the parent drug and exploring novel FDCs to further improve therapeutic outcomes and patient adherence in the management of glaucoma.

References

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical pharmacokinetics of dorzolamide. Clinical Pharmacokinetics, 41(3), 211-220. [Link]

  • Higginbotham, E. J. (2010). Safety, tolerability, and efficacy of fixed combination therapy with dorzolamide hydrochloride 2% and timolol maleate 0.5% in glaucoma and ocular hypertension. Clinical Ophthalmology, 4, 1039–1047. [Link]

  • Feldman, R. M. (2001). A comparison of dorzolamide-timolol combination versus the concomitant drugs. Journal of Glaucoma, 10(5), 417-422. [Link]

  • Fasiuddin, A., & Mitchell, K. (2008). Rational use of the fixed combination of dorzolamide–timolol in the management of raised intraocular pressure and glaucoma. Clinical Ophthalmology, 2(1), 11–21. [Link]

  • Martens-Lobenhoffer, J., & Banditt, P. (2002). Clinical Pharmacokinetics of Dorzolamide. ResearchGate. [Link]

  • Clineschmidt, C. M., et al. (1998). A randomized trial in patients inadequately controlled with timolol alone comparing the dorzolamide-timolol combination to monotherapy with timolol or dorzolamide. Dorzolamide-Timolol Combination Study Group. Ophthalmology, 105(10), 1952-1959. [Link]

  • Drugs.com. (2025). Dorzolamide: Package Insert / Prescribing Information / MOA. [Link]

  • Maren, T. H., et al. (1997). Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 13(1), 23-32. [Link]

  • Boyle, J. E., et al. (1998). A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol or dorzolamide. ResearchGate. [Link]

  • The Dorzolamide-Timolol Study Group. (1997). A randomized trial comparing the dorzolamide-timolol combination given twice daily to monotherapy with timolol and dorzolamide. Archives of Ophthalmology, 115(7), 843-848. [Link]

  • Che Hamzah, J., et al. (2023). Comparing the Effectiveness and Adherence between Fixed and Non-Fixed Dorzolamide/Timolol Maleate in Open-Angle Glaucoma Patients in Hospital Universiti Sains Malaysia. Malaysian Journal of Medical Sciences, 30(3), 114–125. [Link]

  • Nixon, D. R. (2010). Fixed-combination therapies are compared in studies. Ophthalmology Times. [Link]

  • Spratt, A., Ogunbowale, L., & Franks, W. (2007). Fixed Combination Timolol/Dorzolamide versus Timolol/Brimonidine: A Randomized Clinical Trial. Investigative Ophthalmology & Visual Science, 48(13), 4822. [Link]

  • Sossalla, S., et al. (2007). Population pharmacokinetics of 2% topical dorzolamide in the aqueous humor of humans. Investigative Ophthalmology & Visual Science, 48(2), 946-951. [Link]

  • Fechtner, R. D., & Singh, K. (2006). Fixed combinations of dorzolamide-timolol and brimonidine-timolol in the management of glaucoma. ResearchGate. [Link]

  • The Oral to Topical CAI Study Group. (1996). A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Acta Ophthalmologica Scandinavica, 74(Suppl. 220), 71-76. [Link]

  • The Dorzolamide-Timolol Study Group. (1997). The efficacy and safety of the dorzolamide-timolol combination versus the concomitant administration of its components. Ophthalmology, 104(8), 1352-1359. [Link]

  • Onol, M., et al. (2007). A comparison of dorzolamide-timolol combination versus the concomitant drugs. European Journal of Ophthalmology, 17(4), 582-587. [Link]

  • Konstas, A. G., et al. (2011). Twenty-four hour efficacy with the dorzolamide/timolol-fixed combination compared with the brimonidine/timolol-fixed combination in primary open-angle glaucoma. Eye, 25(10), 1347–1353. [Link]

  • Shedden, A., et al. (2013). Comparison of the efficacy and tolerability of preservative-free and preservative-containing formulations of the dorzolamide/timolol fixed combination (COSOPT™) in patients with elevated intraocular pressure in a randomized clinical trial. BMC Ophthalmology, 13, 6. [Link]

  • Laursen, S. O., et al. (1998). A comparison of dorzolamide and timolol in patients with pseudoexfoliation and glaucoma or ocular hypertension. Acta Ophthalmologica Scandinavica, 76(5), 581-586. [Link]

  • Stewart, W. C., et al. (2004). Comparison of the safety and efficacy of dorzolamide 2% and brimonidine 0.2% in patients with glaucoma or ocular hypertension. Journal of Glaucoma, 13(2), 168-173. [Link]

Sources

Comparative

Evaluating the genotoxicity of N-Deethyldorzolamide as a pharmaceutical impurity

A Comparative Guide to Evaluating the Genotoxicity of N-Deethyldorzolamide A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of pharmaceutical development, ensuring the safety of...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Evaluating the Genotoxicity of N-Deethyldorzolamide

A Senior Application Scientist's Guide for Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety of a drug product is paramount. This responsibility extends not only to the active pharmaceutical ingredient (API) but also to all related impurities. N-Deethyldorzolamide is a known metabolite and potential impurity of Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma.[1][2][3] The rigorous assessment of such impurities for genotoxicity—the potential to damage genetic material—is a critical, non-negotiable step mandated by global regulatory bodies.

This guide provides an in-depth, comparative evaluation of the methodologies used to assess the genotoxic potential of a pharmaceutical impurity like N-Deethyldorzolamide. We will move beyond mere procedural lists to explore the scientific rationale behind a multi-pronged assessment strategy, grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline.[4][5][6] This document serves as a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][5][6]

The Regulatory Cornerstone: Understanding the ICH M7 Guideline

The ICH M7 guideline provides a systematic approach for identifying, categorizing, and controlling mutagenic impurities to ensure patient safety.[5] It establishes a critical framework that allows for a risk-based approach, emphasizing that the mere presence of a structural alert for mutagenicity is not sufficient to condemn an impurity.[7] The guideline classifies impurities into five classes, from Class 1 (known mutagenic carcinogens) to Class 5 (no structural alerts), dictating the level of control required for each.[5]

A key feature of ICH M7 is its endorsement of a tiered approach to assessment, beginning with computational methods before proceeding to biological assays.[4][7] This strategy, visualized below, balances resource efficiency with robust scientific investigation.

Caption: ICH M7 workflow for impurity genotoxicity assessment.

Comparative Assessment Methodologies

A robust genotoxicity evaluation hinges on detecting different types of genetic damage. The standard approach, therefore, combines methodologies that assess both gene mutations (changes to the DNA sequence within a gene) and chromosomal damage (larger-scale changes to chromosome structure or number).[8][9]

Assessment Tier Methodology Primary Endpoint Detected Key Advantage Limitation
Tier 1: Screening In Silico (Q)SAR AnalysisPredicted mutagenicity based on chemical structureRapid, cost-effective, no test substance required.[10][11]Predictive, not a direct measure of biological activity; potential for false positives/negatives.
Tier 2: Core Battery Bacterial Reverse Mutation (Ames) TestGene Mutation (frameshift & base substitution)High throughput, well-standardized (OECD 471), detects a broad range of mutagens.[12]Lacks mammalian metabolism/DNA repair mechanisms; can miss some carcinogens.
Tier 2: Core Battery In Vitro Micronucleus TestChromosomal Damage (clastogenicity & aneugenicity)Detects both chromosome breakage and loss in mammalian cells.[13][14]More complex and lower throughput than the Ames test.

Tier 1: In Silico Computational Assessment

The initial step in evaluating N-Deethyldorzolamide, as recommended by ICH M7, is a computational, or in silico, assessment.[10][11] This involves using Quantitative Structure-Activity Relationship ((Q)SAR) models to predict the genotoxic potential based on the molecule's chemical structure.

The causality behind this "in silico first" approach is risk mitigation and resource optimization. It provides an early hazard identification without synthesizing the impurity. ICH M7 stipulates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[15]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These models contain a knowledge base of structural fragments (toxicophores) known to be associated with toxicity.[16] The system analyzes the N-Deethyldorzolamide structure for these alerts.[16][17]

  • Statistical-Based Systems (e.g., Leadscope, Sarah Nexus): These platforms use statistical models built from large datasets of previously tested compounds to predict the probability of a chemical being mutagenic.[18][19]

Self-Validating System: The trustworthiness of this step comes from using two different and complementary prediction methods.[15] A concordant prediction from both a rule-based and a statistical model provides a high degree of confidence. Any prediction, positive or negative, must be reviewed by a qualified expert to ensure its scientific validity.[15]

Comparative Data (Hypothetical): N-Deethyldorzolamide

(Q)SAR Model Type Prediction Platform Result for N-Deethyldorzolamide Confidence Level
Expert Rule-Based Derek NexusNo structural alert for mutagenicityHigh
Statistical-Based Sarah Nexus / LeadscopeNegative for mutagenicityHigh

In this hypothetical scenario, the absence of alerts would classify N-Deethyldorzolamide as ICH M7 Class 5, allowing it to be controlled as a standard impurity. If an alert were raised (Class 3), experimental testing would be required.

Tier 2: In Vitro Experimental Assessment

If in silico analysis is inconclusive or positive, the next step is to conduct in vitro testing. The standard genetic toxicology battery consists of two core tests designed to detect the two primary classes of DNA damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the gold standard for detecting gene mutations and is explicitly required by ICH M7 when a structural alert is present.[7]

Causality of Method: The test uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[20] The principle is to measure the ability of the test substance, N-Deethyldorzolamide, to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[20][21] The inclusion of a mammalian liver extract (S9 fraction) is critical to simulate metabolic activation, as many compounds only become genotoxic after being metabolized.[20][22]

Caption: Standard workflow for the OECD 471 Ames Test.

  • Strain Selection: Utilize a minimum of five tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA, to detect various types of mutations.

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of N-Deethyldorzolamide. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment:

    • For each strain, prepare triplicate plates for a negative (vehicle) control, at least five concentrations of N-Deethyldorzolamide, and a known positive control (specific to the strain and metabolic activation condition).

    • Conduct the experiment both with and without a metabolic activation system (S9 mix).[20]

    • To 2.0 mL of top agar, add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (or control). For activated conditions, add 0.5 mL of S9 mix.

    • Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a reproducible, dose-related increase in the number of revertant colonies that is at least double the background (negative control) count.

In Vitro Mammalian Cell Micronucleus Test

As a crucial counterpart to the Ames test, the in vitro micronucleus assay is performed to detect chromosomal damage in mammalian cells.[13][23] It is preferred over the traditional chromosomal aberration assay due to its ability to detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[14][23]

Causality of Method: Dividing cells are exposed to N-Deethyldorzolamide. A micronucleus is a small, extra nucleus that forms in the cytoplasm of a daughter cell when a chromosome fragment or a whole chromosome fails to be incorporated into the main nucleus during cell division.[13] The presence of these micronuclei is a direct visualization of chromosomal damage. The assay uses a cytokinesis blocker (Cytochalasin B) to allow for specific analysis of cells that have completed one nuclear division, which appear as binucleated cells.[24]

  • Cell Line Selection: Use an appropriate mammalian cell line, such as human peripheral blood lymphocytes or a cell line like TK6 or CHO.[14][23][24]

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity test (e.g., assessing relative cell count or proliferation index). The highest concentration should induce approximately 50-60% cytotoxicity.

  • Exposure:

    • Culture cells in duplicate for a vehicle control, at least three analyzable concentrations of N-Deethyldorzolamide, and appropriate positive controls (a clastogen like cyclophosphamide with S9, and an aneugen like colchicine without S9).[24]

    • Perform separate treatments with and without S9 metabolic activation.

    • A short treatment (e.g., 3-6 hours) followed by a recovery period, and a long treatment (e.g., 1.5-2 normal cell cycle lengths) without S9 are standard.[24]

  • Cytokinesis Block: Add Cytochalasin B at an appropriate time to arrest cytokinesis, allowing binucleated cells to accumulate.[24]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration (4000 total per group) for the presence of micronuclei.[23][24] A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Comparative Data (Hypothetical): N-Deethyldorzolamide vs. Controls

Assay Test Article Concentration -S9 Activation +S9 Activation Result
Ames Test (TA100) Vehicle ControlN/A210 ± 15 colonies225 ± 20 colonies-
N-Deethyldorzolamide50 µ g/plate 215 ± 22 colonies230 ± 18 colonies-
N-Deethyldorzolamide500 µ g/plate 208 ± 19 colonies221 ± 25 colonies-
N-Deethyldorzolamide5000 µ g/plate 225 ± 28 colonies240 ± 30 colonies-
Positive Control(Varies)>1000 colonies>1000 colonies+
Micronucleus Test Vehicle ControlN/A1.2% MN-BN cells1.4% MN-BN cells-
N-Deethyldorzolamide10 µM1.3% MN-BN cells1.5% MN-BN cells-
N-Deethyldorzolamide100 µM1.5% MN-BN cells1.6% MN-BN cells-
N-Deethyldorzolamide1000 µM1.4% MN-BN cells1.8% MN-BN cells-
Positive Control(Varies)>10% MN-BN cells>12% MN-BN cells+

MN-BN = Micronucleated Binucleated Cells. Data are presented as mean ± SD.

Conclusion and Risk Characterization

Based on the comprehensive, multi-tiered evaluation strategy outlined, the genotoxic profile of N-Deethyldorzolamide can be confidently established. If, as the hypothetical data suggests, the impurity produces negative results in both a robust in silico assessment and a validated in vitro test battery (Ames and micronucleus), it can be classified as non-mutagenic.

This classification is the final, critical output of the guide's workflow. A non-mutagenic impurity like N-Deethyldorzolamide would then be controlled according to the principles of ICH Q3A/B, which define thresholds for identification and qualification based on the maximum daily dose of the drug product. This ensures that while safety is rigorously demonstrated, the manufacturing control strategy remains scientifically justified and not unnecessarily burdensome. This logical, evidence-based approach is the cornerstone of modern pharmaceutical safety assessment.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]

  • In silico prediction of genotoxicity. PubMed, National Library of Medicine. [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Toxicology Research, Royal Society of Chemistry. [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. [Link]

  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. National Institutes of Health. [Link]

  • Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. [Link]

  • In silico prediction of genotoxicity. ResearchGate. [Link]

  • ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. [Link]

  • Role of ICH M7 in Impurities Assessment. Freyr Solutions. [Link]

  • In Vitro Micronucleus Test. XCellR8. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. National Institutes of Health. [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD. [Link]

  • M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • The computational prediction of genotoxicity. Semantic Scholar. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • In silico prediction of toxicity. TKT Sweden. [Link]

  • Expert In Silico QSAR Assessment Services | ICH M7 Compliant. Indivirtus Healthcare. [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. National Institutes of Health. [Link]

  • Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek® Nexus and TEST. ResearchGate. [Link]

  • How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Lhasa Limited. [Link]

  • Pharmacology Review of COSOPT™. U.S. Food and Drug Administration. [Link]

  • Cytotoxic and Genotoxic Evaluation of Some Newly Synthesized Sulfonamide Derivatives. ResearchGate. [Link]

  • Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. PubMed, National Library of Medicine. [Link]

  • An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. National Institutes of Health. [Link]

  • Dorzolamide. PubChem, National Institutes of Health. [Link]

  • Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. National Institutes of Health. [Link]

  • Dorzolamide Hydrochloride and Timolol Maleate Ophthalmic Solution Product Information. U.S. Food and Drug Administration. [Link]

  • Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data. PubMed Central, National Institutes of Health. [Link]

  • Genotoxicity Tests from Biomarker Studies to the Regulations: National Perspective. FABAD Journal of Pharmaceutical Sciences. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Deethyldorzolamide

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of N-Deethyldorzolamide. As a key metabolite and impurity of the car...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedures for the safe and compliant disposal of N-Deethyldorzolamide. As a key metabolite and impurity of the carbonic anhydrase inhibitor Dorzolamide, its handling and disposal demand rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance within your laboratory.

Hazard Identification and Essential Risk Assessment

N-Deethyldorzolamide is structurally related to Dorzolamide Hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for N-Deethyldorzolamide, a conservative approach dictates that it should be handled with the same precautions as its parent compound. The primary risks associated with Dorzolamide HCl, and by extension N-Deethyldorzolamide, include significant hazards upon ingestion and contact.

Key Hazards:

  • Oral Toxicity : The compound is classified as harmful if swallowed.[1]

  • Irritation : It is known to cause serious skin and eye irritation.[2]

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[2]

  • Organ Toxicity : Prolonged or repeated exposure may cause damage to the central nervous system and gastrointestinal tract.[3][4]

These hazards underscore the necessity of preventing environmental release and personnel exposure during the disposal process.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
ngcontent-ng-c1597341111="" class="ng-star-inserted">
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation Category 2: Causes skin irritation.[2]

P280: Wear protective gloves/protective clothing.[2]
Eye Irritation Category 2: Causes serious eye irritation.[2]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Specific Target Organ Toxicity May cause respiratory irritation.[2]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

Immediate Safety Protocols & Spill Management

Prior to handling any waste materials, the following engineering controls and Personal Protective Equipment (PPE) must be in place. This is a non-negotiable standard for ensuring personnel safety.

Engineering Controls & PPE:

  • Ventilation : All handling of N-Deethyldorzolamide, especially in its solid form or as a concentrated solution, must occur within a certified chemical fume hood or a well-ventilated area to prevent inhalation of airborne particles or vapors.[5][6]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[1]

  • Protective Clothing : A lab coat is mandatory. Ensure it is fully buttoned to protect against accidental splashes.[2]

Spill Response Protocol: In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill.[3] Do not allow the material to enter drains or waterways.[2]

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated, pre-labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[5]

  • Dispose of Cleanup Materials : All contaminated items, including PPE, must be disposed of as hazardous waste.

Core Disposal Workflow: A Step-by-Step Guide

The disposal of N-Deethyldorzolamide is governed by federal and state regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8] The following workflow ensures compliance and safety.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Storage cluster_2 Final Disposal Protocol A N-Deethyldorzolamide Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate Waste at Point of Generation (Label as 'Hazardous Pharmaceutical Waste') A->B Crucial First Step C Select Chemically Compatible, Leak-Proof Container B->C D Affix Hazardous Waste Label (Generator Info, Contents, Date) C->D E Store in a Secure, Designated Satellite Accumulation Area D->E F Engage a Licensed Hazardous Waste Disposal Service E->F G Maintain Detailed Disposal Records (Manifests, Dates, Quantities) F->G H High-Temperature Incineration (at Permitted Facility) F->H Ensures Complete Destruction

Caption: Workflow for the compliant disposal of N-Deethyldorzolamide waste.

Step 1: Waste Identification and Segregation Immediately upon generation, all waste containing N-Deethyldorzolamide must be identified and segregated. This includes:

  • Unused or expired pure compound.

  • Contaminated solutions or reaction mixtures.

  • Contaminated labware (e.g., pipette tips, vials).

  • Spill cleanup materials and contaminated PPE.

The waste must be clearly labeled as hazardous.[6] This initial step is critical to prevent accidental mixing with non-hazardous waste streams or incompatible chemicals.

Step 2: Containerization and Labeling

  • Container Selection : Use a robust, leak-proof container that is chemically compatible with N-Deethyldorzolamide and any solvents present. The container must have a tightly sealing lid.[2][5]

  • Labeling : The container must be affixed with a hazardous waste tag immediately. The label must include the words "Hazardous Waste," the full chemical name ("N-Deethyldorzolamide"), the composition of any mixture, the date accumulation started, and the name of the principal investigator or lab.

Step 3: Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from general traffic, and ideally within secondary containment to manage any potential leaks.

Step 4: Professional Disposal The only acceptable final disposal method for pharmaceutical waste like N-Deethyldorzolamide is through a licensed hazardous waste disposal company.[6]

  • Mechanism : These contractors will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required method of destruction for this type of chemical is high-temperature incineration.[8][9] This process ensures the complete breakdown of the active pharmaceutical ingredient, preventing its release into the environment.

  • Documentation : Maintain all records related to the disposal, including waste profiles and shipping manifests. This documentation is essential for regulatory audits.[6]

Prohibited Disposal Methods: Actions to Avoid

To protect public health and the environment, the following disposal methods are strictly prohibited by law and scientific best practices.

  • DO NOT DISPOSE DOWN THE DRAIN : Sewer disposal of hazardous pharmaceuticals is explicitly banned by the EPA under RCRA Subpart P.[9][10] Wastewater treatment facilities are not designed to remove complex pharmaceutical compounds, leading to the contamination of waterways and potential harm to aquatic ecosystems.[11]

  • DO NOT DISPOSE IN REGULAR TRASH : Discarding N-Deethyldorzolamide in the solid waste trash can lead to its release into the environment through landfill leachate and poses a risk to sanitation workers.[11]

By adhering to this comprehensive guide, your laboratory can ensure the safe, responsible, and compliant disposal of N-Deethyldorzolamide, upholding its commitment to both scientific integrity and environmental stewardship.

References

  • Vertex AI Search. (2025, January 3).
  • Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
  • Daniels Health. (2025, May 14).
  • Ovid. Update on pharmaceutical waste disposal... : American Journal of Health-System Pharmacy.
  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
  • Somerset Pharma LLC. Safety Data Sheet Dorzolamide Hydrochloride Ophthalmic Solution.
  • Fisher Scientific. (2020, March 4).
  • AK Scientific, Inc.
  • MedChemExpress. Dorzolamide hydrochloride-SDS.
  • Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for DETD-35.
  • PubChem. N-Deethyldorzolamide hydrochloride | C8H13ClN2O4S3 | CID 3074857.
  • CAT 1070.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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